Ellagic acid dihydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ellagic acid dihydrate chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds. It is known for its potent antioxidant, anti-inflammatory, and anti-proliferative properties, making it a subject of significant interest in the fields of nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the chemical structure and diverse properties of its dihydrate form, offering valuable insights for researchers exploring its therapeutic potential.
Chemical Structure and Identification
Ellagic acid dihydrate is the hydrated form of ellagic acid, a dilactone of hexahydroxydiphenic acid. The planar molecules of ellagic acid are interconnected by hydrogen bonds to water molecules, forming crystalline layers.[1]
Chemical Formula: C₁₄H₆O₈·2H₂O
IUPAC Name: 2,3,7,8-tetrahydroxy-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione dihydrate
CAS Number: 476-66-4 (anhydrous)
Molecular Structure: The core structure consists of four fused rings, with hydroxyl groups attached at positions 2, 3, 7, and 8. The two lactone rings are key to its chemical reactivity and biological activity.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. A summary of these properties is presented in the tables below.
Table 3.1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 338.22 g/mol | [2][3] |
| Appearance | Slightly beige powder | [4] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in DMSO (with sonication), 1M NaOH.[3] Insoluble in water. | [3] |
| pKa | Not available |
Table 3.2: Spectroscopic Data of Ellagic Acid
| Technique | Wavelength/Shift | Reference(s) |
| UV-Vis (in PBS) | λmax = 276 nm | [6] |
| UV-Vis (in Methanol) | λmax = 254 nm, 363 nm | [7] |
| ¹H-NMR (600 MHz, DMSO-d₆) | δ 7.61 (s, 2H), δ 10.5 (br s, 4H) | [8] |
| ¹³C-NMR (DMSO-d₆) | δ 158.9, 148.2, 139.5, 136.2, 112.1, 110.2, 107.5 | [9][10] |
| FT-IR (KBr) | 3150 cm⁻¹ (O-H stretching), 1724 cm⁻¹ (C=O stretching of lactone) | [11][12][13][14][15] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory actions.
Antioxidant Activity
Ellagic acid is a potent antioxidant that can neutralize harmful free radicals, thereby protecting cells from oxidative stress and damage.[16] This activity is central to many of its other biological effects.
Anti-inflammatory Effects
Ellagic acid has demonstrated significant anti-inflammatory properties. It can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. Specifically, it has been shown to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1][5][17][18][19][20][21]
Anticancer Potential
Extensive research has highlighted the anticancer potential of ellagic acid. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth. These effects are mediated through its influence on several key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[12][19][22][23]
Key Signaling Pathways Modulated by Ellagic Acid
Ellagic acid exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action and therapeutic potential.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Ellagic acid has been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[19][20][22][23][24][25] It achieves this by down-regulating the expression of PI3K and phosphorylated Akt (pAkt).[19]
Caption: Ellagic acid inhibits the PI3K/Akt pathway, reducing cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Ellagic acid has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[5][17][19][20][21][26][27]
Caption: Ellagic acid blocks NF-κB activation, reducing pro-inflammatory gene expression.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Ellagic acid can modulate this pathway, often leading to the inhibition of cancer cell growth and the reduction of inflammatory responses.[1][2][18][22][28] It has been shown to suppress the phosphorylation of key MAPK components like ERK, JNK, and p38.[1][18][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Ellagic acid protects against angiotensin II-induced hypertrophic responses through ROS-mediated MAPK pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. jidmr.com [jidmr.com]
- 14. researchgate.net [researchgate.net]
- 15. Ellagic acid(476-66-4) IR Spectrum [m.chemicalbook.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Ellagic Acid Dihydrate for Researchers and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring polyphenolic compound that has garnered significant interest in the scientific community for its potential therapeutic properties. Structurally, it is a dilactone of hexahydroxydiphenic acid and is often found in nature as a component of larger molecules called ellagitannins.[1] Upon hydrolysis in the gastrointestinal tract, these ellagitannins release ellagic acid, which can then be absorbed by the body.[1][2] Ellagic acid dihydrate is a hydrated form of ellagic acid. This guide provides an in-depth overview of the natural sources of ellagic acid, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a look into the key signaling pathways it modulates.
Natural Sources of Ellagic Acid
Ellagic acid is present in a variety of plants, particularly in fruits, nuts, and seeds.[3][4][5] It is especially abundant in berries belonging to the Rosaceae family.[6] The compound can be found in its free form, as ellagic acid glycosides, or as part of ellagitannins.[7]
The primary dietary sources of ellagic acid include:
-
Berries: Raspberries, strawberries, blackberries, cranberries, and cloudberries are among the richest sources.[3][5][8]
-
Nuts: Walnuts and pecans contain significant amounts of ellagic acid.[3][5][8][9]
-
Fruits: Pomegranates are a well-known source of ellagic acid, primarily from the hydrolysis of ellagitannins like punicalagin.[1][3][10] Grapes, particularly muscadine grapes, and some exotic fruits from the Myrtaceae family also contain this compound.[1][3][5]
-
Other Sources: Ellagic acid is also found in the wood and bark of some trees, such as oak.[1][9] The medicinal mushroom Phellinus linteus is another source.[9]
Quantitative Analysis of Ellagic Acid in Natural Sources
The concentration of ellagic acid can vary significantly depending on the plant species, variety, growing conditions, and the part of the plant being analyzed. The following table summarizes the ellagic acid content in various natural sources, as reported in scientific literature. It is important to note that much of the reported "total ellagic acid" content is determined after acid hydrolysis of ellagitannins.
| Natural Source | Part Analyzed | Ellagic Acid Content (mg/g) | Basis |
| Kakadu Plum | Fruit | 8.26 - 14.7 | Fresh Weight[6] |
| Raspberry | Fruit | 1.5 - 2.7 | Dry Weight |
| Strawberry | Fruit | 0.3 - 0.9 | Dry Weight |
| Pomegranate | Juice | 0.811 mg/L | -[1] |
| Blackberry | Fruit | ~0.55 | Fresh Weight[8] |
| Walnut | Kernel | ~0.58 | Fresh Weight |
| Pecan | Kernel | ~0.33 | Fresh Weight |
Note: The values presented are approximate and can vary. Researchers should consult specific studies for detailed information on the cultivars and analytical methods used.
Experimental Protocols
The extraction and quantification of ellagic acid from natural sources are critical for research and development. The following are generalized protocols based on common laboratory practices.
Protocol 1: Extraction of Ellagic Acid from Plant Material
This protocol describes a common method for extracting ellagic acid and ellagitannins from a freeze-dried plant sample.
-
Sample Preparation: Freeze-dry the plant material (e.g., fruit pulp, leaves) to remove water and grind it into a fine powder.
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of a solvent mixture, such as acetone/water (70:30 v/v) or methanol (B129727).[7]
-
Sonicate the mixture for 20-30 minutes at room temperature.[11]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the organic solvent from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C. The remaining aqueous extract can be used for further analysis.
Protocol 2: Acid Hydrolysis for Total Ellagic Acid Determination
To quantify the total ellagic acid content, including that released from ellagitannins, an acid hydrolysis step is necessary.
-
Hydrolysis Setup: Take a known volume of the aqueous extract from Protocol 1.
-
Acidification: Add a strong acid, such as sulfuric acid or hydrochloric acid, to the extract.[12]
-
Heating: Heat the mixture at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 20-120 hours, depending on the method and sample matrix).[12] This process cleaves the ester bonds of ellagitannins, releasing free ellagic acid.
-
Neutralization and Extraction: After cooling, neutralize the solution and extract the released ellagic acid using an organic solvent like ethyl acetate.
-
Preparation for Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol or DMSO) for quantitative analysis.
Protocol 3: Quantification of Ellagic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of ellagic acid.[13][14][15][16]
-
Chromatographic System:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14]
-
Mobile Phase: A gradient elution is often employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% phosphoric acid or 0.2% formic acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[13][14][16]
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the detection wavelength set at approximately 254 nm.[13][14][16]
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions as the standards.
-
Quantification: Determine the concentration of ellagic acid in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
Ellagic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3][17][18] These effects are mediated through its interaction with various cellular signaling pathways.
Antioxidant Activity
Ellagic acid acts as a potent antioxidant by neutralizing harmful free radicals, thereby protecting cells from oxidative stress and damage.[3][18] It can also chelate metal ions involved in oxidative reactions and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[18][19]
Caption: Antioxidant mechanism of Ellagic Acid.
Anti-inflammatory Signaling
Ellagic acid has been shown to modulate inflammatory responses by targeting key signaling pathways. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while promoting the production of anti-inflammatory cytokines like IL-10.[20][21] This is achieved, in part, by modulating pathways such as the NF-κB and MAPK signaling cascades.[22][23]
Caption: Anti-inflammatory signaling pathways modulated by Ellagic Acid.
Anti-Cancer Signaling Pathways
Ellagic acid has demonstrated anti-cancer properties by influencing multiple signaling pathways involved in cancer progression.[17] It can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors).[24] Key pathways targeted by ellagic acid include the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the VEGFR-2 signaling pathway, which is central to angiogenesis.[25][26]
Caption: Anti-cancer signaling pathways targeted by Ellagic Acid.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of ellagic acid from natural sources.
Caption: General workflow for Ellagic Acid extraction and analysis.
Conclusion
This compound is a promising phytochemical with a wide distribution in the plant kingdom, particularly in berries and nuts. Its therapeutic potential, stemming from its antioxidant, anti-inflammatory, and anti-cancer properties, makes it a subject of intense research. This guide provides a foundational understanding of its natural sources, methods for its quantification, and the molecular pathways through which it exerts its biological effects. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for harnessing the full potential of this remarkable natural compound.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 4. Ellagic Acid Foods - Knowledge [fzbiotech.com]
- 5. Ellagic Acid: What Is It, How It Works, and Food Source List [medicinenet.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. well.org [well.org]
- 9. Ellagic acid - Wikipedia [en.wikipedia.org]
- 10. docs.bvsalud.org [docs.bvsalud.org]
- 11. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Ellagic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid, a polyphenol with significant therapeutic potential, is synthesized in plants through a complex biosynthetic pathway originating from primary metabolism. This technical guide provides an in-depth exploration of the core biosynthetic route to ellagic acid, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is designed to be a comprehensive resource for researchers in phytochemistry, drug discovery, and plant biotechnology, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying molecular pathways.
Introduction
Ellagic acid is a naturally occurring phenolic compound found in a variety of fruits, nuts, and seeds, where it often exists as a component of hydrolyzable tannins known as ellagitannins.[1] Structurally, it is a dilactone of hexahydroxydiphenic acid (HHDP).[1] The significant antioxidant, anti-inflammatory, and anti-proliferative properties of ellagic acid have made it a subject of intense research for its potential applications in the prevention and treatment of various diseases.[1] Understanding its biosynthesis in plants is crucial for harnessing this potential, whether through targeted breeding of high-yielding plant varieties, metabolic engineering, or biotechnological production systems.
This guide delineates the multi-step enzymatic pathway leading to ellagic acid, which can be broadly divided into four key stages:
-
Formation of Gallic Acid: The shikimate pathway provides the foundational precursor, 3-dehydroshikimic acid, which is converted to gallic acid.
-
Synthesis of Pentagalloylglucose (PGG): Gallic acid is first activated by glycosylation to form β-glucogallin, which then serves as both an acyl donor and acceptor in a series of galloylation reactions to produce the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[2]
-
Formation of Ellagitannins: PGG undergoes intramolecular oxidative coupling between adjacent galloyl groups, catalyzed by laccase-like enzymes, to form the hexahydroxydiphenoyl (HHDP) moiety characteristic of ellagitannins.[2]
-
Release of Ellagic Acid: Finally, ellagic acid is released through the hydrolysis of ellagitannins, a process that can occur both in planta and during extraction or digestion.[3]
The Core Biosynthetic Pathway of Ellagic Acid
The biosynthesis of ellagic acid is an extension of primary metabolism, branching from the shikimate pathway. The subsequent steps involve a series of enzymatic reactions that build upon the gallic acid scaffold to generate increasingly complex hydrolyzable tannins, from which ellagic acid is ultimately derived.
From the Shikimate Pathway to Gallic Acid
The journey to ellagic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[4] The key steps leading to gallic acid are:
-
Erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway and phosphoenolpyruvate from glycolysis are the initial substrates.
-
A series of enzymatic reactions leads to the formation of 3-dehydroshikimate .[5]
-
Shikimate dehydrogenase (SDH) , a key enzyme in this pathway, can catalyze the NADP+-dependent oxidation of 3-dehydroshikimate to produce gallic acid.[3]
Formation of Pentagalloylglucose (PGG)
Gallic acid is the building block for hydrolyzable tannins. Its incorporation into these larger molecules begins with the formation of β-glucogallin, an energy-rich acyl donor.[2]
-
UDP-glucosyltransferase (UGT) catalyzes the esterification of gallic acid with UDP-glucose to form β-glucogallin (1-O-galloyl-β-D-glucose) .[6]
-
A series of β-glucogallin-dependent galloyltransferases then sequentially adds four more galloyl groups to the glucose core, using β-glucogallin as the galloyl donor, to yield 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) .[2][7]
From PGG to Ellagitannins and Ellagic Acid
PGG is the branch-point intermediate for the synthesis of both gallotannins and ellagitannins. The formation of ellagitannins involves an oxidative coupling reaction.
-
A laccase-like phenol (B47542) oxidase catalyzes the regio- and stereospecific oxidative C-C coupling between two adjacent galloyl groups of PGG (typically at the 4 and 6 positions) to form a hexahydroxydiphenoyl (HHDP) group . The resulting molecule is the simplest ellagitannin, tellimagrandin II .[2]
-
Further oxidative couplings can lead to the formation of more complex monomeric and dimeric ellagitannins like cornusiin E.[3]
-
Hydrolysis of the ester bonds in ellagitannins, either enzymatically within the plant or through chemical means, releases the HHDP group, which spontaneously lactonizes to form the stable ellagic acid .[8]
Regulation of Ellagic Acid Biosynthesis
The biosynthesis of ellagic acid is tightly regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stimuli.
-
Transcription Factors: Several families of transcription factors are implicated in the regulation of tannin biosynthesis, including MYB , bHLH , WRKY , and CAMTA .[9] These transcription factors can act as activators or repressors of the biosynthetic genes.
-
Phytohormones: Plant hormones such as jasmonates (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense responses and have been shown to influence the expression of genes in the shikimate and phenylpropanoid pathways.[10][11]
-
Environmental Stimuli: Abiotic stresses like wounding and high light intensity , as well as biotic stresses from pathogens and herbivores, can induce the accumulation of tannins as part of the plant's defense mechanism.[12][13]
Quantitative Data
The concentration of ellagic acid and its precursors varies significantly among plant species and tissues. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of Ellagic Acid and Ellagitannins in Various Plant Sources
| Plant Source | Tissue | Compound | Concentration | Reference |
| Pomegranate (Punica granatum) | Peel | Punicalagin (Ellagitannin) | 11 - 20 g/kg | [12] |
| Pomegranate (Punica granatum) | Juice | Total Ellagic Acid | up to 811 mg/L | [12] |
| Raspberry (Rubus idaeus) | Fruit (Fresh Weight) | Ellagitannins | up to 330 mg/100g | [12] |
| Strawberry (Fragaria x ananassa) | Fruit (Fresh Weight) | Ellagitannins | ~70 mg/100g | [12] |
| Walnut (Juglans regia) | - | Pedunculagin (Ellagitannin) | Major Ellagitannin | [12] |
| Oak (Quercus sp.) | Wood (Dry Weight) | Ellagitannins | up to 10% | [12] |
Table 2: Kinetic Parameters of Key Enzymes in the Biosynthesis Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nKat/µg-1) | Reference |
| Shikimate Dehydrogenase (SDH) | Camellia sinensis | 3-Dehydroshikimate | 120 ± 10 | 0.44 ± 0.02 | [14] |
| Shikimate Dehydrogenase (SDH) | Camellia sinensis | Shikimate | 230 ± 20 | 0.28 ± 0.01 | [14] |
| UDP-Glucosyltransferase (UGT84A77) | Canarium album | Gallic Acid | 134.1 ± 14.2 | - | [15] |
| UDP-Glucosyltransferase (UGT84A77) | Canarium album | UDP-Glucose | 269.4 ± 31.8 | - | [15] |
| Laccase | Tellima grandiflora | Tellimagrandin II | - | - | [3] |
Note: Vmax values are often reported in different units and conditions; direct comparison should be made with caution. Kinetic data for many galloyltransferases and laccases in this specific pathway are not extensively characterized across multiple species.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of ellagic acid.
Protocol for Shikimate Dehydrogenase (SDH) Activity Assay
This protocol is adapted for a spectrophotometric assay measuring the production of NADPH.[16]
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.8)
-
Shikimic acid solution (stock solution, e.g., 20 mM)
-
NADP+ solution (stock solution, e.g., 20 mM)
-
Plant protein extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the following in a final volume of 1 mL:
-
Tris-HCl buffer (to final concentration of 0.1 M)
-
Shikimic acid (to a final concentration range of 0.1 to 2 mM for kinetic studies)
-
Plant protein extract (e.g., 50 µL)
-
-
Initiate the Reaction: Add NADP+ (to a final concentration of 2 mM) to start the reaction.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes at 23 °C. The increase in absorbance corresponds to the reduction of NADP+ to NADPH (ε = 6.22 mM-1 cm-1).
-
Calculate Activity: Determine the rate of reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagitannin biosynthesis: laccase-catalyzed dimerization of tellimagrandin II to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 5. masjaps.com [masjaps.com]
- 6. mdpi.com [mdpi.com]
- 7. PHYTON | The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress [techscience.com]
- 8. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Light signaling in plants—a selective history - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light signaling induces anthocyanin biosynthesis via AN3 mediated COP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid Dihydrate: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellagic acid (EA), a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which ellagic acid dihydrate exerts its effects on cells. It focuses on its roles in inducing apoptosis, modulating the cell cycle, regulating oxidative stress, and attenuating inflammatory responses. This document synthesizes current experimental evidence, presents quantitative data in structured tables, details common experimental protocols, and provides visual representations of key signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
Ellagic acid's cellular effects are multifaceted, targeting several key signaling pathways involved in cell survival, proliferation, and inflammation. Its primary mechanisms include the induction of apoptosis, arrest of the cell cycle, and modulation of cellular oxidative and inflammatory status.[1][3][6]
Induction of Apoptosis
Ellagic acid is a potent inducer of apoptosis in various cancer cell lines, leaving normal cells largely unaffected.[3][7] It primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.
-
Mitochondrial Pathway Activation: EA disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm.[8] This is often mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio.[1][9]
-
Caspase Cascade Activation: The release of cytochrome C activates a cascade of cysteine proteases known as caspases. Specifically, EA has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase).[1][10] Activated caspase-3 then cleaves cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]
-
NF-κB Inhibition: In some cell types, such as pancreatic cancer cells, EA's pro-apoptotic effect is linked to its ability to inhibit the nuclear factor κB (NF-κB) signaling pathway, a major pro-survival factor.[8][11]
Caption: Ellagic acid-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Ellagic acid can inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[6][11][12][13][14] This prevents cells from entering the S phase (DNA synthesis), thereby halting replication.
-
TGF-β/Smad Pathway: In breast and colon cancer cells, EA has been shown to induce G0/G1 arrest by activating the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway.[6][12][13] Activation of this pathway leads to changes in the expression of cell cycle regulatory proteins.
-
p53/p21 Pathway: In bladder cancer cells, EA increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[14][15] The p21 protein binds to and inhibits CDK2, a key enzyme for the G1/S transition, leading to cell cycle arrest.[14][15]
-
STAT3 Inhibition: In cervical cancer cells, EA inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[16] This leads to the downregulation of STAT3 target genes like Cyclin D1, which is essential for G1 phase progression.[16]
Caption: Pathways for Ellagic Acid-induced G1 cell cycle arrest.
Antioxidant and Pro-oxidant Activities
Ellagic acid exhibits a dual functionality, acting as an antioxidant in normal cells and potentially as a pro-oxidant in cancer cells.[17]
-
Antioxidant Effects: In normal cells, EA is a potent scavenger of free radicals and reactive oxygen species (ROS).[1][4] It can inhibit lipid peroxidation and increase the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1][18] This protective effect is attributed to its ability to donate electrons and chelate metal ions.[4] EA can also activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[18]
-
Pro-oxidant Effects: In certain cancer cells, at higher concentrations, EA can induce the production of ROS.[17] This increase in oxidative stress can damage cellular components and contribute to the induction of apoptosis.[17] The pro-oxidant activity is thought to be related to the formation of semiquinone radicals during its metabolism.[17]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer.[19] Ellagic acid demonstrates significant anti-inflammatory properties.
-
Cytokine Modulation: EA can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[20][21][22] Conversely, it can increase the levels of anti-inflammatory cytokines such as IL-10.[20][21]
-
Inhibition of Inflammatory Pathways: EA has been shown to inhibit key inflammatory signaling pathways, including MAPK and PI3K/Akt.[23] By targeting proteins such as AKT1, PTGS2 (COX-2), and MAPK3, EA can suppress the downstream signaling that leads to an inflammatory response.[2][23] While some studies show EA inhibits NF-κB, others suggest its anti-inflammatory effects can be independent of this pathway, instead relying on cytokine modulation.[21]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of ellagic acid.
Table 1: Cytotoxicity (IC50) of Ellagic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Cancer | 25.9 µM | [24] |
| HeLa | Human Cervical Cancer | ~20-30 µM | [16] |
| HOS | Human Osteogenic Sarcoma | ~10 µg/ml | [1] |
| T24 | Human Bladder Cancer | Significant effects at 10-50 µM | [14] |
Table 2: Effects of Ellagic Acid on Apoptosis and Cell Cycle
| Cell Line | Parameter | Concentration | Result | Reference |
| MCF-7 | Apoptotic Rate | 15 µg/ml | 4.36 ± 0.35% | [12] |
| MCF-7 | Apoptotic Rate | 20 µg/ml | 10.24 ± 1.23% | [12] |
| 1205LU | Apoptosis | 50 µM | Significant increase (P<0.01) | [11] |
| 1205LU | Apoptosis | 100 µM | Significant increase (P<0.001) | [11] |
| WM852c | G1 Phase Cells | 50 µM | Significant increase (P<0.01) | [11] |
Table 3: Effects of Ellagic Acid on Protein/Enzyme Expression and Activity
| Cell Line / System | Target | Concentration | Effect | Reference |
| PANC-1, AsPC-1 | Caspase-3, Caspase-9 | 0-1000 µM | Dose-dependent increase in activity | [10] |
| HeLa | p-STAT3 (Tyr705) | 30 µM | ~70% reduction | [16] |
| HeLa | Cyclin D1 | 30 µM | ~66% reduction | [16] |
| HT22 | SOD Activity | 20 µM | Increased from 24.2 to 51.5 U/mg protein | [18] |
| HT22 | CAT Activity | 20 µM | Increased from 2.1 to 5.1 U/mg protein | [18] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ellagic acid (dissolved in DMSO, then diluted in media) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., 4x10⁵ cells) in 10 cm plates, allow adherence, and treat with desired concentrations of ellagic acid for the desired time (e.g., 72 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment: Treat cells with ellagic acid for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to degrade RNA) and Propidium Iodide (a DNA intercalating agent).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram shows peaks corresponding to G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with ellagic acid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p53, p-STAT3) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.
Caption: A typical experimental workflow for studying ellagic acid.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Ellagic Acid upon Brain Cells: A Mechanistic View and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]
- 8. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Ellagic acid induced p53/p21 expression, G1 arrest and apoptosis in human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of the biological and anti-cancer properties of ellagic acid-encapsulated nano-sized metalla-cages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of ellagic acid dihydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antidiabetic, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways modulated by this promising compound.
Antioxidant Activity
This compound is a potent antioxidant capable of neutralizing harmful free radicals, thereby protecting cells from oxidative damage. Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge various reactive oxygen species (ROS).
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | 11.75 ± 0.53 | Ascorbic Acid | 12.27 ± 0.28 |
| ABTS Radical Scavenging | 11.28 ± 0.28 | Ascorbic Acid | 86.35 ± 0.02 |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations.
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the DPPH solution.
-
Add an equal volume of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
-
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | IC50 Value |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed.[1] |
| U937 Monocytes | LPS | NF-κB Activity | Reduced LPS-induced activity.[2] |
| THP-1 Macrophages | LPS | Toll-like receptor 4 expression | Dramatically reduced.[2] |
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol describes the method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production by this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Anticancer Activity
This compound has demonstrated potent anticancer effects in various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.
Table 3: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) |
| KLE | Endometrial Cancer | 18.13[3] |
| AN3CA | Endometrial Cancer | 19.05[3] |
| PANC-1 | Pancreatic Cancer | ~10 (inhibition observed)[4] |
| AsPC-1 | Pancreatic Cancer | ~100 (inhibition observed)[4] |
| MIA PaCA-2 | Pancreatic Cancer | ~1000 (inhibition observed)[4] |
| MCF-7 | Breast Cancer | Not explicitly stated, but G0/G1 arrest observed.[5] |
| HCT-116 | Colon Cancer | Not explicitly stated, but G0/G1 arrest observed.[6] |
| 4T1 | Breast Cancer | 0.28 ± 0.01 RE mg/g (for fireweed extract rich in ellagic acid)[7] |
| Caki-1 | Kidney Cancer | 1.56 ± 0.01 RE mg/g (for black walnut extract rich in ellagic acid)[7] |
| HCT116 | Colon Cancer | 2.56 ± 0.02 RE mg/g (for black walnut extract rich in ellagic acid)[7] |
| ES-2 | Ovarian Carcinoma | Inhibition observed at 10-100 µM[8] |
| PA-1 | Ovarian Carcinoma | Inhibition observed at 10-100 µM[8] |
| CDK6 | (Enzyme Target) | 3.053[9] |
| MCF-7 | Breast Cancer | 34.9% of main ingredients in an extract showing activity[10] |
| SMMC-7721 | Hepatocellular Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |
| HeLa | Cervical Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |
| SKOV3 | Ovarian Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |
Note: RE mg/g refers to rutin (B1680289) equivalents per gram of dry material.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve ellagic acid).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Table 4: Neuroprotective Activity of this compound
| Cell Line | Toxin | Effect | Concentration |
| SH-SY5Y | Amyloid-β (Aβ) | Reduced neurotoxicity | Not specified, but significant reduction observed. |
| SH-SY5Y | Heavy Metals (Cd, Hg, Pb) | Cytoprotective effect | Concentration-dependent[9] |
| SH-SY5Y | Aggregated α-synuclein | Attenuated toxicity, suppressed apoptosis, activated autophagy | Not specified, but effects observed.[11] |
Experimental Protocol: Neuroprotection Assay Against β-Amyloid Toxicity
This protocol describes a method to assess the neuroprotective effects of this compound against β-amyloid-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT solution
-
DMSO
Procedure:
-
Aβ Peptide Preparation:
-
Prepare aggregated Aβ (1-42) by dissolving the peptide in a suitable solvent and incubating it to form oligomers or fibrils.
-
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in the appropriate medium.
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for a designated time.
-
Expose the cells to the prepared aggregated Aβ peptide for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform an MTT assay as described in the anticancer activity protocol to determine the viability of the cells.
-
-
Data Analysis:
-
Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to determine the protective effect.
-
Calculate the percentage of neuroprotection afforded by different concentrations of this compound.
-
Antidiabetic Activity
This compound has been investigated for its potential to manage diabetes by inhibiting key carbohydrate-digesting enzymes.
Table 5: Antidiabetic Activity of this compound
| Enzyme | IC50 Value |
| α-glucosidase | Not explicitly stated, but inhibitory activity is reported. |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol details the procedure for evaluating the inhibitory effect of this compound on the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add phosphate buffer, α-glucosidase solution, and different concentrations of this compound or acarbose.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate pNPG to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding sodium carbonate solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of α-glucosidase inhibition using the formula:
-
Determine the IC50 value for this compound.
-
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Table 6: Antimicrobial Activity of this compound (MIC/MBC Values)
| Microorganism | Activity | MIC (µg/mL) | MBC (mg/mL) |
| Trichophyton rubrum | Antifungal | 18.75[12] | - |
| Dermatophyte strains | Antifungal | 18.75 - 58.33[12] | - |
| Candida strains | Antifungal | 25.0 - 75.0[12] | - |
| Candida albicans | Antifungal | 250 - 2000[13] | >2 |
| Candida auris | Antifungal | 0.125 - 0.25[14] | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | - | 1-2[15] |
| Pseudomonas aeruginosa | Antibacterial | - | 1-1.5[15] |
| Escherichia coli | Antibacterial | - | 1-2[15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microplates
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well microplate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
-
Incubation:
-
Incubate the microplate at the appropriate temperature and for the required duration for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Modulation of Key Signaling Pathways
The diverse biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways. Understanding these molecular mechanisms is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ellagic acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[16][17][18][19][20][21]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ellagic acid can modulate this pathway to exert its anticancer and anti-inflammatory effects.[4][7][14][22][23]
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Ellagic acid's immunomodulatory and anticancer effects are partly mediated through its influence on this pathway.[22][24][25][26]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer, and ellagic acid has been shown to inhibit its activity.[3][13][23][27][28][29]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Ellagic acid and urolithin A modulate the immune response in LPS-stimulated U937 monocytic cells and THP-1 differentiated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 5. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic acid potentiates the effect of quercetin on p21waf1/cip1, p53, and MAP-kinases without affecting intracellular generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ellagic Acid Exerts Anti-proliferation Effects via Modulation of Tgf-Β/Smad3 Signaling in MCF-7 Breast Cancer Cells [journal.waocp.org]
- 13. Anti-Cancer Role of Ellagic Acid by Modulating the Altered PI3K/PTEN/Akt Pathway in Bladder Cancer - Watch Related Videos [visualize.jove.com]
- 14. researchgate.net [researchgate.net]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluating the effects of ellagic acid on pSTAT3, pAKT, and pERK1/2 signaling pathways in prostate cancer PC3 cells. | Semantic Scholar [semanticscholar.org]
- 26. Ellagic acid improves benign prostate hyperplasia by regulating androgen signaling and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Ellagic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of ellagic acid dihydrate, focusing on its mechanisms of action, experimental validation, and quantitative effects. It delves into the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from various in vitro and in vivo studies in structured tables and provides detailed experimental protocols to facilitate further research and development of ellagic acid as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] Ellagic acid (EA) is a polyphenol that has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on the dihydrate form of ellagic acid and its well-documented anti-inflammatory capabilities.
Mechanisms of Anti-inflammatory Action
Ellagic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Ellagic acid has been shown to inhibit NF-κB activation by preventing the degradation and phosphorylation of its inhibitory protein, IκBα. This, in turn, blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby downregulating the expression of NF-κB target genes.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5][6] Ellagic acid has been demonstrated to suppress the phosphorylation of key components of the MAPK pathways, such as MEK1/2, ERK, SEK1/MKK4, and JNK.[5][7][8] By inhibiting these signaling cascades, ellagic acid can reduce the production of pro-inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][9] Ellagic acid has been shown to inhibit the activation of the NLRP3 inflammasome in microglia, leading to a reduction in the release of these potent pro-inflammatory cytokines.[3][10]
dot
Caption: Signaling pathways modulated by Ellagic Acid.
Quantitative Data from Preclinical Studies
The anti-inflammatory effects of ellagic acid have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of Ellagic Acid
| Cell Line | Inflammatory Stimulus | Ellagic Acid Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | LPS | 1, 2, 4 µg/mL | TNF-α, IL-6, IL-1β Production | Dose-dependent reduction | [4] |
| RAW 264.7 Macrophages | LPS | 1, 2, 4 µg/mL | IL-10 Production | Dose-dependent increase | [4][11] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | ERK Phosphorylation | Attenuated | [7] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | TNF-α Production | Inhibition | [7] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | Nitric Oxide (NO) Production | Concentration-dependent inhibition | [7] |
| BV-2 Microglial Cells | LPS | Not specified | NLRP3 Inflammasome Activation | Inhibited | [3] |
| Human Dermal Fibroblasts | IL-1β, IL-6, TNF-α or LPS | 10⁻⁶ M, 10⁻⁷ M | IL-1β and IL-6 Secretion | Reduced | [4] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | 1000 µM | p-MEK1/2 and p-ERK Expression | Significantly suppressed | [5] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Not specified | p-SEK1/MKK4 and p-JNK Expression | Concentration-dependent inhibition | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Ellagic Acid
| Animal Model | Inflammatory Challenge | Ellagic Acid Dosage | Measured Parameter | Result | Reference |
| Mice | LPS-induced Acute Lung Injury | 5 mg/kg (i.p.) | TNF-α, IL-6, IL-1β in BALF | Reduced | [11] |
| Mice | LPS-induced Acute Lung Injury | 5 mg/kg (i.p.) | IL-10 in BALF | Increased | [11] |
| Rats | Carrageenan-induced Paw Edema | 75 and 150 mg/kg (i.m.) | Paw Edema Volume | Dose-dependent reduction | [12] |
| Rats | Carrageenan-induced Paw Edema | 1-30 mg/kg (i.p.) | Paw Edema Volume | Dose-dependent reduction (ED₅₀ = 8.41 mg/kg) | [13][14] |
| Rats | Carrageenan-induced Paw Edema | 10, 30 mg/kg (i.p.) | TNF-α and IL-1β in Paw Tissue | Inhibited | [13] |
| Rats | Carrageenan-induced Paw Edema | 10, 30 mg/kg (i.p.) | Serum Nitric Oxide (NO) Level | Significant reduction | [13] |
| Rats | Collagen-induced Arthritis | 25, 50, 100 mg/kg | Arthritis Index and Paw Swelling | Attenuated | [15] |
| Rats | LPS-induced Neuroinflammation | 100 mg/kg (oral) | ERK Phosphorylation in Substantia Nigra | Inhibited | [7] |
| Mice | MOG-induced EAE | 10, 50 mg/kg/day (p.o.) | Tissue levels of TNF-α, IL-6, IL-17A | Partially restored | [10] |
| Mice | MOG-induced EAE | 10, 50 mg/kg/day (p.o.) | Tissue levels of NLRP3 and Caspase-1 | Lowered | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to assess the anti-inflammatory effects of ellagic acid.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent evaluation of the anti-inflammatory effects of ellagic acid.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
Griess Reagent for Nitric Oxide (NO) assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of ellagic acid (e.g., 1, 2, 4 µg/mL) for 1 hour.[4][16]
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]
-
Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine and NO analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11][16]
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.[16]
dot
Caption: In Vitro Anti-inflammatory Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (male, 6 weeks old)
-
Lambda (λ) Carrageenan
-
This compound
-
Vehicle (e.g., N-Methylpyrrolidine:Triethanolamine (9:1) or saline)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Carrageenan control, Ellagic acid treated groups (e.g., 75 and 150 mg/kg), and Positive control group.[12]
-
Initial Paw Volume Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[12]
-
Compound Administration: Administer ellagic acid (intramuscularly or intraperitoneally) or the vehicle 1 hour before the carrageenan injection.[12][13]
-
Induction of Edema: Inject 100 µL of 1.5% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
dot
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established experimental model for rheumatoid arthritis, sharing several pathological features with the human disease.[18][19]
Materials:
-
DBA/1 mice or Wistar rats
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant.[15]
-
Primary Immunization: On day 0, immunize the rats by intradermal injection at the base of the tail with 100 µL of the CII/CFA emulsion.
-
Booster Immunization: On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant.
-
Treatment: Begin treatment with ellagic acid (e.g., 25, 50, 100 mg/kg, daily) after the onset of arthritis.[15]
-
Clinical Assessment: Monitor the animals daily for signs of arthritis. Score the severity of arthritis based on a scale that evaluates erythema and swelling of the paws.
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[15][19]
Conclusion
This compound demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from a range of in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for the treatment of inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and therapeutic efficacy of ellagic acid. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and optimal dosage of ellagic acid in humans.
References
- 1. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral ellagic acid attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ellagic acid modulates LPS-induced maturation of dendritic cells through the regulation of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic Acid Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellagic acid ameliorates neuroinflammation and demyelination in experimental autoimmune encephalomyelitis: Involvement of NLRP3 and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. luvas.edu.in [luvas.edu.in]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ellagic Acid Alleviates Rheumatoid Arthritis in Rats through Inhibiting MTA1/HDAC1-Mediated Nur77 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ellagic acid protects against carrageenan-induced acute inflammation through inhibition of nuclear factor kappa B, inducible cyclooxygenase and proinflammatory cytokines and enhancement of interleukin-10 via an antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdbioproducts.com [mdbioproducts.com]
The Anticancer Potential of Ellagic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potent antioxidant and anticancer properties. This technical guide provides an in-depth overview of the anticancer potential of ellagic acid dihydrate, focusing on its mechanisms of action, relevant signaling pathways, and experimental evidence. Detailed methodologies for key in vitro and in vivo assays are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of this compound as a promising candidate for cancer therapy and drug development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and ellagic acid (C₁₄H₆O₈) is a prominent example.[1] In its hydrated form, this compound (C₁₄H₆O₈ · 2H₂O), this planar molecule exhibits a range of biological activities that counteract the hallmarks of cancer.[2][3] These activities include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[4][5] This guide synthesizes the current scientific knowledge on the anticancer potential of this compound, providing a technical resource for researchers in the field.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-targeted approach, influencing various cellular processes and signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Ellagic acid has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[6][7]
-
Intrinsic (Mitochondrial) Pathway: Ellagic acid can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[7][8] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[9] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[6][9]
-
Extrinsic (Death Receptor) Pathway: While less extensively studied, some evidence suggests that ellagic acid may also activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface.
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Ellagic acid can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. The most commonly observed effect is an arrest at the G0/G1 or G2/M phases of the cell cycle.[7][10] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK2, CDK6).[2][11]
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related death. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Ellagic acid has demonstrated the ability to inhibit both of these critical processes.
-
Inhibition of Metastasis: Ellagic acid can suppress the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.[4][12] It can also interfere with signaling pathways that promote cell motility.
-
Inhibition of Angiogenesis: Ellagic acid has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[13][14] It can directly inhibit the activity of VEGF receptor 2 (VEGFR-2), a key mediator of angiogenesis, and downregulate the expression of pro-angiogenic factors.[13][15]
Key Signaling Pathways Modulated by this compound
Ellagic acid's diverse anticancer activities are orchestrated through its modulation of several key intracellular signaling pathways.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Ellagic acid has been shown to induce cell cycle arrest and apoptosis in breast and colon cancer cells by activating the TGF-β/Smad3 signaling pathway.[11][16]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Ellagic acid can inhibit this pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.[7][17]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer development. Constitutive activation of NF-κB is observed in many cancers and promotes cell survival and proliferation. Ellagic acid has been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[9][18]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro and in vivo anticancer activities of this compound across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Cancer | 13.2 (as free EA) | [19] |
| PANC-1 | Pancreatic Cancer | ~21.7 (7.38 µg/ml) at 24h | [20] |
| MCF-7 | Breast Cancer | 29.12 ± 1.15 | [6] |
| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 | [6] |
| T24 | Bladder Cancer | 20 | [21] |
| A549 | Lung Cancer | 72.3 µg/ml (as EAN) | [22] |
IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | PANC-1 xenograft in nude mice | Not specified | Significant inhibition of tumor growth | [11] |
| Bladder Cancer | UM-UC-3 xenograft in nude mice | 40 mg/kg | Significant reduction in tumor growth rate | [21] |
| Hepatocellular Carcinoma | Xenograft in nude mice | 60 mg/kg | Reduced tumor growth | [17] |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[13][24]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13][24]
-
Shake the plate for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at 570 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)[3][26]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.[27]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1][3]
-
Add 400 µL of 1X binding buffer to each tube.[1]
-
Analyze the cells by flow cytometry within 1 hour.[1]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
RNase A solution (100 µg/mL)[18]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing, and incubate for at least 30 minutes on ice.[15][18]
-
Centrifuge the fixed cells and wash twice with PBS.[15]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[18]
-
Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes[28]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[28]
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)[28]
-
HRP-conjugated secondary antibodies[28]
-
Chemiluminescent substrate[28]
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[28]
-
Block the membrane with blocking buffer for 1 hour.[28]
-
Incubate the membrane with primary antibodies overnight at 4°C.[28]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[28]
-
Wash the membrane again and add the chemiluminescent substrate.[28]
-
Detect the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).[28]
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a valuable agent in cancer therapy. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of multiple key signaling pathways highlights its multifaceted anticancer activity. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development.
Future studies should focus on optimizing the bioavailability and delivery of this compound, potentially through nanoformulations, to enhance its therapeutic efficacy in vivo.[29] Furthermore, comprehensive clinical trials are warranted to evaluate its safety and efficacy in human cancer patients, both as a standalone therapy and in combination with existing chemotherapeutic agents. The continued investigation of this promising natural compound holds the potential to yield novel and effective strategies for the prevention and treatment of cancer.
References
- 1. kumc.edu [kumc.edu]
- 2. Ellagic Acid Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Ellagic Acid Reduces Cadmium Exposure-Induced Apoptosis in HT22 Cells via Inhibiting Oxidative Stress and Mitochondrial Dysfunction and Activating Nrf2/HO-1 Pathway [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellagic acid protects against neuron damage in ischemic stroke through regulating the ratio of Bcl-2/Bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellagic acid inhibits human pancreatic cancer growth in Balb c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Ellagic acid inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ellagic Acid Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. dovepress.com [dovepress.com]
An In-Depth Technical Guide on Ellagic Acid Dihydrate in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention in neuroprotective research.[1][2] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and iron-chelating properties.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on ellagic acid dihydrate's role in neuroprotection, with a focus on its mechanisms of action, quantitative effects in preclinical models, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the study of this promising compound for the treatment of neurodegenerative diseases.
Core Mechanisms of Neuroprotection
Ellagic acid exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4][5][6]
1. Antioxidant Activity:
Ellagic acid's structure, with its four hydroxyl groups, makes it an excellent scavenger of free radicals.[4] It has been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[4][6] By bolstering the cellular antioxidant defense system, ellagic acid protects neurons from oxidative damage.
2. Anti-inflammatory Effects:
Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes significantly to neuronal damage.[4] Ellagic acid has been demonstrated to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6] This anti-inflammatory action is mediated, in part, through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][7]
3. Modulation of Signaling Pathways:
Ellagic acid's neuroprotective effects are also attributed to its ability to modulate critical intracellular signaling pathways. It is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[7][8] Additionally, its inhibition of the pro-inflammatory NF-κB pathway further contributes to its neuroprotective profile.[1][7]
4. Enzyme Inhibition:
In the context of Alzheimer's disease, ellagic acid has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] This action can lead to improved cognitive function. While some studies suggest weak inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-beta plaques, specific inhibitory concentrations have not been firmly established.[10]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from various preclinical studies investigating the neuroprotective effects of ellagic acid.
Table 1: Effects of Ellagic Acid on Oxidative Stress Markers
| Animal Model | Toxin/Insult | Ellagic Acid Dose | Marker | Result | Reference |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | Malondialdehyde (MDA) | Significantly decreased | [4][11] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | Superoxide Dismutase (SOD) | Significantly increased | [4][11] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | Catalase (CAT) | Significantly increased | [4][11] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | Glutathione (GSH) | Significantly increased | [4][11] |
| Acrylamide-induced Neurotoxicity in Rats | Acrylamide (20 mg/kg) | 30 mg/kg | Malondialdehyde (MDA) | Significantly decreased | [12] |
| Acrylamide-induced Neurotoxicity in Rats | Acrylamide (20 mg/kg) | 30 mg/kg | Superoxide Dismutase (SOD) | Significantly increased | [12] |
| Acrylamide-induced Neurotoxicity in Rats | Acrylamide (20 mg/kg) | 30 mg/kg | Catalase (CAT) | Significantly increased | [12] |
| Alzheimer's Disease Rat Model | AlCl₃ (50 mg/kg) | 50 mg/kg | Malondialdehyde (MDA) | Decreased | [13] |
| Alzheimer's Disease Rat Model | AlCl₃ (50 mg/kg) | 50 mg/kg | Superoxide Dismutase (SOD) | Increased | [13][14] |
| Alzheimer's Disease Rat Model | AlCl₃ (50 mg/kg) | 50 mg/kg | Glutathione (GSH) | Increased | [13] |
Table 2: Effects of Ellagic Acid on Neuroinflammatory Markers
| Animal Model | Toxin/Insult | Ellagic Acid Dose | Marker | Result | Reference |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | TNF-α | Significantly decreased | [4][15] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | IL-6 | Significantly decreased | [15] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | IL-1β | Significantly decreased | [15] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | iNOS | Significantly decreased | [4][11] |
| MPTP Mouse Model of Parkinson's Disease | MPTP (25 mg/kg) | 10 mg/kg | COX-2 | Significantly decreased | [4][11] |
| LPS-induced Neuroinflammation in Rats | LPS | 100 mg/kg | TNF-α | Significantly decreased | |
| Acrylamide-induced Neurotoxicity in Rats | Acrylamide (20 mg/kg) | 30 mg/kg | TNF-α | Significantly decreased | [12] |
| Acrylamide-induced Neurotoxicity in Rats | Acrylamide (20 mg/kg) | 30 mg/kg | IL-1β | Significantly decreased | [12] |
| Multiple Sclerosis Patients | - | 180 mg/day | IFN-γ | Decreased | [16] |
| Multiple Sclerosis Patients | - | 180 mg/day | IL-17 | Decreased | [16] |
| Multiple Sclerosis Patients | - | 180 mg/day | IL-4 | Increased | [16] |
Table 3: Inhibitory Activity of Ellagic Acid on Key Enzymes
| Enzyme | IC50 Value | Note | Reference |
| Acetylcholinesterase (AChE) | 41.7 µM | - | [17][18] |
| β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | Not Reported | Weak inhibition observed | [17][18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the neuroprotective research of ellagic acid.
1. MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg body weight.[4][11]
-
Ellagic Acid Treatment: Ellagic acid is administered orally (p.o.) or via i.p. injection at doses typically ranging from 10 to 50 mg/kg body weight for a period of 7 to 12 days prior to and/or concurrently with MPTP administration.[4][11][19][20]
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Biochemical Analysis:
-
Oxidative Stress Markers: Striatal levels of MDA, SOD, CAT, and GSH are measured using commercially available assay kits.[4]
-
Neuroinflammatory Markers: Levels of TNF-α, IL-6, and IL-1β in the striatum are quantified using ELISA kits.[4] Expression of iNOS and COX-2 is determined by Western blotting.[4]
-
Dopaminergic Neuron Viability: Tyrosine hydroxylase (TH) immunohistochemistry is performed on substantia nigra sections to quantify the number of dopaminergic neurons.[20]
-
2. 6-OHDA-Induced Parkinson's Disease Rat Model
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
6-OHDA Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum. For MFB lesions, a typical dose is 16 µg of 6-OHDA in 2 µl of saline with 0.01% ascorbic acid.[21]
-
Ellagic Acid Treatment: Ellagic acid is administered orally at doses around 50 mg/kg for a period of approximately 10 days.[21]
-
Behavioral Analysis: Rotational behavior is induced by apomorphine (B128758) to confirm the lesion. Motor coordination and balance are assessed using the rotarod test and beam walking test. Cognitive function can be evaluated using the Morris water maze.[21]
-
Biochemical Analysis:
-
Neuroinflammatory Markers: Levels of TNF-α and IL-1β in the striatum and hippocampus are measured using ELISA.
-
Dopaminergic Neuron Viability: TH immunohistochemistry is used to assess the loss of dopaminergic neurons in the substantia nigra.
-
3. LPS-Induced Neuroinflammation Model
-
Animals: Male Wistar rats are commonly used.
-
LPS Administration: Lipopolysaccharide (LPS) is administered via intraperitoneal injection at a dose of 250 µg/kg for several consecutive days to induce systemic inflammation and neuroinflammation.[10]
-
Ellagic Acid Treatment: Ellagic acid is administered orally at a dose of 100 mg/kg.[10]
-
Behavioral Analysis: Cognitive function is assessed using the novel object recognition test.
-
Biochemical Analysis:
-
Oxidative Stress Markers: Levels of lipid hydroperoxides and antioxidant enzyme activities are measured in brain tissue.
-
Cholinergic System: Acetylcholinesterase activity is measured in the brain.
-
Glial Activation: Immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes) is performed on brain sections.
-
Tau Pathology: Levels of phosphorylated Tau protein are measured by Western blotting or ELISA.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of ellagic acid are mediated through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Overview of Ellagic Acid's Neuroprotective Signaling Pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by Ellagic Acid.
Caption: Activation of the Nrf2 Antioxidant Pathway by Ellagic Acid.
Experimental Workflow
Caption: General Experimental Workflow for Preclinical Neuroprotection Studies.
Conclusion and Future Directions
This compound has demonstrated significant promise as a neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting both oxidative stress and neuroinflammation, makes it an attractive candidate for further investigation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to design and conduct future studies.
Future research should focus on several key areas:
-
Bioavailability and Brain Penetration: The low bioavailability of ellagic acid is a significant hurdle. Research into novel delivery systems, such as nanoformulations, is crucial to enhance its brain penetration and therapeutic efficacy.
-
Clinical Trials: To date, the majority of research has been preclinical. Well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of ellagic acid in human patients with neurodegenerative diseases.
-
Long-term Efficacy and Safety: Long-term studies are needed to evaluate the sustained neuroprotective effects and potential side effects of chronic ellagic acid administration.
-
Combination Therapies: Investigating the synergistic effects of ellagic acid with existing neuroprotective drugs could lead to more effective treatment strategies.
By addressing these research priorities, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for its potential use in the management of debilitating neurodegenerative disorders.
References
- 1. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Ellagic Acid: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights Into Effects of Ellagic Acid on the Nervous System: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic Acid Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellagic acid protects dopamine neurons from rotenone‐induced neurotoxicity via activation of Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic acid: Insights into its neuroprotective and cognitive enhancement effects in sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellagic Acid Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Ellagic acid against acrylamide-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellagic Acid Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer's Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellagic Acid Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Ellagic acid effects on disease severity, levels of cytokines and T-bet, RORγt, and GATA3 genes expression in multiple sclerosis patients: a multicentral-triple blind randomized clinical trial [frontiersin.org]
- 17. Acetylcholinesterase and monoamine oxidase-B inhibitory activities by ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. Ellagic acid improves hyperalgesia and cognitive deficiency in 6-hydroxidopamine induced rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Polyphenol: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its journey through the body is complex, marked by poor bioavailability and extensive metabolism, primarily by the gut microbiota. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ellagic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and drug development endeavors.
Pharmacokinetic Profile of Ellagic Acid
The pharmacokinetic profile of ellagic acid is characterized by poor absorption, rapid distribution, and fast elimination.[1] Studies in both animal models and humans have consistently shown that despite its potential health benefits, only a small fraction of ingested ellagic acid reaches systemic circulation in its free form.
Absorption
Following oral administration, the absorption of ellagic acid is limited. In rats, after an oral dose of 85.3 mg/kg, ellagic acid showed rapid absorption.[2] Another study in rats with a 50 mg/kg oral dose reported that plasma levels of ellagic acid peaked at approximately 0.5 hours.[3][4] In humans, after consuming pomegranate juice containing 25 mg of ellagic acid and 318 mg of ellagitannins, the maximum plasma concentration (Cmax) of ellagic acid was 31.9 ng/mL, which was reached 1 hour post-ingestion.[5] Interestingly, higher doses of free ellagic acid do not necessarily lead to increased bioavailability, suggesting a saturation of the absorption process in the small intestine.[6]
Distribution
Once absorbed, ellagic acid is distributed to various tissues. In rats, following oral administration, ellagic acid has been detected in the kidney, liver, heart, lung, and even the brain, with the highest concentrations found in the kidney and liver.[3][4] More than 50% of ellagic acid binds to plasma proteins.[2][7]
Metabolism and Excretion
The metabolism of ellagic acid is extensive and heavily reliant on the gut microbiota.[8][9][10] Unabsorbed ellagic acid is metabolized in the large intestine by gut bacteria into a series of more bioavailable metabolites known as urolithins.[11][12][13][14] These urolithins, such as urolithin A, B, C, and D, are then absorbed and can be detected in plasma and urine, often as glucuronide and sulfate (B86663) conjugates.[10][12] The production of urolithins varies significantly among individuals, which is attributed to differences in their gut microbiota composition.[10][15] Absorbed ellagic acid is metabolized in the liver to form metabolites like methyl esters, dimethyl esters, and glucuronides, which are then excreted by the kidneys within 1 to 5 hours after absorption.[16] The elimination half-life of ellagic acid has been reported to be approximately 8.4 hours in humans.[2][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of ellagic acid from various studies.
Table 1: Pharmacokinetic Parameters of Ellagic Acid in Rats
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2α (h) | t1/2β (h) | Reference |
| 50 mg/kg (oral) | 93.6 | 0.5 | 0.25 | 6.86 | [3][4] |
| 0.8 g/kg (oral, pomegranate leaf extract) | 213 | 0.55 | - | - | [1] |
| 80 mg/kg (oral, complexed with phospholipid) | 540 | - | - | - | [17] |
| 80 mg/kg (oral, free ellagic acid) | 210 | - | - | - | [17] |
Table 2: Pharmacokinetic Parameters of Ellagic Acid in Humans
| Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Reference |
| 40 mg (oral) | 200.15 ± 26.66 | 1 | 8.4 ± 1.4 | [2][7] |
| 180 mL Pomegranate Juice (25 mg EA) | 31.9 | 1 | - | [5] |
| 400 mg Pomegranate Extract (22 mg free EA) | 33 | 1 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols used in key pharmacokinetic studies of ellagic acid.
Animal Pharmacokinetic Studies
-
Animal Model: Sprague-Dawley rats[3][4][18] or Wistar rats.[1][17]
-
Dosing: Oral gavage of ellagic acid suspension or extract.[1][3][4][18] Doses have ranged from 40 mg/kg to 80 mg/kg.[17][18]
-
Sample Collection: Blood samples are typically collected from the orbital venous plexus at various time points (e.g., 0.083, 0.167, 0.333, 0.667, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[18] Plasma is separated by centrifugation.[18] For tissue distribution studies, animals are euthanized at different time points, and organs are harvested.[3][4]
-
Sample Preparation: Plasma samples are often subjected to protein precipitation followed by solid-phase extraction (SPE) for cleanup.[3][4][18][19] Gallic acid is sometimes used as an internal standard.[18]
-
Analytical Method: Quantification of ellagic acid is commonly performed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3][4][19] or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
Human Pharmacokinetic Studies
-
Subjects: Healthy volunteers.[7]
-
Dosing: Oral administration of a single dose of ellagic acid (e.g., 40 mg capsule)[7] or consumption of ellagic acid-rich products like pomegranate juice.[5]
-
Sample Collection: Blood samples are collected at pre-dose and various post-dose time intervals (e.g., 0.15, 0.30, 1.0, 1.30, 2, 4, 6, 8, and 12 hours).[7]
-
Sample Preparation: A rapid plasma extraction procedure involving acidic precipitation of proteins is often employed.[5]
-
Analytical Method: HPLC-UV is a common method for the determination of ellagic acid in human plasma.[5][7]
Visualizing the Metabolic Journey
The Gut Microbiota-Mediated Metabolism of Ellagic Acid
The transformation of ellagic acid into urolithins by the gut microbiota is a critical step in its metabolic pathway. This process involves a series of enzymatic reactions, including lactone ring cleavage, decarboxylation, and sequential dehydroxylation.
Caption: Metabolic pathway of ellagic acid mediated by gut microbiota.
A Typical Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of ellagic acid in an animal model.
Caption: Experimental workflow for pharmacokinetic analysis of ellagic acid.
References
- 1. Pharmacokinetic study of ellagic acid in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]
- 6. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. art.torvergata.it [art.torvergata.it]
- 17. Enhanced oral bioavailability and antioxidant profile of ellagic acid by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Comparative Bioavailability of Ellagic Acid Dhydrate vs. Ellagitannins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: A detailed examination of the bioavailability and metabolic fate of ellagic acid dihydrate and its precursor, ellagitannins, supported by quantitative data, experimental methodologies, and pathway visualizations.
Executive Summary
Ellagic acid, a polyphenol with significant therapeutic potential, is primarily consumed in the diet as ellagitannins from sources like pomegranates, berries, and nuts. The bioavailability of orally ingested ellagic acid is remarkably low, a critical factor for researchers and drug development professionals to consider. This guide provides a comprehensive analysis of the comparative bioavailability of this compound and ellagitannins, highlighting the pivotal role of gut microbiota in transforming these compounds into more bioactive and bioavailable metabolites known as urolithins. We present quantitative pharmacokinetic data, detailed experimental protocols for their analysis, and visualizations of the key metabolic and signaling pathways involved.
Introduction
Ellagitannins are complex, high molecular weight polyphenols that hydrolyze to release ellagic acid. While in vitro studies have demonstrated the potent antioxidant, anti-inflammatory, and anti-proliferative properties of both ellagitannins and ellagic acid, their in vivo efficacy is largely dictated by their bioavailability.[1][2] A fundamental aspect of their biological activity is the metabolic conversion of ellagic acid by the intestinal microflora into a series of more readily absorbed compounds called urolithins.[3] This transformation is subject to significant inter-individual variability, leading to different "metabotypes" that influence the therapeutic potential of ellagitannin-rich foods and purified ellagic acid supplements.[3] Understanding the distinct pharmacokinetic profiles of ellagic acid and its precursors is therefore paramount for the development of effective therapeutic strategies.
Comparative Bioavailability and Pharmacokinetics
The oral bioavailability of ellagitannins is negligible due to their large size and polarity, preventing their absorption in the gastrointestinal tract.[4] Upon ingestion, ellagitannins are hydrolyzed in the stomach and small intestine to yield ellagic acid.[5] However, ellagic acid itself exhibits poor water solubility and is only minimally absorbed.[4] The primary route to systemic exposure is through the conversion of unabsorbed ellagic acid by the gut microbiota into urolithins, which are significantly more bioavailable.[6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for ellagic acid and its primary metabolites, the urolithins, from human and animal studies.
| Compound | Source/Dose | Matrix | Cmax | Tmax | Half-life (t1/2) | Study Population | Citation |
| Ellagic Acid | 40 mg (oral) | Serum | 200.15 ± 26.66 ng/mL | ~1 h | 8.4 ± 1.4 h | Human | [7][8] |
| Ellagic Acid | 180 mL Pomegranate Juice | Plasma | 31.9 ng/mL | 1 h | - | Human | [7] |
| Ellagic Acid | Pomegranate Extract (~689mg polyphenol) | Plasma | 25.0 ng/mL | ~1 h | - | Human | [9][10] |
| Ellagic Acid | Pomegranate Juice (~800mg polyphenol) | Plasma | 15.2 ng/mL | ~1 h | - | Human | [9][10] |
| Ellagic Acid | 50 mg/kg (oral) | Plasma | 93.6 ng/mL | ~0.5 h | 6.86 h (β) | Rat | [11] |
| Urolithin A Glucuronide | Pomegranate Juice | Plasma | High concentrations detected | >12.5 h | - | Human | [9][10] |
| Urolithin A | 180 mL Pomegranate Juice Concentrate | Plasma | 0.04 - 0.11 µmol/L | 6 h | - | Human | [2] |
| Urolithin B | 180 mL Pomegranate Juice Concentrate | Plasma | 0.02 - 0.5 µmol/L | 6 h | - | Human | [2] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration). Data are presented as mean ± standard deviation where available.
Experimental Protocols
Accurate quantification of ellagic acid and its metabolites in biological matrices is crucial for pharmacokinetic and bioavailability studies. The following sections outline the commonly employed methodologies.
Sample Preparation from Plasma/Serum
Objective: To extract ellagic acid and urolithins from plasma or serum while removing interfering proteins.
4.1.1. Protein Precipitation
This is a rapid method for sample cleanup.
-
Materials: Acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), microcentrifuge tubes, refrigerated centrifuge.
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold ACN or MeOH.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes of interest.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for HPLC or UPLC-MS/MS analysis.
-
4.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation.
-
Materials: SPE cartridges (e.g., C18), conditioning, washing, and elution solvents, vacuum manifold.
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Acidify the plasma sample (e.g., with formic acid) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile, often with a small percentage of formic acid).
-
The eluate is then typically evaporated and reconstituted for analysis.[12]
-
Quantification by HPLC-UV and UPLC-MS/MS
Objective: To separate and quantify ellagic acid and urolithins.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Typical):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm for HPLC; shorter columns with smaller particle sizes for UPLC).[8]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.5-1.0 mL/min for HPLC; 0.2-0.5 mL/min for UPLC.
-
Detection:
-
-
Quantification: A calibration curve is generated using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.[8]
Metabolic and Signaling Pathways
The biological effects of ellagitannins and ellagic acid are largely attributed to their metabolites, the urolithins, which can modulate key signaling pathways involved in inflammation and oxidative stress.
Metabolic Pathway of Ellagitannins to Urolithins
Ellagitannins are not absorbed intact but are hydrolyzed to ellagic acid. The gut microbiota then sequentially dehydroxylates ellagic acid to produce a series of urolithins, with urolithin A and urolithin B being the most common end-products in humans.
Caption: Metabolic conversion of ellagitannins to urolithins.
Experimental Workflow for Bioavailability Studies
A typical workflow for assessing the bioavailability of ellagic acid and its metabolites involves controlled administration of the test substance to subjects, followed by timed collection of biological samples and subsequent analysis.
Caption: Workflow for bioavailability studies.
Modulation of the NF-κB Signaling Pathway by Urolithins
Urolithins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][13]
Caption: Inhibition of the NF-κB pathway by urolithins.
Urolithin-Mediated Activation of the Keap1-Nrf2 Antioxidant Pathway
Urolithins can enhance the cellular antioxidant defense system by activating the Keap1-Nrf2 pathway.[14][15] Urolithins can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Caption: Activation of the Keap1-Nrf2 pathway by urolithins.
Conclusion
The bioavailability of ellagic acid is a complex process that is significantly influenced by its dietary source and the metabolic activity of the gut microbiota. While direct administration of this compound leads to rapid but low plasma concentrations, the consumption of ellagitannins results in a more sustained release of ellagic acid and its subsequent conversion to the more bioavailable and bioactive urolithins. This guide has provided a detailed overview of the comparative bioavailability, with quantitative data and standardized experimental protocols, to aid researchers and drug development professionals in this field. The visualization of the metabolic and signaling pathways further elucidates the mechanisms by which these compounds exert their biological effects. Future research should focus on elucidating the factors that govern inter-individual variability in urolithin production to better predict and enhance the therapeutic outcomes of ellagitannin and ellagic acid-based interventions.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Showing pharmacokinetics for metabolites after consumption of Pomegranate, juice from concentrate in humans - Phenol-Explorer [phenol-explorer.eu]
- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. PDF | Bioavailability of Ellagic Acid, Urolithin A and Urolithin B in Human Plasma after Pomegranate Juice or Extract Consumption. | ID: vt150w48v | Tufts Digital Library [dl.tufts.edu]
- 10. dl.tufts.edu [dl.tufts.edu]
- 11. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 12. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Ellagic Acid Dihydrate in Common Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. However, its therapeutic application is often hindered by its low aqueous solubility, which limits its bioavailability. This technical guide provides a comprehensive overview of the solubility of ellagic acid dihydrate in a range of common solvents. It is designed to be a practical resource for researchers and formulation scientists working on the development of ellagic acid-based products. This document collates quantitative solubility data from various studies, details the experimental protocols for solubility determination, and presents a generalized experimental workflow.
Quantitative Solubility Data
The solubility of ellagic acid is highly dependent on the solvent, temperature, and pH. The following tables summarize the reported solubility of ellagic acid in various common solvents. It is important to note that while some studies specify the use of this compound, others refer to it as "ellagic acid". This distinction is highlighted where the information is available.
Table 1: Solubility of Ellagic Acid in Aqueous and Other Solvents
| Solvent System | Temperature (°C) | Solubility | Reference |
| Water | 25 | 3.99 µg/mL | [1] |
| Water | 37 | 9.7 µg/mL | [2] |
| Water | 21 | < 1 mg/mL | |
| 0.1 N HCl | 37 | 0.1 ± 0.01 µg/mL | [2] |
| Phosphate Buffer (pH 7.4) | Not Specified | 33.1 ± 15.5 µg/mL | |
| Methanol (B129727) | 37 | 671 µg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.14 mg/mL | |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | [2][4] |
| Polyethylene Glycol 400 (PEG 400) | Not Specified | Soluble | [2][4] |
| Triethanolamine | Not Specified | Soluble | [2][4] |
| Ethanol (B145695) | Not Specified | Sparingly Soluble | [2] |
| 1 M NaOH | Not Specified | 10 mg/mL |
Table 2: Solubility of this compound in Specific Solvents
| Solvent System | Temperature (°C) | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 6 mg/mL (17.74 mM) | |
| Ethanol | Not Specified | 10 mg/mL (with slight heating) |
Note: The significant difference in reported DMSO solubility for ellagic acid versus its dihydrate form may be attributable to different experimental conditions or the specific form of the solute used.
Experimental Protocols
The determination of this compound solubility typically involves the shake-flask method followed by quantification using a suitable analytical technique, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Detailed Methodology: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Solvent Preparation: Prepare the desired solvent system (e.g., purified water, buffer of a specific pH, or organic solvent).
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The container is then agitated in a constant temperature environment, such as a shaking water bath or an incubator shaker. The agitation period is typically 24 to 72 hours to ensure that equilibrium is reached.[1]
-
Sample Preparation for Analysis:
-
After the equilibration period, the suspension is allowed to stand to allow the undissolved solid to settle.
-
The supernatant is then carefully withdrawn and centrifuged to further separate any remaining solid particles.
-
The clear supernatant is then filtered through a fine-pore membrane filter (e.g., 0.2 µm) to remove any undissolved microparticles.[1]
-
-
Quantification: The concentration of ellagic acid in the filtered supernatant is determined using a validated analytical method, as described below.
Analytical Quantification Methods
UV-Vis spectrophotometry is a simple and rapid method for the quantification of ellagic acid.
-
Instrument and Wavelength: A UV-Vis spectrophotometer is used. The wavelength of maximum absorbance (λmax) for ellagic acid is typically around 254-255 nm in many solvents, though it can vary.[2][5] For instance, in a dilute NaOH solution, the absorption peak is observed at 357 nm. It is essential to determine the λmax in the specific solvent system being used.
-
Standard Curve: A standard curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent as the sample.
-
Sample Analysis: The filtered supernatant from the solubility experiment is appropriately diluted with the solvent to fall within the linear range of the standard curve. The absorbance of the diluted sample is then measured at the predetermined λmax.
-
Calculation: The concentration of ellagic acid in the original undiluted sample is calculated using the equation derived from the linear regression of the standard curve.
HPLC offers higher specificity and sensitivity for the quantification of ellagic acid, especially in complex matrices.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reverse-phase column is commonly employed for the separation of ellagic acid.[1][6]
-
Mobile Phase: The mobile phase composition can vary, but a common approach is a gradient or isocratic elution using a mixture of an acidic aqueous solution and an organic solvent. For example, a mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 4:1 v/v) has been reported.[1] Another example is a mobile phase of deionized water (50%), methanol (30%), acetonitrile (20%), and phosphoric acid (0.1%).[6]
-
Detection: The UV detector is typically set at the λmax of ellagic acid, around 254 nm.[1][6]
-
Standard Curve and Sample Analysis: Similar to the UV-Vis method, a standard curve is generated using standard solutions of this compound. The filtered supernatant from the solubility experiment is injected into the HPLC system, and the peak area corresponding to ellagic acid is measured.
-
Calculation: The concentration of ellagic acid in the sample is determined by comparing its peak area to the standard curve.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: The solubility of ellagic acid is pH-dependent. As a weak acid, its solubility increases in alkaline conditions due to the deprotonation of its phenolic hydroxyl groups.[2]
-
Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for each solvent system.
-
Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol in water) and surfactants can enhance the solubility of ellagic acid.
-
Crystalline Form: The crystalline structure of ellagic acid can influence its solubility. The dihydrate form may have different solubility characteristics compared to the anhydrous form.
Conclusion
The solubility of this compound is a critical parameter for its formulation and delivery. This guide provides a consolidated resource of quantitative solubility data and detailed experimental protocols to aid researchers in their development efforts. The choice of solvent and the careful control of experimental conditions are paramount for obtaining accurate and reproducible solubility data. The information presented herein is intended to serve as a foundational guide for scientists and professionals working to unlock the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
A Technical Guide to the UV-Vis Spectrum of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of ellagic acid dihydrate. This document details the characteristic absorbance maxima in various solvents, presents a standardized experimental protocol for spectral acquisition, and explores the interaction of ellagic acid with a key cellular signaling pathway.
Introduction to this compound
Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits and nuts. As a dihydrate, its molecular formula is C₁₄H₆O₈ · 2H₂O with a molecular weight of approximately 338.22 g/mol . Renowned for its antioxidant, anti-inflammatory, and antiproliferative properties, ellagic acid is the subject of extensive research in pharmacology and drug development. UV-Vis spectroscopy is a fundamental analytical technique for the qualitative and quantitative analysis of this compound.
UV-Vis Spectral Profile of this compound
The UV-Vis spectrum of ellagic acid is characterized by distinct absorption bands that can shift based on the solvent and pH of the medium. These shifts are primarily due to the ionization of the phenolic hydroxyl groups. A summary of the reported wavelengths of maximum absorbance (λmax) and molar absorptivity (ε) in various solvents is presented in Table 1.
Table 1: UV-Vis Absorption Maxima (λmax) and Molar Absorptivity (ε) of Ellagic Acid in Various Solvents
| Solvent System | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Methanol (B129727) | 254, 366 | Not Reported | [1] |
| Methanol | 255, 360 | Not Reported | [2][3] |
| 80% aqueous acetone | 254, 288, 366 | Not Reported | [1] |
| Phosphate Buffer (PBS) | 276 | 35,600 | |
| Distilled Water | 277 | Not Reported | |
| Dilute NaOH solution | 357 | Not Reported | [4] |
| 0.05 M HCl solution | Multiple peaks | Not Reported | |
| Aqueous solutions (pH dependent) | Varies with pH | Not Reported |
Note: The molar absorptivity can vary between studies due to different experimental conditions and the purity of the ellagic acid standard used.
Experimental Protocol for UV-Vis Spectroscopy
The following section outlines a detailed methodology for obtaining the UV-Vis spectrum of this compound.
Materials and Equipment
-
This compound (≥96% purity)
-
Methanol (Spectroscopic grade)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of methanol and then bring it to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired concentrations for analysis (e.g., 1-10 µg/mL). For example, to prepare a 5 µg/mL solution, transfer 5 mL of the 100 µg/mL stock solution to a 100 mL volumetric flask and dilute to the mark with methanol.
Instrumental Analysis
-
Instrument Parameters: Set the spectrophotometer to scan a wavelength range of 200-500 nm. Use a scanning speed of 200 nm/min.
-
Blank Correction: Fill a quartz cuvette with the solvent used for sample preparation (e.g., methanol) and use it as a blank to zero the instrument.
-
Sample Measurement: Rinse the sample cuvette with the ellagic acid working solution two to three times before filling it for measurement. Record the absorbance spectrum.
The following diagram illustrates the general workflow for obtaining the UV-Vis spectrum of this compound.
Interaction with Signaling Pathways: The Keap1-Nrf2-ARE Pathway
Ellagic acid is known to modulate various cellular signaling pathways. One of the well-documented interactions is with the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.[5]
Under normal physiological conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like ellagic acid, this interaction is disrupted. Ellagic acid can inhibit Keap1, leading to the accumulation and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression and thereby protecting the cell from oxidative damage.[5]
The following diagram illustrates the mechanism of ellagic acid's activation of the Keap1-Nrf2-ARE signaling pathway.
Conclusion
This technical guide provides essential information on the UV-Vis spectroscopic characteristics of this compound for researchers and professionals in drug development. The provided data and protocols facilitate the accurate identification and quantification of ellagic acid. Furthermore, understanding its interaction with key signaling pathways, such as the Keap1-Nrf2-ARE pathway, is crucial for elucidating its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
- 5. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of Ellagic Acid Dihydrate Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of ellagic acid dihydrate across a range of pH values. Due to its significant therapeutic potential, understanding the stability profile of ellagic acid is critical for the development of viable drug delivery systems and functional foods. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the chemical degradation pathways and experimental workflows.
Introduction to Ellagic Acid Stability
Ellagic acid (EA) is a polyphenolic compound with a rigid, planar structure containing four hydroxyl groups and two lactone rings. While it exhibits a range of promising biological activities, including antioxidant and anti-inflammatory effects, its therapeutic application is often hindered by poor solubility and stability, particularly in aqueous solutions. The pH of the medium is a critical factor governing both the solubility and the chemical integrity of ellagic acid.
Generally, ellagic acid is more stable in acidic conditions and shows marked instability in neutral to alkaline environments.[1] This instability is primarily attributed to the hydrolysis of its lactone rings and subsequent oxidation.[2][3][4]
Quantitative Stability Data
The stability of ellagic acid in aqueous solutions is highly pH-dependent. While detailed kinetic data for the pure dihydrate form is sparse in publicly available literature, studies on ellagic acid-rich extracts provide valuable insights. It is consistently reported that ellagic acid's stability decreases as the pH increases.
One study investigated the stability of an ellagic acid-rich pomegranate fruit peel extract in phosphate (B84403) buffer solutions at pH 5.5, 7.0, and 8.0, stored at room temperature (30° ± 2°C) for four months. The study noted that in all tested pH conditions, the ellagic acid content significantly decreased after four weeks, indicating its inherent instability in aqueous solutions across this pH range.[5][6] Unfortunately, the study did not provide week-by-week quantitative degradation percentages.
The structural changes of ellagic acid are also pH-dependent. Due to the acidic nature of its phenolic groups (pKa1 ≈ 5.6 at 37°C), it is predominantly in a deprotonated form at neutral pH.[3] Above pH 9.6, the lactone rings are known to open, forming a more water-soluble but less stable carboxyl derivative.[2][3][4] Alkaline solutions of ellagic acid are generally considered unstable and should be prepared immediately before use.[7]
Table 1: Summary of pH-Dependent Stability of Ellagic Acid
| pH Value | Temperature | Observation | Reference |
| Acidic | Ambient | Generally more stable | [1] |
| 5.5 | 30° ± 2°C | Significant decrease in content after 4 weeks in an aqueous extract solution. | [5][6] |
| 7.0 | 30° ± 2°C | Significant decrease in content after 4 weeks in an aqueous extract solution. The solution turned brownish-yellow. | [5][6] |
| 8.0 | 30° ± 2°C | Significant decrease in content after 4 weeks in an aqueous extract solution. The solution turned brown. | [5][6] |
| > 9.6 | Not specified | Lactone rings open to form a carboxyl derivative. | [2][3][4] |
| Alkaline | Ambient | Unstable; solutions are prone to oxidation and should be prepared fresh. | [7] |
Chemical Degradation Pathway
The primary mechanism of ellagic acid degradation, particularly in neutral to alkaline conditions, is the hydrolysis of its two lactone rings. This reaction is a reversible, pH-dependent process. At higher pH values, the equilibrium shifts towards the open-ring carboxylate form, which is more susceptible to oxidation.
Figure 1: pH-dependent lactone ring opening of ellagic acid.
Experimental Protocols
This section outlines a synthesized, detailed methodology for conducting a pH stability study of this compound. This protocol is based on common practices described in the literature for the analysis of polyphenols.[1][5][8]
Materials and Reagents
-
This compound standard
-
Phosphate buffer solutions (or citrate (B86180) buffers for a wider acidic range) at desired pH values (e.g., 3, 4, 5, 6, 7, 8, 9)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or orthophosphoric acid
-
0.22 µm or 0.45 µm syringe filters
Preparation of Solutions
-
Buffer Preparation : Prepare a series of buffer solutions at the target pH values. For example, use a 100 mM citrate buffer for pH 3-6 and a 100 mM phosphate buffer for pH 7-9. Adjust the pH accurately using a calibrated pH meter.
-
Stock Solution : Prepare a stock solution of this compound in a suitable organic solvent where it is more soluble and stable, such as methanol or DMSO. A typical concentration might be 1 mg/mL.
-
Test Solutions : Dilute the stock solution with the respective buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the stability.
Stability Study Conditions
-
Incubation : Dispense the test solutions into amber glass vials to protect from light.
-
Storage : Store the vials at a controlled temperature (e.g., room temperature at 25°C or accelerated conditions at 40°C).
-
Sampling : Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter).
Sample Analysis by UPLC-MS/MS
Analysis of ellagic acid concentration over time is typically performed using a validated reverse-phase HPLC or UPLC method, often coupled with mass spectrometry for higher specificity and sensitivity.[5][9][10]
-
Sample Preparation : Immediately before analysis, filter the collected aliquot through a 0.22 µm or 0.45 µm syringe filter.
-
Chromatographic Conditions (Example) :
-
System : UPLC-MS/MS
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : Acetonitrile
-
Gradient : A suitable gradient to separate ellagic acid from its degradation products (e.g., start with 5% B, ramp up to 95% B).
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 2-5 µL
-
Detection : UV detector at 254 nm and/or a mass spectrometer.
-
-
Mass Spectrometry Conditions (Example) :
-
Ionization Mode : Negative Electrospray Ionization (ESI-)
-
Monitoring : Multiple Reaction Monitoring (MRM)
-
Transition for Ellagic Acid : m/z 301 -> 229[9]
-
-
Quantification : Create a calibration curve using freshly prepared standards of this compound. Calculate the concentration of ellagic acid remaining in the samples at each time point by comparing their peak areas to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the pH stability of ellagic acid.
Figure 2: Experimental workflow for pH stability testing.
Conclusion
The stability of this compound is critically dependent on pH. It is most stable in acidic conditions and degrades in neutral and, more rapidly, in alkaline solutions through mechanisms such as lactone ring hydrolysis and oxidation. This instability in aqueous media, particularly at physiological pH, presents a significant challenge for its formulation into oral dosage forms. Strategies to enhance its stability, such as encapsulation or the formation of solid dispersions, are crucial areas of research for realizing the full therapeutic potential of this promising natural compound. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically evaluate the stability of ellagic acid and to develop stabilized formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scialert.net [scialert.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Safety and Toxicity Profile of Ellagic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, and its dihydrate form have garnered significant interest for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing safety and toxicity data for ellagic acid dihydrate, with a focus on preclinical studies. The available evidence from acute, subchronic, and genotoxicity studies suggests a favorable safety profile. Notably, ellagic acid has demonstrated a lack of mutagenic and clastogenic activity and has shown protective effects against DNA damage induced by known mutagens. Mechanistic studies have highlighted its ability to modulate key signaling pathways involved in cellular defense and survival, such as the Keap1-Nrf2 and PI3K/Akt pathways. However, a comprehensive evaluation of its long-term safety is limited by the absence of publicly available chronic toxicity, carcinogenicity, and dedicated reproductive and developmental toxicity studies conducted according to current international guidelines. This guide summarizes the available quantitative data, details the methodologies of key toxicological assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development.
Toxicological Profile
The toxicological assessment of this compound has been primarily conducted through short-term and subchronic studies in rodent models, alongside a battery of in vitro and in vivo genotoxicity assays.
Acute and Subchronic Toxicity
Oral administration of ellagic acid has been shown to be well-tolerated in acute toxicity studies, with no toxicity demonstrated at doses up to 1000 mg/kg body weight in rats.[1][2] A comprehensive 90-day subchronic toxicity study in F344 rats provides the most robust data on repeated dose toxicity.[3][4]
Table 1: Summary of Subchronic Oral Toxicity of Ellagic Acid in F344 Rats [3][4]
| Parameter | Male | Female |
| NOEL (No-Observed-Effect Level) | 5% in diet (3011 mg/kg bw/day) | <1.25% in diet (778 mg/kg bw/day) |
| NOAEL (No-Observed-Adverse-Effect Level) | 5% in diet (3011 mg/kg bw/day) | 5% in diet (3254 mg/kg bw/day) |
| Key Findings | No treatment-related mortality or clinical signs. No obvious histopathological changes. | No treatment-related mortality or clinical signs. Significantly reduced body weight gain at all dose levels. No obvious histopathological changes. Sporadic, non-treatment-related changes in some serum chemistry and hematology parameters. |
Genotoxicity
A battery of genotoxicity studies has been conducted to assess the potential of ellagic acid to induce genetic mutations or chromosomal damage. The collective evidence from these studies indicates that ellagic acid is not genotoxic and may offer protection against the genotoxic effects of other substances.[5][6][7][8]
Table 2: Summary of Genotoxicity Studies for Ellagic Acid
| Assay Type | System | Concentration/Dose | Results | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Not Specified | Not Mutagenic | [9] |
| In Vitro Chromosome Aberration Assay | Chinese Hamster Lung (CHL) Fibroblast Cells | Up to 100 µg/mL | No induction of chromosomal aberrations. Showed inhibitory effects against mitomycin C-induced aberrations. | [6] |
| In Vitro Micronucleus Assay | Human Peripheral Blood Lymphocytes | 60, 80, 100 µg/mL | No significant increase in micronuclei frequency. | [5] |
| In Vivo Micronucleus Assay | ddY Mice Bone Marrow Cells | Not Specified | No induction of micronuclei. Showed inhibitory effects against mitomycin C-induced micronuclei. | [6] |
| Comet Assay | Human Peripheral Blood Lymphocytes | 60, 80, 100 µg/mL | No increase in DNA damage. | [5] |
| Anti-genotoxicity (Comet Assay) | Zebrafish Blood Cells | 100 µM | Protected against benzene-induced DNA damage. | [7] |
Carcinogenicity
Formal long-term carcinogenicity bioassays of this compound following OECD or National Toxicology Program (NTP) guidelines were not identified in the public domain. The International Agency for Research on Cancer (IARC) has not classified ellagic acid.[10][11][12] However, numerous studies have investigated the anti-carcinogenic properties of ellagic acid, demonstrating its ability to inhibit tumor formation and progression in various cancer models. These studies suggest that ellagic acid may act as a chemopreventive agent.[8][13][14][15]
Reproductive and Developmental Toxicity
Mechanistic Insights into Safety Profile
The favorable safety profile of ellagic acid is underpinned by its molecular mechanisms of action, primarily its potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of key cellular signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a suite of cytoprotective genes. Ellagic acid has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[17][22][23][24]
Caption: Ellagic acid activates the Keap1-Nrf2 antioxidant response pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Activation of this pathway is generally associated with pro-survival signals and inhibition of apoptosis. Studies have shown that ellagic acid can modulate the PI3K/Akt pathway, often in a context-dependent manner, contributing to its protective effects in normal cells and anti-proliferative effects in cancer cells.[25][26][27][28][29]
Caption: Ellagic acid modulates the PI3K/Akt cell survival signaling pathway.
Experimental Protocols
The following sections outline the general methodologies for the key toxicological studies cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Subchronic Oral Toxicity Study (as per OECD TG 408)
A 90-day subchronic oral toxicity study is designed to characterize the toxicological profile of a substance following repeated administration over a longer period.
Caption: Workflow for a 90-day subchronic oral toxicity study.
Methodology:
-
Test System: Typically, young adult rodents (e.g., F344 rats) of both sexes are used.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are included.
-
Administration: The test substance is administered daily, seven days a week, for 90 days. For ellagic acid, administration was through the diet.[3][4]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from control and high-dose groups are examined microscopically.
In Vivo Micronucleus Assay (as per OECD TG 474)
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.
Methodology:
-
Test System: Typically, mice (e.g., ddY) or rats are used.
-
Dose Groups: At least three dose levels, a vehicle control, and a positive control are used.
-
Administration: The test substance is typically administered once or twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
-
Data Evaluation: The frequency of micronucleated PCEs in treated groups is compared to the vehicle control group.
Conclusion and Future Directions
The available toxicological data for this compound from acute, subchronic, and genotoxicity studies in animals suggest a low order of toxicity. It does not appear to be mutagenic or clastogenic. Mechanistic studies provide a basis for its protective effects through the modulation of key cellular signaling pathways involved in antioxidant defense and cell survival.
However, significant data gaps exist regarding its long-term safety profile. The absence of comprehensive chronic toxicity, carcinogenicity, and reproductive and developmental toxicity studies according to current international guidelines is a notable limitation. While numerous studies highlight its anti-carcinogenic and protective effects against reproductive toxins, these do not substitute for formal safety assessments of ellagic acid itself.
For drug development professionals, the existing data provides a solid foundation for the preclinical safety assessment of this compound. However, to support clinical development and regulatory submissions, particularly for chronic indications, further long-term toxicity studies would be necessary to fully characterize its safety profile. Future research should prioritize conducting chronic toxicity and carcinogenicity bioassays, as well as comprehensive reproductive and developmental toxicity studies, following established international guidelines.
References
- 1. oecd.org [oecd.org]
- 2. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function relationships of the dietary anticarcinogen ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid (476-66-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. Exposome-Explorer - Ellagic acid (Compound) [exposome-explorer.iarc.fr]
- 11. IARC Monographs on the Identification of Carcinogenic Hazards to Humans – INTERNATIONAL AGENCY FOR RESEARCH ON CANCER [monographs.iarc.who.int]
- 12. Monographs available – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]
- 13. Prevention of N-nitrosodiethylamine-induced lung tumorigenesis by ellagic acid and quercetin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulating effects of ellagic acid, vanillin and quercetin in a rat medium term multi-organ carcinogenesis model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. The ameliorative effect of ellagic acid on di-(2-ethylhexyl) phthalate-induced testicular structural alterations, oxidative stress, inflammation and sperm damages in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the Acute, Sub-Chronic Toxicity and the Antioxidant Effect of Ellagic Acid in Smoker and Non Smoker an Experimental Study in Rats [benthamopenarchives.com]
- 23. oecd.org [oecd.org]
- 24. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 25. Safety assessment of ellagic acid, a food additive, in a subchronic toxicity study using F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benthamopenarchives.com [benthamopenarchives.com]
- 28. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 29. oecd.org [oecd.org]
Methodological & Application
Application Note: Quantification of Ellagic Acid Dihydrate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of ellagic acid dihydrate in various samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
Ellagic acid is a naturally occurring phenolic compound found in numerous fruits and nuts, exhibiting antioxidant, anti-inflammatory, and antiproliferative properties. Accurate quantification of ellagic acid is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug development. This application note describes a robust and reliable HPLC method for the determination of this compound.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate ellagic acid from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. The quantification is performed by detecting the UV absorbance of ellagic acid at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocol
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.22 µm or 0.45 µm).
-
Ultrasonic bath.
-
pH meter.
-
This compound reference standard (purity ≥ 95%).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Acids for mobile phase modification (e.g., phosphoric acid, formic acid, or trichloroacetic acid).[1][2][3]
-
Solvents for sample and standard preparation (e.g., methanol).[2][4]
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[4] This solution should be stored under refrigeration and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase or a suitable solvent to achieve concentrations within the expected linear range of the assay (e.g., 5 - 200 µg/mL).[3]
The sample preparation will vary depending on the matrix. Below are general guidelines for different sample types.
-
Plant Extracts:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol, ethanol, or acetone (B3395972) solution) using techniques like ultrasonication or maceration.[1][5]
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6]
-
-
Topical Creams:
-
Accurately weigh about 100 mg of the cream formulation.
-
Dilute with a suitable solvent like methanol (e.g., in 5 mL).[2]
-
Vortex or sonicate to ensure complete dissolution of ellagic acid.
-
Centrifuge to separate any undissolved excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
-
The following table summarizes typical chromatographic conditions for the analysis of ellagic acid.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Water:Acetonitrile (85:15) with 0.05% trichloroacetic acid[1] Gradient: Acetonitrile/Methanol/Water with 0.2% formic acid[3] Isocratic: Deionized water:Methanol:Acetonitrile (50:30:20) with 0.1% phosphoric acid[2] |
| Flow Rate | 0.8 - 1.0 mL/min[1][2][3] |
| Injection Volume | 5 - 10 µL[1][4] |
| Detection Wavelength | 254 nm[1][2][3] |
| Column Temperature | Ambient or 35 °C[4] |
Note: The mobile phase composition and gradient profile may need to be optimized depending on the specific column and sample matrix to achieve the best separation and peak shape.
Before sample analysis, the chromatographic system should be evaluated for its suitability. Inject the standard solution multiple times and check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area. The number of theoretical plates for the ellagic acid peak should be greater than 2000.[4]
Data Presentation
The following tables summarize key quantitative data and validation parameters from various published methods.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Column | Supelco Analytical C18 (250 x 4.6 mm, 5 µm) | C18 reverse-phase (250 × 4.6 mm, 5 µm) | C18 (250 × 4.6 mm, 5 µm) | Diamonsil C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Water/Acetonitrile (85:15) with 0.05% trichloroacetic acid | Deionized water (50%), methanol (30%), acetonitrile (20%) and phosphoric acid (0.1%) | Gradient of acetonitrile/methanol/acidified water | Methanol (A) with 0.1% phosphoric acid solution (B), gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm | 254 nm | 260 nm |
| Retention Time | Not specified | 5.8 min | 13.639 min | Not specified |
Table 2: Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Linearity Range (µg/mL) | 14.5 - 33.8 | Not specified (R²=0.9973) | 5 - 200 | 3.625 - 116 |
| Correlation Coefficient (r²) | 0.988 | 0.9973 | > 0.99 | 0.9999 |
| LOD (µg/mL) | 0.66 | 1.67 | Not specified | Not specified |
| LOQ (µg/mL) | 2.22 | 5.07 | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | 101.57% |
| Precision (RSD%) | Not specified | Not specified | < 5% | 1.54% |
Visualizations
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. scielo.br [scielo.br]
- 4. akjournals.com [akjournals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ijariie.com [ijariie.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Ellagic Acid Dihydrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Upon ingestion, ellagic acid undergoes extensive metabolism, primarily by the gut microbiota, leading to the formation of urolithins, which are considered to be more bioactive than the parent compound.[4][5][6] Accurate and sensitive quantification of ellagic acid and its metabolites is crucial for understanding its pharmacokinetics, bioavailability, and biological activity. This document provides detailed application notes and protocols for the analysis of ellagic acid and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6]
Metabolic Pathway of Ellagic Acid
Ellagitannins from dietary sources are first hydrolyzed to ellagic acid in the gut. Subsequently, gut bacteria metabolize ellagic acid into a series of urolithins, primarily Urolithin A and Urolithin B, through sequential loss of hydroxyl groups.[6][7] These metabolites are then absorbed and can be found in systemic circulation, often in their conjugated forms (glucuronides and sulfates).[5][8]
Metabolic conversion of ellagitannins to urolithins.
Experimental Protocols
Sample Preparation from Plasma/Tissue
A robust sample preparation protocol is essential to remove interferences and enrich the analytes of interest. Solid-phase extraction (SPE) is a commonly employed and effective technique.[1][9]
Materials:
-
Biological plasma or tissue homogenate
-
Internal Standard (IS) solution (e.g., Chrysin, 50 ng/mL in methanol (B129727) with 1% formic acid)[5]
-
0.1% Formic acid in water
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Sample concentrator (e.g., SpeedVac)
Protocol:
-
Thaw plasma or tissue homogenate samples at room temperature.
-
Precondition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in 0.1% formic acid aqueous solution.[1]
-
Elute the analytes with 0.5 mL of 90% methanol in 0.1% formic acid aqueous solution.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a sample concentrator.[5]
-
Reconstitute the dried residue in 150 µL of the internal standard solution.[5]
-
Vortex the reconstituted sample for 5 minutes, sonicate for 10 minutes, and centrifuge at high speed (e.g., 15,294 x g) for 15 minutes.[5]
-
Transfer the supernatant to an LC vial for analysis.[5]
Workflow for plasma/tissue sample preparation.
LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the simultaneous determination of ellagic acid and its metabolites.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm × 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min[1][5] |
| Injection Volume | 2 - 5 µL[1][5] |
| Column Temperature | 35 °C[1] |
| Gradient Elution | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example: 0–3.0 min, 11% B to 70% B; 3.0–4.0 min, 70% B to 100% B, followed by a wash and re-equilibration.[5] |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ellagic Acid and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ellagic Acid | 301 | 229[1][9] |
| Urolithin A | 227 | 199 |
| Urolithin B | 211 | 185 |
| Chrysin (IS) | 253 | 117 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize pharmacokinetic and tissue distribution data for ellagic acid from a study in rats.
Table 2: Pharmacokinetic Parameters of Ellagic Acid in Rats after Oral Administration (50 mg/kg) [1][2][9]
| Parameter | Value |
| Cmax (ng/mL) | 93.6 |
| Tmax (h) | ~0.5 |
| t1/2α (h) | 0.25 |
| t1/2β (h) | 6.86 |
Table 3: Tissue Distribution of Ellagic Acid in Rats after Oral Administration (50 mg/kg) [9]
| Tissue | Concentration Range (ng/g) |
| Kidney | Highest levels observed |
| Liver | High levels observed |
| Heart | Detected |
| Lung | Detected |
| Brain | Detected |
Data Interpretation and Considerations
-
Metabolite Appearance: Following oral administration of pomegranate extract, conjugated ellagic acid appears rapidly in plasma, while conjugated Urolithin A is typically detected after approximately 8 hours, consistent with gut microbiota metabolism.[5] Urolithin B may not be detected in all subjects.[5]
-
Bioavailability: Ellagic acid is generally considered to have low bioavailability.[1][10] The majority of its biological effects may be attributed to its more bioavailable urolithin metabolites.[4][6]
-
Matrix Effects: It is crucial to evaluate and minimize matrix effects during method development to ensure accurate quantification.[1] The use of a suitable internal standard is highly recommended.
-
Conjugated vs. Unconjugated Forms: To measure the total amount of a metabolite (conjugated and unconjugated), enzymatic hydrolysis of plasma samples with β-glucuronidase and sulfatase is necessary prior to extraction.[5]
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of ellagic acid and its primary metabolites in biological matrices. These protocols are essential for pharmacokinetic studies, evaluating the efficacy of ellagic acid-rich products, and furthering our understanding of the biological roles of these compounds in health and disease. Careful method validation, including assessment of linearity, precision, accuracy, and stability, is critical for obtaining reliable data.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell type-dependent effects of ellagic acid on cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spotify.localizer.co [spotify.localizer.co]
- 6. A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Ellagic Acid Dihydrate from Pomegranate Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomegranate (Punica granatum L.) peel, a major byproduct of the pomegranate juice and processing industry, is a rich and sustainable source of bioactive compounds, most notably ellagic acid. Ellagic acid, a polyphenolic compound, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. These therapeutic effects are attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and experimental protocols for the extraction and purification of ellagic acid dihydrate from pomegranate peel, along with an overview of its relevant mechanisms of action for drug development professionals.
Data Presentation: Comparison of Extraction Methods
The efficiency of ellagic acid extraction is highly dependent on the chosen method and the parameters employed. Below is a summary of quantitative data from various studies, highlighting the yields and purity achieved with different techniques.
| Extraction Method | Solvent System | Temperature (°C) | Time | Ellagic Acid Yield/Content | Reference |
| Solvent (Reflux) | 10% (v/v) Water in Methanol | Reflux | 1 hour (x2) | 7.66% (w/w) in extract | |
| Liquid-Liquid Extraction | Ethyl Acetate (B1210297) & 2% Acetic Acid | Room Temp | - | 13.63% (w/w) in extract | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 40% Ethanol | 60 | 40 min | Up to 18.07% | [3] |
| UAE with Alkaline Hydrolysis | 1.5 M NaOH | Sonication | 32 min | 1457 ± 71 mg/100 g dry peel | [4][5] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | Microwave | 35 min | 2.148 mg/g peel | [6] |
| Soxhlet Extraction | 80% Methanol-Water | 80 | - | 39–304 mg/100 g dry weight | [4] |
| Bicarbonate-Assisted Extraction | 0.6% Sodium Bicarbonate | 95 | 1 hour | 3.5–6.5 fold increase vs. decoction | [7] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction and Purification
This protocol focuses on a simple yet effective method for obtaining a high-purity ellagic acid extract using solvent extraction followed by liquid-liquid partitioning.
1. Materials and Equipment:
-
Dried and powdered pomegranate peel
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Acetic acid
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Separatory funnel
2. Extraction Procedure:
-
Weigh 100 g of dried pomegranate peel powder.
-
Prepare the extraction solvent: 10% (v/v) deionized water in methanol.
-
Add the pomegranate peel powder and 500 mL of the extraction solvent to a round-bottom flask.
-
Set up the reflux apparatus and heat the mixture at the boiling point of the solvent for 1 hour.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue with an additional 500 mL of the solvent for 1 hour to maximize yield.
-
Combine the two filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.[8][1]
3. Purification by Liquid-Liquid Extraction:
-
Suspend the crude extract in 200 mL of 2% aqueous acetic acid.
-
Transfer the suspension to a separatory funnel.
-
Add 200 mL of ethyl acetate to the separatory funnel, shake vigorously, and then allow the layers to separate.
-
Collect the upper ethyl acetate fraction.
-
Repeat the partitioning process three more times with fresh ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate the solvent to dryness under reduced pressure to obtain the purified ellagic acid-rich extract.[1][2]
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Alkaline Hydrolysis
This advanced method is designed to liberate bound ellagic acid from ellagitannins, thereby increasing the overall yield.
1. Materials and Equipment:
-
Dried and powdered pomegranate peel
-
Ethanol (50%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
pH meter
2. Initial Extraction of Free Phenolics:
-
Extract the free phenolic compounds from the pomegranate peel powder with a 50:50 (v/v) ethanol-water mixture.[4] This can be done by stirring the mixture at room temperature for a set period (e.g., 2 hours).
-
Separate the solid residue by filtration or centrifugation. This residue will be used for the subsequent hydrolysis step.
3. Ultrasound-Assisted Alkaline Hydrolysis:
-
Weigh the dried solid residue.
-
For every gram of residue, add 48 mL of 1.5 M NaOH solution.[4][5]
-
Place the mixture in an ultrasonic bath and sonicate for 32 minutes.[4][5]
-
After sonication, centrifuge the mixture to separate the supernatant.
-
Adjust the pH of the supernatant to 1.0 with concentrated HCl in an ice bath to precipitate the ellagic acid.[4]
-
Collect the precipitate by filtration and wash with acidified water.
-
Dry the precipitate to obtain ellagic acid.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of ellagic acid from pomegranate peel.
Caption: A generalized workflow for the extraction and purification of ellagic acid.
Signaling Pathways Modulated by Ellagic Acid
For drug development professionals, understanding the mechanism of action of ellagic acid is crucial. Ellagic acid exerts its therapeutic effects by modulating key signaling pathways involved in cancer progression and inflammation.
1. Inhibition of Angiogenesis via VEGFR-2 Pathway
Ellagic acid has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8]
References
- 1. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. mdpi.com [mdpi.com]
- 4. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer | Semantic Scholar [semanticscholar.org]
- 8. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
"Protocol for Ellagic acid dihydrate in cell culture studies"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention in biomedical research for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2][3] In cell culture studies, ellagic acid dihydrate is frequently utilized to investigate its effects on cell viability, proliferation, apoptosis, and various signaling pathways. Its ability to modulate key cellular processes makes it a promising candidate for the development of novel therapeutics.[4][5][6] This document provides detailed protocols for the use of this compound in cell culture experiments, including data presentation and visualization of its mechanisms of action.
Data Presentation: Efficacy of Ellagic Acid in Various Cell Lines
The following tables summarize the effective concentrations and cytotoxic effects of ellagic acid observed in different human cancer cell lines.
Table 1: Effective Concentrations of Ellagic Acid in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |
| HCT-15 | Colon Adenocarcinoma | Not specified | Inhibition of proliferation, induction of apoptosis | [7] |
| A549 | Non-Small Cell Lung Cancer | 5, 10, 20 µM | Increased apoptosis, G1 phase cell cycle arrest | [8] |
| MDA-MB-231 | Breast Cancer | Not specified | Inhibition of VEGF-induced proliferation, migration, and tube formation | [4] |
| KLE, AN3CA | Endometrial Cancer | 20 µM | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [9] |
| MIA PaCa-2, PANC-1 | Pancreatic Cancer | 10-50 mmol/L | Induction of apoptosis, inhibition of proliferation | [5][10] |
| ES-2, PA-1 | Ovarian Carcinoma | 10-100 µM | Inhibition of proliferation, G1 phase arrest, induction of apoptosis | [2] |
| C6 | Rat Glioma | 1, 10, 50, 100 µM | Reduction in cell proliferation | [11] |
| HT22 | Mouse Hippocampal Neuronal | 5, 10, 20 µM | Protection against cadmium-induced apoptosis | [12] |
| HOS | Human Osteogenic Sarcoma | 4, 10, 20, 100 µg/ml | Reduced cell proliferation, induction of apoptosis | [13][14] |
Table 2: IC50 Values of Ellagic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| KLE | Endometrial Cancer | 18.13 µM | [9] |
| AN3CA | Endometrial Cancer | 19.05 µM | [9] |
| A549 | Lung Cancer | 72.3 µg/ml (EAN) | [15] |
| RAW 264.9 | Macrophage | 24.8 µg/ml (EAN) | [15] |
*EAN: Ellagic acid nanocomposite
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. 324683)[16][17]
-
Dimethyl sulfoxide (B87167) (DMSO)[18]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
This compound has a molecular weight of 338.22 g/mol .[17] To prepare a 10 mM stock solution, dissolve 3.38 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.[18]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. Alkaline solutions of ellagic acid are unstable and should be prepared immediately before use.[16]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[19][20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[21]
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Prepare serial dilutions of ellagic acid from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared ellagic acid dilutions (e.g., 5, 10, 20 µM) to the respective wells.[8] Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on the methodology described for assessing apoptosis in A549 cells treated with ellagic acid.[8]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BD Biosciences, Cat. No. 556547)[8]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of ellagic acid (e.g., 5, 10, 20 µM) for 48 hours.[8]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate the cells for 30 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Cell Cycle Analysis
This protocol is based on the methodology for analyzing the effect of ellagic acid on the cell cycle of A549 cells.[8]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
70% ethanol (B145695) (ice-cold)
-
RNase A (2 mg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of ellagic acid (e.g., 5, 10, 20 µM) for 48 hours.[8]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 1 hour.[8]
-
Wash the cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 45 minutes at 37°C in the dark.[8]
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol provides a general procedure for analyzing protein expression changes induced by ellagic acid.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, Caspase-3)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ellagic acid as described in previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Ellagic acid has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway
Ellagic acid inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7][22] It downregulates the expression of PI3K and phosphorylated Akt (p-Akt).[7] This inhibition leads to the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[7]
Caption: Ellagic acid inhibits the PI3K/Akt pathway, leading to apoptosis.
MAPK Signaling Pathway
Ellagic acid also abrogates the MAPK signaling cascade, including the downregulation of phosphorylated ERK (p-ERK) and JNK (p-JNK).[23] This pathway is involved in cell proliferation, differentiation, and apoptosis.
Caption: Ellagic acid inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway
Ellagic acid has been identified as an inhibitor of NF-κB activation.[24][25] By blocking NF-κB, ellagic acid can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.[10][26]
Caption: Ellagic acid inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: General workflow for cell culture studies with ellagic acid.
References
- 1. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of ellagic acid on proliferation, cell adhesion and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellagic acid promotes A549 cell apoptosis via regulating the phosphoinositide 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jceionline.org [jceionline.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and apoptosis-inducing activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 17. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 18. This compound | P450 | TargetMol [targetmol.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Ellagic Acid Dihydrate in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ellagic acid dihydrate in mice, summarizing key quantitative data from various studies and offering detailed experimental protocols. Ellagic acid, a naturally occurring polyphenol, has garnered significant interest for its antioxidant, anti-inflammatory, and anti-cancer properties. This document aims to equip researchers with the necessary information to design and execute in vivo studies investigating the therapeutic potential of ellagic acid in murine models.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse models.
Table 1: Anti-inflammatory and Neuroprotective Effects of Ellagic Acid in Mice
| Mouse Model | Administration Route | Dosage | Duration | Key Findings |
| Acid-induced acute lung injury | Oral gavage | 10 mg/kg | Preventive and therapeutic | Reduced vascular permeability and neutrophil recruitment. |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis (chronic) | Dietary supplement | 0.5% in diet | 4 cycles of 1-week DSS | Significantly inhibited disease progression and reduced intestinal inflammation. |
| Dextran sulfate sodium (DSS)-induced colitis (acute) | Dietary supplement | 2% in diet | 7 days | Ameliorated disease severity. |
| Sleep deprivation-induced memory impairment and anxiety | Not specified | Not specified | Not specified | Ameliorated behavioral abnormalities and reduced neuroinflammation. |
| Perioperative neurocognitive disorders in aged mice | Oral gavage | 50 or 100 mg/kg | 7 consecutive days | Alleviated post-surgical cognitive decline and reduced hippocampal oxidative stress. |
| Multiple sclerosis (cuprizone-induced demyelination) | Oral gavage | 5, 50, and 100 mg/kg | 42 days | Ameliorated behavioral impairments and reduced oxidative stress in the spinal cord. |
Table 2: Anti-cancer Effects of Ellagic Acid in Mice
| Mouse Model | Administration Route | Dosage | Duration | Key Findings |
| PANC-1 pancreatic cancer xenograft | Not specified | Not specified | Not specified | Inhibited tumor growth, suppressed cell proliferation, and induced apoptosis. |
| Lymphoma bearing mice | Oral gavage | 40, 60, and 80 mg/kg | 15 consecutive days | Promoted apoptosis in lymphoma cells. |
| Human bladder cancer xenografts | Not specified | Not specified | Not specified | Reduced tumor growth rate, infiltrative behavior, and tumor-associated angiogenesis. |
| Benzo[a]pyrene-induced pulmonary adenoma | Intraperitoneal or dietary | 100 mg/kg/day (diet) | 15 days | Decreased the incidence of pulmonary tumors per animal by over 50%. |
Table 3: Pharmacokinetics and Toxicity of Ellagic Acid in Mice
| Parameter | Administration Route | Dosage | Observation |
| Pharmacokinetics | Intraperitoneal | Not specified | Peak radioactivity in bile at 60 min and in urine at 120 min. Highest accumulation in kidney and liver. |
| Pharmacokinetics | Oral | 50 mg/kg (in rats) | Poorly absorbed with peak plasma levels at ~0.5 h. |
| Toxicity | Intraperitoneal | 100 mg/kg (in oil suspension) | Severe toxicity after four injections. |
| Toxicity | Oral (diet) | 100 mg/kg/day | No toxicity observed over 15 days. |
| Toxicity | Oral | >5000 mg/kg | LD50 was greater than 5000 mg/kg body weight. |
| Humoral Immunity | In drinking water | 2.0 mg/kg/day | Suppressed specific IgM antibody responses after 28 days. |
| Cytotoxic T-cell Function | In drinking water | 0.5 and 1.0 mg/kg/day | Suppressed cytotoxic T-cell function after 28 days. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.2% DMSO in saline, 10% DMSO in saline, or 0.5% methylcellulose)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
-
Sterile water for injection or saline
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound powder using a precision balance and transfer it to a sterile conical centrifuge tube.
-
Add a small volume of the chosen vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
For poorly soluble compounds, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for any large aggregates. Ensure it is uniformly mixed before administration.
-
Prepare the suspension fresh before each administration to ensure stability and accurate dosing.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse using a gavage needle.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (typically 18-20 gauge for adult mice)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the precise volume of the suspension to be administered. The maximum recommended dosing volume is 10 mL/kg, though smaller volumes are preferable.
-
Fill the syringe with the calculated volume of the ellagic acid suspension.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, gently advance it into the stomach. The correct depth can be pre-measured from the tip of the mouse's nose to the last rib.
-
Slowly depress the syringe plunger to administer the suspension.
-
Carefully withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol details the procedure for administering a substance into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution (ensure it is sterile and suitable for injection)
-
Sterile syringe (1 ml)
-
Sterile needle (typically 25-27 gauge)
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Draw the calculated volume of the ellagic acid solution into the sterile syringe.
-
Securely restrain the mouse , exposing the abdomen. The mouse can be placed on its back with its head tilted slightly down.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall into the peritoneal cavity.
-
Aspirate gently by pulling back on the syringe plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Visualization of Signaling Pathways
Ellagic acid has been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection.
Caption: Ellagic acid's anti-cancer signaling pathways.
Caption: Ellagic acid's anti-inflammatory signaling pathways.
Caption: General experimental workflow for in vivo
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, is a potent antioxidant with potential applications in the pharmaceutical and nutraceutical industries. Its ability to scavenge free radicals is a key aspect of its therapeutic properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like ellagic acid. This document provides a detailed protocol for determining the antioxidant activity of ellagic acid dihydrate using the DPPH assay, presents relevant quantitative data, and illustrates the underlying experimental workflow and chemical principles.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a deep violet color and a maximum absorbance around 517 nm.[1] When the DPPH radical is scavenged by an antioxidant, it is reduced to the pale yellow hydrazine (B178648) derivative, DPPH-H. This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured.[1] The antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Data Presentation
The antioxidant activity of ellagic acid, as determined by the DPPH radical scavenging assay, is commonly reported as the IC50 value. A lower IC50 value indicates a higher antioxidant potency. Below is a summary of reported IC50 values for ellagic acid from various studies. It is important to note that experimental conditions can influence the IC50 value.
| Compound | IC50 Value | Solvent/Method | Reference |
| Ellagic Acid | 31 µM | Not specified | [2] |
| Ellagic Acid | <4.0 µg/ml | Not specified | [3] |
| Ellagic Acid | 1.50 µg/mL | Ethanol | [4] |
| Ellagic Acid | 17 ± 4 μM | Not specified | |
| Ellagic Acid | 7.74 ± 0.76 µg/mL | Methanol (B129727) | |
| Ellagic Acid | 9.32 ± 0.06 µg/mL | Nanoemulsion gel |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, solvents, and the specific form of ellagic acid used (anhydrous vs. dihydrate).
Experimental Protocols
This section provides a detailed methodology for performing the DPPH assay to determine the antioxidant activity of this compound. This protocol is designed for a 96-well microplate format for high-throughput analysis.
Materials and Reagents
-
This compound (CAS No. 476-66-4)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH, CAS No. 1898-66-4)
-
Methanol (analytical or HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, for stock solution)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)
Preparation of Solutions
1. DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light.[5] This solution should be prepared fresh weekly.[5]
2. DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. The exact dilution will need to be determined empirically with your spectrophotometer.
-
This working solution should be prepared fresh daily.
3. This compound Stock Solution (e.g., 1 mg/mL):
-
This compound has low solubility in many common solvents.[6]
-
Weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent. While methanol can be used, DMSO is often preferred for initial solubilization.[6] Gentle heating may be required for complete dissolution.[7]
-
Store the stock solution at -20°C. Ethanol stock solutions are reported to be stable for up to one week at -20°C.[7]
4. This compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Standard Antioxidant Solutions:
-
Prepare a stock solution and a series of working solutions of a standard antioxidant (e.g., ascorbic acid) in the same manner as the this compound solutions.
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of each this compound working solution to the sample wells in triplicate.
-
Add 100 µL of each standard antioxidant working solution to the standard wells in triplicate.
-
Prepare a control for each sample concentration by adding 100 µL of the sample and 100 µL of methanol to separate wells to account for any absorbance of the sample itself.
-
-
Reaction Initiation:
-
Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the sample control wells.[8]
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the standard antioxidant using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (DPPH solution with methanol).
-
Asample is the absorbance of the DPPH solution with the this compound or standard. If the sample has its own absorbance, subtract the absorbance of the sample control from Asample.
-
-
Determine the IC50 Value:
-
Plot a graph of % Inhibition versus the concentration of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a suitable regression analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH antioxidant assay of this compound.
Chemical Reaction Mechanism
Caption: Reaction mechanism of DPPH radical scavenging by Ellagic Acid via hydrogen atom transfer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. marinebiology.pt [marinebiology.pt]
Application Notes and Protocols: ABTS Radical Scavenging Assay for Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, is a potent antioxidant. Its dihydrate form is often used in research and pharmaceutical development for its potential health benefits, which are largely attributed to its ability to scavenge free radicals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used method to determine the antioxidant capacity of compounds like ellagic acid. This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable ABTS radical cation (ABTS•+), thus neutralizing it. The reduction of the blue-green ABTS•+ is monitored spectrophotometrically, and the degree of color change is proportional to the antioxidant concentration.[1]
These application notes provide a detailed protocol for the ABTS radical scavenging assay for Ellagic Acid Dihydrate, guidance on data interpretation, and a summary of its antioxidant activity.
Principle of the ABTS Assay
The assay is based on the generation of the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting stable radical has a characteristic blue-green color with maximum absorbance at specific wavelengths, typically around 734 nm. In the presence of an antioxidant like ellagic acid, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance, is indicative of the sample's radical scavenging activity. The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard antioxidant for comparison.[2]
Experimental Protocols
This section provides a detailed methodology for performing the ABTS radical scavenging assay with this compound.
Materials and Reagents
-
This compound (CAS: 476-66-4)[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or Dimethyl sulfoxide (B87167) (DMSO) for dissolving ellagic acid
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Preparation of Solutions
1. ABTS Radical Cation (ABTS•+) Solution (Stock Solution):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.
-
The resulting solution is the ABTS•+ stock solution and is stable for several days when stored in the dark at 4°C.
2. ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
3. This compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. Sonication may be required to aid dissolution.[4]
4. Trolox Standard Solutions:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., ranging from 10 to 200 µM).
Assay Procedure
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the stock.
-
Reaction Mixture:
-
Pipette a small volume (e.g., 10-20 µL) of the diluted this compound samples, Trolox standards, and a solvent blank into the wells of a 96-well microplate.
-
Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes) in the dark. The incubation time can be optimized depending on the reaction kinetics of the compound being tested.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of ABTS•+ radical scavenging activity for each concentration of this compound and Trolox using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution with solvent blank).
-
A_sample is the absorbance of the sample (ABTS•+ solution with ellagic acid or Trolox).
-
-
Determine the IC50 value: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the percentage of inhibition of the Trolox standards against their concentrations. The TEAC value of this compound can then be determined by comparing its scavenging activity to the Trolox standard curve and is expressed as µM of Trolox equivalents per µM of the sample.
Data Presentation
The antioxidant activity of ellagic acid can be summarized in the following table. Note that specific values can vary depending on the exact experimental conditions.
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| Ellagic Acid | ABTS | ~17 ± 4 | Not Widely Reported | Based on DPPH assay, which shows similar radical scavenging mechanisms.[5] |
| Ellagic Acid | ABTS | N/A | High | A study on acorn extract with high ellagic acid content showed high TEAC values (964.53 mg TE/g).[6] |
| Ellagic Acid | ABTS | N/A | 93.9% activity at 20 µg/mL | [7] |
| Trolox (Standard) | ABTS | Varies | 1.0 | By definition |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the ABTS radical scavenging assay of this compound.
Reaction Mechanism
The antioxidant activity of ellagic acid in the ABTS assay is primarily due to its ability to donate electrons or hydrogen atoms from its hydroxyl groups to the ABTS•+ radical. This can occur through a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) mechanism. The presence of four hydroxyl groups on the ellagic acid molecule makes it a potent scavenger of free radicals.
Caption: Mechanism of ABTS radical scavenging by Ellagic Acid via SET or HAT pathways.
Conclusion
The ABTS radical scavenging assay is a reliable and straightforward method for evaluating the antioxidant potential of this compound. The data obtained from this assay are valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development for quantifying the antioxidant efficacy of this compound. The potent radical scavenging activity of ellagic acid, as demonstrated by the ABTS assay, underscores its potential as a beneficial agent in mitigating oxidative stress-related conditions.
References
- 1. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. Ellagic Acid, Dihydrate [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Total Antioxidant Capacity of Ellagic Acid using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, is renowned for its potent antioxidant properties. These properties are largely attributed to its ability to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to quantify the total antioxidant capacity of a substance. This document provides detailed application notes and a comprehensive protocol for measuring the ORAC of ellagic acid, addressing its poor solubility, and presenting its antioxidant activity in a clear and comparable format.
Data Presentation
The antioxidant capacity of ellagic acid and its primary metabolite, urolithin A, has been quantified using the ORAC assay in various studies. The results are typically expressed as Trolox Equivalents (TE), where Trolox, a water-soluble analog of vitamin E, is used as the standard.
| Compound | ORAC Value (mol-TE/mol) | Source |
| Ellagic Acid | 3.2 | Ishimoto et al., 2012[1] |
| Urolithin A | 7.0 | Ishimoto et al., 2012[1] |
Note: The higher ORAC value of Urolithin A, a metabolite of ellagic acid produced by gut microbiota, suggests that the in vivo antioxidant activity of consuming ellagic acid-rich foods may be greater than what is measured for the parent compound alone.
Signaling Pathway
Ellagic acid exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways activated by ellagic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like ellagic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Protocols
ORAC Assay for Ellagic Acid
This protocol is adapted for a 96-well plate format and addresses the poor aqueous solubility of ellagic acid by utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Materials:
-
Ellagic acid
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control and injectors
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH as necessary.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Protect from light and prepare fresh daily.
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh just before use and keep on ice.
-
Trolox Stock Solution (1 mM): Dissolve Trolox in phosphate buffer. This will be used to create a standard curve.
-
Ellagic Acid Stock Solution (1 mM): Due to its low water solubility, dissolve ellagic acid in 100% DMSO.
-
-
Preparation of Standards and Sample:
-
Trolox Standards: Prepare a series of dilutions from the Trolox stock solution using phosphate buffer to obtain concentrations ranging from 6.25 to 100 µM.
-
Ellagic Acid Sample: Prepare a working solution of ellagic acid by diluting the DMSO stock solution in phosphate buffer. The final concentration of DMSO in the well should be less than 1% to avoid solvent effects.
-
-
Assay Protocol:
-
Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.
-
Add 25 µL of either phosphate buffer (for the blank), Trolox standards, or the ellagic acid sample to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the standards and the sample to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the ellagic acid sample by comparing its net AUC to the Trolox standard curve. The result is expressed as µmol of Trolox Equivalents (TE) per µmol of ellagic acid (mol-TE/mol).
-
Experimental Workflow Diagram
References
Measuring Ellagic Acid Dihydrate Inhibition of Xanthine Oxidase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic disorders. Xanthine (B1682287) oxidase (XO) is a key enzyme in the purine (B94841) catabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Inhibition of xanthine oxidase is a validated therapeutic strategy for controlling hyperuricemia. Allopurinol (B61711) is a widely used xanthine oxidase inhibitor, but it can have serious side effects.[3] Consequently, there is growing interest in identifying novel and safer xanthine oxidase inhibitors from natural sources.
Ellagic acid (EA), a natural polyphenol found in various fruits and nuts, has demonstrated inhibitory activity against xanthine oxidase.[3][4][5] However, the reported inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), varies across studies.[3] This document provides detailed application notes and standardized protocols for measuring the inhibitory effect of ellagic acid dihydrate on xanthine oxidase, facilitating consistent and reproducible research in this area. These protocols are designed for researchers in academia and industry involved in drug discovery and the development of functional foods.
Quantitative Data Summary
The inhibitory potential of ellagic acid against xanthine oxidase is quantified by its IC50 value. The following table summarizes reported IC50 values for ellagic acid and the reference inhibitor, allopurinol. This variability may stem from differences in assay conditions.
| Compound | Reported IC50 (µmol/L) | Source |
| Ellagic Acid | 22.97 ± 0.12 | [3][4] |
| Ellagic Acid | 165.6 | [6] |
| Allopurinol | 3.57 ± 0.06 | [3][4] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibitory Assay (Spectrophotometric Method)
This protocol outlines a common spectrophotometric method to determine the IC50 value of this compound by measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[7][8][9]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4-7.5)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplates[7]
-
Microplate reader capable of measuring absorbance at 290-295 nm[7]
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.5): Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution (0.04-0.2 U/mL): Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. Dilute to a final working concentration (e.g., 0.04 U/mL) with phosphate buffer immediately before use.[3][4]
-
Xanthine Solution (0.1-0.15 mmol/L): Prepare a stock solution of xanthine in phosphate buffer. Gentle heating or the addition of a small amount of NaOH may be required to fully dissolve the xanthine.[8] Dilute to the final working concentration with phosphate buffer.[3][4]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Allopurinol Stock Solution: Prepare a stock solution of allopurinol in DMSO.
-
Test Compound Dilutions: Prepare a series of dilutions of this compound and allopurinol in phosphate buffer containing a small percentage of DMSO to ensure solubility.
Assay Procedure:
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Varying concentrations of this compound or allopurinol solution.
-
Phosphate buffer to a consistent pre-substrate volume.
-
Xanthine oxidase solution.
-
Control Wells:
-
Blank: Buffer only.
-
Negative Control: Buffer, DMSO, and xanthine oxidase (no inhibitor).
-
Positive Control: Buffer, allopurinol, and xanthine oxidase.
-
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-15 minutes to allow the inhibitor to bind to the enzyme.[3][9]
-
Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance at 290-295 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes) using a microplate reader.[7]
Data Analysis:
-
Calculate the rate of uric acid formation for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of Negative Control - Rate with Inhibitor) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.[10]
Determination of Inhibition Type (Kinetic Analysis)
To understand the mechanism of inhibition, a kinetic study can be performed by varying the substrate concentration.
Procedure:
-
Perform the xanthine oxidase inhibitory assay as described above.
-
Vary the concentration of the substrate, xanthine, while keeping the enzyme concentration constant.
-
For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (the reciprocal of the initial velocity, 1/V, against the reciprocal of the substrate concentration, 1/[S]).[3]
Data Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed-type Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).[3] Studies have suggested that ellagic acid is a mixed-type inhibitor of xanthine oxidase.[3][4]
Visualizations
Caption: this compound inhibits xanthine oxidase activity.
Caption: Workflow for determining the IC50 of ellagic acid.
References
- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 2. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic Acid Exerts Beneficial Effects on Hyperuricemia by Inhibiting Xanthine Oxidase and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Casein Kinase II (CK2) Inhibition Assay with Ellagic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention.[1][4][5][6] Ellagic acid, a naturally occurring polyphenol, has been identified as a potent and selective ATP-competitive inhibitor of CK2.[4][7][8] These application notes provide a comprehensive guide for researchers to perform a CK2 inhibition assay using ellagic acid dihydrate, a stable form of ellagic acid.
Ellagic acid exhibits potent antioxidant, anti-mutagenic, and anti-carcinogenic properties.[7][9] It has been shown to inhibit CK2 with high potency, making it a valuable tool for studying the physiological roles of CK2 and for the development of novel anticancer therapeutics.[4][5][9][10]
Data Presentation
The inhibitory activity of ellagic acid and its dihydrate form against CK2 and other kinases has been quantified in several studies. The following table summarizes these findings for easy comparison.
| Compound | Target Kinase | IC50 | Ki | Notes |
| Ellagic acid | CK2 | 40 nM[7][8][9] | 20 nM[4][5][8][11] | ATP-competitive inhibition.[7][8] |
| Ellagic acid | Lyn | 2.9 µM[9] | ||
| Ellagic acid | PKA | 3.5 µM[9] | ||
| Ellagic acid | FGR | 9.4 µM | ||
| Ellagic acid | GSK-3 | 7.5 µM | ||
| Ellagic acid | PKC | 8.0 µM | ||
| Ellagic acid | DNA Topoisomerase I | 1.8 µM | ||
| Ellagic acid | DNA Topoisomerase II | 2.1 µM |
Signaling Pathway and Experimental Workflow
To visualize the role of CK2 and the experimental approach to assess its inhibition, the following diagrams are provided.
Caption: CK2 signaling pathway and point of inhibition by Ellagic Acid.
Caption: Experimental workflow for the CK2 inhibition assay.
Experimental Protocols
This section details the methodology for a radiometric CK2 inhibition assay using this compound.
Materials and Reagents
-
This compound: (e.g., Sigma-Aldrich, Hello Bio)
-
Recombinant human CK2 enzyme: (e.g., Millipore, Sigma-Aldrich)
-
CK2 specific peptide substrate: e.g., RRRADDSDDDDD
-
[γ-33P]ATP or [γ-32P]ATP
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Enzyme Dilution Buffer: Assay buffer with 1 mg/mL BSA
-
Stop Solution: 75 mM phosphoric acid or 40% Trichloroacetic Acid (TCA)[12]
-
P81 Phosphocellulose paper
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Incubator or water bath (30°C)
-
Scintillation counter and vials
-
Phosphoric acid for washing
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO.[9] Note that solubility can be limited, and fresh DMSO is recommended. Store stock solutions at -20°C for up to one month.[10]
-
Working Solutions of this compound: Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
CK2 Enzyme Working Solution: Dilute the recombinant CK2 enzyme in the enzyme dilution buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the range of 50-500 ng per assay.[12]
-
Substrate Solution: Prepare a stock solution of the CK2 peptide substrate in ultrapure water. The final concentration in the assay is typically 200 µM.[12]
-
ATP Solution: Prepare a working solution of ATP containing a known concentration of non-radioactive ATP mixed with [γ-33P]ATP or [γ-32P]ATP. The final ATP concentration in the assay should be close to the Km of CK2 for ATP to accurately determine IC50 values.
Assay Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
Working solution of this compound (or DMSO as a vehicle control)
-
CK2 enzyme working solution
-
-
Pre-incubation: Gently mix the components and pre-incubate the reaction mixture for 10 minutes at 30°C.[1] This allows the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the kinase reaction by adding the ATP solution and the peptide substrate solution to the reaction mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.[1] The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 40% TCA).[12]
-
Detection:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.[1][12][13]
-
Allow the peptide to bind to the paper for at least 30 seconds.[12]
-
Wash the paper extensively with phosphoric acid (e.g., 0.5% or 75 mM) to remove unincorporated radioactive ATP.[1][12][13]
-
Perform a final wash with acetone to dry the paper.[12]
-
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
This document provides a detailed framework for conducting a CK2 inhibition assay with this compound. Ellagic acid is a potent inhibitor of CK2, and this assay can be a valuable tool for cancer research and drug discovery. The provided protocols and data serve as a starting point, and researchers may need to optimize conditions based on their specific experimental setup and reagents. Adherence to good laboratory practices and proper handling of radioactive materials are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. globozymes.com [globozymes.com]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ellagic acid as potent inhibitor of protein kinase CK2: a successful example of a virtual screening application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Formulating Ellagic Acid Dihydrate for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, exhibits a wide range of pharmacological properties beneficial for skin health, including antioxidant, anti-inflammatory, and depigmenting effects.[1] However, its clinical application in dermatology is significantly hampered by its inherent physicochemical limitations. Ellagic acid dihydrate, the common form of EA, is classified under the Biopharmaceutics Classification System (BCS) as a Class IV drug, characterized by both low aqueous solubility and poor permeability.[1][2] Its water solubility is reported to be as low as 9.7 μg/mL.[1] These properties, coupled with potential instability, pose considerable challenges for its formulation into effective topical delivery systems that can penetrate the stratum corneum and reach the target skin layers.
To overcome these hurdles, various advanced formulation strategies have been explored, with a primary focus on nano-delivery systems. These nanocarriers, such as niosomes, liposomes, and nanostructured lipid carriers (NLCs), aim to enhance the solubility, stability, and skin permeation of ellagic acid, thereby unlocking its therapeutic potential for treating skin disorders like hyperpigmentation, photoaging, and inflammatory conditions.[1]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical application, summarizing key quantitative data and outlining relevant signaling pathways.
Challenges in Topical Formulation of this compound
The primary obstacles in formulating this compound for effective topical delivery are:
-
Low Aqueous Solubility: Limits its incorporation into aqueous-based topical formulations and reduces its concentration gradient across the skin, a key driver for passive diffusion.[1]
-
Poor Skin Permeability: The stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of hydrophilic and high molecular weight compounds like ellagic acid.[1]
-
Instability: Phenolic compounds like ellagic acid can be susceptible to degradation by oxidation, particularly at basic pH values.[1]
Formulation Strategies to Enhance Topical Delivery
Nanoencapsulation has emerged as a promising approach to address the challenges associated with topical delivery of ellagic acid.
Niosomes
Niosomes are vesicular systems composed of non-ionic surfactants, which can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible, biodegradable, and can improve the skin penetration of active ingredients.
Liposomes
Liposomes are vesicles composed of one or more phospholipid bilayers. They are structurally similar to cell membranes, which facilitates their interaction with the skin and enhances drug penetration.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids. This imperfect crystal structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[3]
Chitosan (B1678972) Nanoparticles
Chitosan, a natural polysaccharide, is biocompatible, biodegradable, and has mucoadhesive properties. Chitosan nanoparticles can be prepared by methods such as ionic gelation and can effectively encapsulate and deliver various active compounds.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the formulation of ellagic acid for topical and related applications.
Table 1: Physicochemical Properties of Ellagic Acid Formulations
| Formulation Type | Carrier Materials | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Niosomes | Span 60, Tween 60, Cholesterol | 124 - 752 | < 0.4 | - | [5] |
| Liposomes (HA-modified) | Soy phospholipids (B1166683), Cholesterol, Hyaluronic acid | 140.30 ± 1.30 | 0.29 ± 0.01 | -5.67 ± 0.09 | |
| NLCs (NLC-EA1) | Tristearin, Tricaprylin | 195.7 | - | - | [6][7] |
| NLCs (NLC-EA2) | Tristearin, Labrasol | - | - | - | [6][7] |
| Chitosan Nanoparticles | Chitosan, TPP | 176 | - | +24.5 | [8][9] |
| Nanoemulgel | Pomegranate peel extract, Hydrogel base | ~14.20 | < 0.32 | - | [1] |
| Nanoemulsion | - | 24.28 | - | -2.93 | [1] |
Table 2: Encapsulation Efficiency and Drug Loading of Ellagic Acid Formulations
| Formulation Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Niosomes | 1.35 - 26.75 | - | [5] |
| Liposomes (HA-modified) | 91.16 ± 3.06 | - | |
| NLCs (NLC-EA1) | 91.50 ± 2.42 | - | [10] |
| NLCs (NLC-EA2) | 96.61 ± 3.67 | - | [10] |
| Chitosan Nanoparticles | 94 ± 1.03 | 33 ± 2.15 | [8] |
| Nanogels | 23.5 - 25 | 2.5 - 4.7 | [5] |
| Chitosan Nanoparticles | 49 | - | [11] |
Table 3: In Vitro Skin Permeation of Ellagic Acid Formulations
| Formulation Type | Skin Model | Cumulative Permeation (µg/cm²) | Dermal Retention (µg/cm²) | Time (h) | Reference |
| Liposomes (HA-modified) | Rat abdominal skin | 46.98 ± 2.17 | 66.15 ± 0.61 | 24 | |
| Free Ellagic Acid | Rat abdominal skin | - | Lower than HA-liposomes | 24 | |
| Niosomes | Human epidermis and dermis | Enhanced permeation vs. solution | Higher distribution vs. solution | - | [5] |
| Nanoemulsions | Porcine ear skin | Undetectable (free EA) vs. detectable (NEs) | Retained in skin layers | - | [1] |
Experimental Protocols
Preparation of Ellagic Acid-Loaded Niosomes by Reverse Phase Evaporation
This method is suitable for forming large unilamellar vesicles.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60, Tween 60)
-
Cholesterol
-
Organic solvent (e.g., mixture of chloroform (B151607) and methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Protocol:
-
Accurately weigh the non-ionic surfactant and cholesterol in a desired molar ratio (e.g., 2:1 Span 60:Tween 60 with cholesterol as a membrane stabilizer).[1]
-
Dissolve the surfactant and cholesterol mixture in a suitable organic solvent in a round-bottom flask.
-
Dissolve the accurately weighed this compound in a minimal amount of a suitable solubilizer (e.g., polyethylene (B3416737) glycol 400) and then add it to the organic phase.[5]
-
Prepare the aqueous phase by dissolving any water-soluble components in the buffer.
-
Add the aqueous phase to the organic phase to form an emulsion.
-
Sonicate the mixture or shake it vigorously to ensure a uniform emulsion.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C).[12]
-
As the solvent evaporates, a viscous gel will form, which will eventually break to form a niosomal suspension.
-
Continue evaporation to ensure complete removal of the organic solvent.
-
The resulting niosome suspension can be further processed by sonication or extrusion to achieve a uniform size distribution.[12]
Preparation of Ellagic Acid-Loaded Liposomes by Thin-Film Hydration
This is a common and straightforward method for liposome (B1194612) preparation.[13][14]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)[15]
-
Cholesterol
-
Organic solvent (e.g., Chloroform)[15]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Protocol:
-
Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, it can be co-dissolved in this step.[13][14]
-
For encapsulating a hydrophilic drug like ellagic acid, it will be dissolved in the aqueous hydration medium later.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid's transition temperature (Tc). This will form a thin, dry lipid film on the inner wall of the flask.[13]
-
Hydrate the lipid film by adding the aqueous buffer containing the dissolved this compound.
-
Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to allow the lipid film to peel off and form multilamellar vesicles (MLVs).[13]
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm followed by 50 nm).[13][16]
Preparation of Ellagic Acid-Loaded Chitosan Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.[4]
Materials:
-
This compound
-
Low molecular weight Chitosan
-
Acetic Acid (1% w/v)
-
Sodium Tripolyphosphate (TPP)
-
Deionized water
Protocol:
-
Prepare a chitosan solution by dissolving chitosan in 1% aqueous acetic acid (e.g., 1 mg/mL).[17]
-
Dissolve this compound in the chitosan solution. Gentle heating or sonication may be required to aid dissolution.
-
Prepare a TPP solution in deionized water (e.g., 1 mg/mL).[17]
-
Add the TPP solution dropwise to the chitosan-ellagic acid solution under constant magnetic stirring at room temperature.[17]
-
Nanoparticles will form spontaneously due to the cross-linking of chitosan by TPP.
-
Continue stirring for a defined period (e.g., 10-30 minutes) to allow for the stabilization of the nanoparticles.[18]
-
Separate the nanoparticles from the unreacted components by centrifugation.
-
Wash the nanoparticle pellet with deionized water and resuspend for further analysis.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a standard method to evaluate the permeation of a topical formulation through the skin.[19][20]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or animal skin like porcine ear or rat abdominal skin)[1]
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4, often with a solubilizing agent like ethanol (B145695) to maintain sink conditions)[10]
-
Formulation to be tested
-
Magnetic stirrer and water bath
Protocol:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and ensure there are no air bubbles trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath to mimic physiological conditions.
-
Apply a known quantity of the ellagic acid formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the withdrawn samples for ellagic acid content using a validated analytical method like HPLC.
-
At the end of the experiment, dismount the skin, and extract the ellagic acid retained in different skin layers (epidermis and dermis) for quantification.
Quantification of Ellagic Acid by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[21]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or 0.2% formic acid) and an organic phase (e.g., methanol, acetonitrile).[21][22]
-
Injection Volume: 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of standard solutions of known concentrations.
-
Sample Preparation:
-
For formulations: Dilute a known amount of the formulation in a suitable solvent and filter before injection.
-
For skin samples: Extract ellagic acid from the skin tissue using an appropriate solvent, followed by centrifugation and filtration of the supernatant.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of ellagic acid in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ellagic Acid in Skin
Ellagic acid has been shown to modulate several key signaling pathways involved in skin inflammation, pigmentation, and carcinogenesis.
Caption: Key signaling pathways in skin modulated by Ellagic Acid.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and characterization of a topical ellagic acid formulation.
Caption: Workflow for topical ellagic acid formulation development.
Conclusion
The topical delivery of this compound presents significant formulation challenges due to its poor solubility and permeability. Advanced delivery systems, particularly nanocarriers like niosomes, liposomes, and NLCs, have demonstrated considerable potential in overcoming these limitations. The protocols and data presented herein provide a comprehensive guide for researchers and formulation scientists working on the development of novel and effective topical products containing ellagic acid. Further research should focus on optimizing these formulations for enhanced stability, skin penetration, and targeted delivery to maximize the therapeutic benefits of this promising natural compound in dermatology.
References
- 1. An Insight on Ellagic Acid Formulations for the Management of Skin Diseases [mdpi.com]
- 2. art.torvergata.it [art.torvergata.it]
- 3. mdpi.com [mdpi.com]
- 4. ajpamc.com [ajpamc.com]
- 5. research.setu.ie [research.setu.ie]
- 6. Ellagic Acid Containing Nanostructured Lipid Carriers for Topical Application: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ellagic acid encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ionotropic Gelation-Based Synthesis of Chitosan-Metal Hybrid Nanoparticles Showing Combined Antimicrobial and Tissue Regenerative Activities [mdpi.com]
- 19. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. scielo.br [scielo.br]
- 23. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ellagic Acid Using Ellagic Acid Dihydrate as a Standard by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. Accurate quantification of ellagic acid in various matrices, including plant extracts, formulations, and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.
This application note provides a detailed protocol for the quantification of ellagic acid using ellagic acid dihydrate as a reference standard. This compound is a stable, crystalline form suitable for the preparation of accurate standard solutions.
Materials and Reagents
-
Standard: this compound (≥98% purity by HPLC)
-
Solvents:
-
Acids (for mobile phase modification):
-
Filters: 0.22 µm or 0.45 µm syringe filters (for sample and standard preparation)[8][9]
Instrumentation and Chromatographic Conditions
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance for accurate weighing of the standard.
-
Sonicator for dissolving the standard and degassing solvents.
-
pH meter.
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of ellagic acid. The following tables summarize common chromatographic conditions that can be adapted based on the available instrumentation and specific application needs.
Table 1: Summary of HPLC Chromatographic Conditions for Ellagic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[4] | Supelco Analytical C18 (250 x 4.6 mm, 5 µm)[1] | TSK-gel ODS-80Tm (150 x 4.6 mm)[7] | C18 reverse-phase column (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile (containing 0.1% TFA) and Water (containing 0.03% Phosphoric acid)[4] | Water/Acetonitrile (85:15) with 0.05% Trichloroacetic acid[1] | Methanol and 2% aqueous Acetic acid (gradient)[7] | Deionized water (50%), Methanol (30%), Acetonitrile (20%) with 0.1% Phosphoric acid[2] |
| Elution Mode | Isocratic[4] | Isocratic[1] | Gradient[7] | Isocratic[2] |
| Flow Rate | 1.0 mL/min[1][4] | 1.0 mL/min[7] | 0.8 mL/min[2] | 1.0 mL/min |
| Detection Wavelength | 254 nm[1][2][4][7] | 254 nm[1] | 254 nm[7] | 254 nm[2] |
| Injection Volume | Not specified | 10 µL[1] | 20 µL[7] | Not specified |
| Column Temperature | Not specified | 25°C[7] | Not specified | Not specified |
Experimental Protocols
Preparation of Standard Stock Solution
Note on Solubility: Ellagic acid has low solubility in water but is more soluble in organic solvents like methanol and in alkaline solutions.[1] Slight heating may be required for complete solubilization in ethanol. Alkaline solutions of ellagic acid are unstable and should be prepared just prior to use.
-
Weighing: Accurately weigh approximately 10 mg of this compound standard.[3]
-
Dissolution: Transfer the weighed standard into a 10 mL volumetric flask. Dissolve the standard in 5 mL of methanol.[3] Sonication may be used to aid dissolution.
-
Dilution: Once completely dissolved, bring the volume up to 10 mL with methanol to obtain a stock solution of 1 mg/mL.[3]
-
Storage: Store the stock solution in a dark, airtight container at -20°C. Ethanol stock solutions are reported to be stable for up to one week at -20°C.
Preparation of Working Standard Solutions and Calibration Curve
-
Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the expected sample concentrations. A typical calibration range is from 1 µg/mL to 100 µg/mL. For example, prepare concentrations of 20, 40, 60, 80, and 100 µg/mL.[3]
-
Filtration: Filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter before injection.[8]
-
Injection: Inject a fixed volume (e.g., 10 or 20 µL) of each working standard solution in triplicate.
-
Calibration Curve: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Determine the linearity of the method by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.[3][4]
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Extraction: Accurately weigh a known amount of the powdered sample and extract it with a suitable solvent (e.g., methanol, ethanol) using techniques like sonication or reflux.
-
Filtration/Centrifugation: Remove any particulate matter by filtration or centrifugation.
-
Dilution: Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Final Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solutions.
-
Identification: Identify the ellagic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Calculate the concentration of ellagic acid in the sample using the regression equation obtained from the calibration curve.
Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for Ellagic Acid Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | ≥ 0.994 | [1][2][3] |
| Limit of Detection (LOD) | 0.66 - 3.74 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 2.22 - 16.84 µg/mL | [1][3] |
| Precision (RSD%) | < 5% | [1][7] |
| Accuracy (Recovery %) | 98.55 - 110.61% | [1][4] |
Visual Workflow
The following diagram illustrates the general workflow for the quantification of ellagic acid using HPLC.
Caption: Workflow for Ellagic Acid Quantification by HPLC.
Conclusion
This application note provides a comprehensive guide for the quantification of ellagic acid using this compound as a standard. The detailed protocols and summarized chromatographic conditions offer a solid foundation for researchers to develop and validate a robust HPLC method tailored to their specific needs. Adherence to good laboratory practices and proper method validation will ensure accurate and reliable results.
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Profiling of Ellagic Acid in Woodfordia fruticosa Flowers and their Gastroprotective Potential in Ethanol-induced Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. ijariie.com [ijariie.com]
- 9. scispace.com [scispace.com]
Application Note: Preparation and Use of Ellagic Acid Dihydrate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellagic acid is a naturally occurring polyphenolic compound found in various fruits and nuts, exhibiting potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Extensive research has highlighted its potential as a therapeutic agent, particularly in cancer, due to its ability to modulate key signaling pathways.[2][3][4] This application note provides a detailed protocol for the preparation of ellagic acid dihydrate stock solutions and guidelines for their use in common in vitro assays.
Data Presentation
Table 1: Solubility of this compound
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes solubility data from various sources.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~6 mg/mL (17.74 mM)[5] | Sonication is recommended to aid dissolution.[5] Fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[6] |
| 1M Sodium Hydroxide (NaOH) | 10 mg/mL | Alkaline solutions are unstable and should be prepared immediately before use as they can cause the lactone rings of ellagic acid to open. |
| Ethanol | ~0.65 mM | Slight heating may be necessary for complete solubilization. Ethanol stock solutions are stable for up to one week at -20°C. |
| N-methyl-2-pyrrolidone (NMP) | High solubility | A pharmaceutically acceptable solvent.[7] |
| Water | Very low (9.7 µg/mL)[8] | Solubility increases with pH.[8] |
| Methanol | Slightly soluble | Can be used for extraction. |
| Polyethylene Glycol 400 (PEG 400) | Soluble | A pharmaceutically acceptable solvent.[7] |
| Triethanolamine | Soluble | A pharmaceutically acceptable solvent.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound (MW: 338.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile filter (0.22 µm pore size)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 338.22 g/mol = 3.38 mg
-
-
Weighing: Accurately weigh 3.38 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Gentle warming (to no more than 37°C) can also be applied, but with caution to avoid degradation.
-
-
Sterilization:
-
For cell culture applications, it is crucial to sterilize the stock solution. Filter the prepared stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[6][9]
-
Quality Control:
-
Visually inspect the stock solution for any undissolved particles.
-
Ensure the final color of the solution is a light yellow to pale brown. A very dark color may indicate degradation.
Mandatory Visualizations
Table 2: Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of ellagic acid can vary significantly between cell lines and assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Working Concentration Range | Incubation Time |
| Pancreatic Cancer (PANC-1) | Proliferation (MTT) | 10 - 1000 µM | 48 - 72 hours[10] |
| Melanoma (1205Lu, WM852c) | Cell Viability (MTS) | 25 - 100 µM | 24 - 72 hours[11] |
| Breast Cancer (MCF-7, Hs 578T) | Anti-proliferative | 10 - 100 µM | 24 hours[12] |
| Colon Cancer (Caco-2) | Anti-proliferative | 10 - 100 µM | 24 hours[12] |
| Prostate Cancer (DU 145) | Anti-proliferative | 10 - 100 µM | 24 hours[12] |
| Cervical Cancer (HeLa) | Apoptosis | 10 - 30 µM | Not specified[4] |
| Glioma (C6) | Proliferation | 1 - 100 µM | 48 - 72 hours[13] |
General Guidelines for Use in Cell Culture:
-
Final DMSO Concentration: When diluting the stock solution into cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically ≤ 0.1% v/v).
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.
-
pH Considerations: Be mindful that adding a stock solution in a highly alkaline or acidic solvent could alter the pH of the cell culture medium. It is advisable to check the pH after adding the compound.
-
Filter Sterilization of Media: When preparing working solutions of ellagic acid in cell culture media, it is good practice to filter-sterilize the final solution before adding it to the cells, especially if precipitation is observed.[14]
Proper preparation and handling of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. By following the detailed protocols and guidelines outlined in this application note, researchers can confidently prepare stable and effective stock solutions for their in vitro studies. The provided data on solubility and working concentrations, along with the visual representations of the experimental workflow and a key signaling pathway, serve as a comprehensive resource for scientists investigating the therapeutic potential of ellagic acid.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
- 11. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro anti-proliferative activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jceionline.org [jceionline.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ellagic Acid Dihydrate for Studying Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention in biomedical research due to its potent antioxidant, anti-inflammatory, and anti-proliferative properties. A key aspect of its biological activity stems from its ability to modulate the function of various enzymes, making it a valuable tool for studying enzyme kinetics and a promising candidate for drug development. Ellagic acid dihydrate is a stable, hydrated form of ellagic acid commonly used in research.
These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics studies. We will delve into its inhibitory effects on several key enzymes, present relevant quantitative data, and offer detailed experimental protocols to guide researchers in their investigations.
Enzyme Inhibition by this compound
Ellagic acid has been demonstrated to be a potent inhibitor of a range of enzymes, playing a crucial role in various cellular processes. Its inhibitory mechanisms are diverse and enzyme-specific, often involving competitive, non-competitive, or mixed-type inhibition.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of ellagic acid against various enzymes is summarized in the table below. This data, compiled from multiple studies, provides a comparative view of its efficacy.
| Enzyme Target | Organism/Source | IC50 Value (µM) | Inhibition Type | Reference |
| Xanthine (B1682287) Oxidase | Bovine Milk | 22.97 ± 0.12 | Reversible, Mixed-type | [1] |
| Casein Kinase 2 (CK2) | Human | 0.04 | ATP-competitive | [2] |
| DNA Topoisomerase I | Human | ~1.98 (0.6 µg/ml) | - | [3] |
| DNA Topoisomerase II | Human | ~2.31 (0.7 µg/ml) | - | [3] |
| Protein Kinase A (PKA) | - | 3.5 | - | [2] |
| Lyn | - | 2.9 | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration, enzyme source, and buffer composition. The conversion from µg/ml to µM for DNA topoisomerases is based on the molecular weight of ellagic acid (302.19 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in enzyme kinetics studies. The following sections provide step-by-step protocols for key enzyme inhibition assays using this compound.
Xanthine Oxidase (XO) Inhibition Assay
This protocol is designed to determine the inhibitory effect of ellagic acid on xanthine oxidase activity by monitoring the formation of uric acid spectrophotometrically.
Materials:
-
This compound
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate (B84403) buffer (0.2 M, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.
-
Prepare a 0.1 mmol/L solution of xanthine in the phosphate buffer.
-
Prepare a 0.04 U/mL solution of xanthine oxidase in the phosphate buffer. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
20 µL of various concentrations of ellagic acid solution (or vehicle control - DMSO in buffer).
-
140 µL of phosphate buffer (pH 7.4).
-
20 µL of xanthine oxidase solution (0.04 U/mL).
-
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of xanthine solution (0.1 mmol/L) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm using a microplate reader.
-
Take kinetic readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of ellagic acid compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ellagic acid concentration to determine the IC50 value.
-
To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (ellagic acid) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Casein Kinase 2 (CK2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of ellagic acid against CK2, a serine/threonine kinase. This assay typically involves the use of a radiolabeled ATP ([γ-³²P]ATP) and a specific peptide substrate.
Materials:
-
This compound
-
Recombinant human Casein Kinase 2 (CK2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in the kinase assay buffer.
-
Prepare working solutions of CK2, peptide substrate, and ATP in the kinase assay buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Kinase assay buffer
-
Ellagic acid solution at various concentrations (or DMSO as a vehicle control).
-
CK2 enzyme.
-
Peptide substrate.
-
-
Pre-incubate for 10 minutes on ice.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km value for CK2.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by adding a small volume of phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Measurement:
-
Place the dried P81 paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all readings.
-
Calculate the percentage of CK2 activity remaining at each ellagic acid concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
DNA Topoisomerase I Relaxation Assay
This protocol is designed to evaluate the inhibitory effect of ellagic acid on the catalytic activity of DNA topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
This compound
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the following:
-
Topoisomerase I assay buffer.
-
Supercoiled plasmid DNA.
-
Ellagic acid solution at various concentrations (or DMSO as a vehicle control).
-
Human DNA Topoisomerase I.
-
-
Mix gently.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase I will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA.
-
An effective inhibitor like ellagic acid will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
-
Quantify the band intensities to determine the percentage of inhibition and the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by ellagic acid's enzyme inhibitory actions and a typical experimental workflow for studying enzyme kinetics.
Caption: General experimental workflow for studying enzyme kinetics with an inhibitor.
References
- 1. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The dietary anticancer agent ellagic acid is a potent inhibitor of DNA topoisomerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ellagic Acid Dihydrate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid dihydrate, a naturally occurring phenolic compound found in various fruits and nuts, exhibits potent antioxidant and antimicrobial properties, making it a promising candidate for food preservation.[1] Its ability to scavenge free radicals, chelate metal ions, and inhibit microbial growth contributes to extending the shelf-life and maintaining the quality of various food products. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its evaluation in food preservation applications.
Mechanisms of Action
This compound primarily exerts its preservative effects through two main mechanisms:
-
Antioxidant Activity: As a potent antioxidant, this compound protects food from oxidative degradation.[2] It effectively scavenges free radicals, such as reactive oxygen species (ROS), and can chelate metal ions that catalyze oxidation reactions.[3] This action helps to prevent lipid peroxidation, which is a major cause of off-flavors, rancidity, and deterioration of nutritional quality in fatty foods.[4][5]
-
Antimicrobial Activity: this compound has been shown to possess broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms.[6] Its mechanisms of antimicrobial action include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial communication systems like quorum sensing.[7][8]
Signaling Pathway Involvement
Nrf2 Antioxidant Response Pathway
Ellagic acid has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][9][10][11][12] This pathway is a key regulator of the cellular antioxidant response. Upon activation by an antioxidant compound like ellagic acid, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress in food systems.[4][9]
Quorum Sensing Inhibition
Ellagic acid and its derivatives have been shown to interfere with quorum sensing (QS), a cell-to-cell communication mechanism used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation.[8][13] By downregulating the expression of key QS genes, such as those in the las and rhl systems of Pseudomonas aeruginosa, ellagic acid can attenuate bacterial virulence and reduce their ability to spoil food products.[8]
Applications in Food Preservation
Meat and Poultry
This compound can be applied to meat and poultry products to inhibit lipid oxidation and microbial growth, thereby extending their shelf life. It can be incorporated directly into ground meat, used as a surface treatment, or integrated into active packaging materials.
Table 1: Effect of Ellagic Acid on Meat and Poultry Preservation
| Food Product | Treatment | Parameter | Result | Reference |
| Ground Beef | Sodium lactate (B86563) (NaL) and sodium chloride (NaCl) | Aerobic Plate Count (log CFU/g) | Shelf life extended to 15-21 days vs. 8 days for control. | [14] |
| Ground Beef | Active packaging with essential oils | TBARS (mg MDA/kg) | MDA levels remained below the acceptance limit of 0.2 mg MDA/kg. | [15] |
| Chicken Breast | Guar gum coating with nisin and oregano oil | Microbial Growth | Shelf life increased to 9 days compared to 6 days for control. | [9][16] |
| Chicken Fillets | Chitosan (B1678972) coating with Zataria multiflora essential oil | Shelf Life | Extended to 24 days compared to 8 days for control. | [17] |
Fruits and Vegetables
The application of this compound can help maintain the quality and extend the shelf life of fresh fruits and vegetables by reducing microbial spoilage and oxidative browning.
Table 2: Effect of Ellagic Acid on Fruit and Vegetable Preservation
| Food Product | Treatment | Parameter | Result | Reference |
| Strawberries | 300 mg/L Ellagic Acid | Rotting Rate | Significantly reduced compared to control during storage. | [18][19] |
| Strawberries | 300 mg/L Ellagic Acid | Browning Degree | Significantly reduced compared to control during storage. | [18][19] |
| Strawberries | Carboxymethyl cellulose (B213188) and gelatin coatings with lemon essential oil | Shelf Life | Extended to 16 days at 4°C. | [20] |
Fish and Seafood
This compound can be used as a dipping solution or incorporated into edible coatings to preserve the quality of fish and seafood during refrigerated storage.
Table 3: Effect of Ellagic Acid on Fish Preservation
| Food Product | Treatment | Parameter | Result | Reference |
| Sole (Solea solea) | 0.03% Ellagic Acid | Shelf Life | Extended to 10 days compared to 8 days for control. | [2] |
| Sole (Solea solea) | 0.03% Ellagic Acid + 1.71% Ascorbic Acid | Shelf Life | Extended to 10 days compared to 8 days for control. | [2] |
Beverages
In beverages such as fruit juices and wine, ellagic acid can contribute to stability by preventing oxidation and microbial spoilage.
Table 4: Effect of Ellagic Acid on Beverage Preservation
| Beverage | Treatment | Parameter | Observation | Reference |
| Pomegranate Juice | Pasteurization (65-90°C) | Ellagic Acid Content | Not significantly affected by thermal processing. | [21] |
| Pomegranate Juice | Fermentation with L. plantarum | Ellagic Acid Content | Increased concentration of ellagic acid. | [22] |
| Wine | Aging | Phenolic Content | Higher concentrations of ellagic acid in traditionally aged spirits. | [23] |
| Beer | Addition of Pomegranate Extract | Oxidative Stability | Decreased levels of iron and manganese, acting as a radical quencher. | [24] |
Experimental Protocols
Workflow for Evaluating this compound in Food Preservation
Determination of Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
This compound standard
-
Test sample extract
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare DPPH stock solution: Dissolve 24 mg of DPPH in 100 mL of methanol to obtain a 0.6 mM solution. Store in the dark at 4°C.
-
Prepare DPPH working solution: Dilute the stock solution with methanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Prepare sample and standard solutions: Prepare a series of concentrations of the this compound standard and the test sample extract in methanol.
-
Reaction: Add 100 µL of each sample or standard dilution to a 96-well plate. Add 100 µL of the DPPH working solution to each well.[3] A blank containing only methanol and DPPH should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.[3]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] x 100
This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound standard or Trolox
-
Test sample extract
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[23]
-
Prepare ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[23]
-
Prepare sample and standard solutions: Prepare a series of concentrations of the standard (this compound or Trolox) and the test sample extract.
-
Reaction: Add 50 µL of the sample or standard solution to 3 mL of the diluted ABTS•+ solution.[23]
-
Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.[23]
-
Measurement: Measure the absorbance at 734 nm.[23]
-
Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents (TEAC).
Determination of Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Food sample homogenate
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize the food sample in a suitable buffer.
-
Protein Precipitation: To 100 µL of the homogenate, add 200 µL of ice-cold 10% TCA to precipitate proteins. Incubate on ice for 15 minutes.[21]
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[21]
-
Reaction: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA.[21]
-
Incubation: Incubate in a boiling water bath for 10 minutes.[21]
-
Cooling and Measurement: Cool the samples and measure the absorbance of the resulting pink-red chromogen at 532 nm.[3]
-
Quantification: Quantify the MDA concentration using a standard curve prepared with MDA. Results are typically expressed as mg of MDA per kg of sample.
This method measures the primary products of lipid oxidation (peroxides and hydroperoxides).
Materials:
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standard sodium thiosulfate (B1220275) solution (0.01 N)
-
Starch indicator solution (1%)
-
Food sample (oil or extracted fat)
Protocol:
-
Sample Preparation: Weigh approximately 5 g of the oil or extracted fat into a flask.
-
Dissolution: Dissolve the sample in 30 mL of the acetic acid-chloroform solvent mixture.[15]
-
Reaction: Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute.[15]
-
Titration: Add 30 mL of distilled water and titrate the liberated iodine with the standard sodium thiosulfate solution, with constant shaking, until the yellow color almost disappears.[15]
-
Endpoint Determination: Add 0.5 mL of starch indicator solution, which will turn the solution blue. Continue the titration until the blue color disappears.[15]
-
Blank Titration: Perform a blank titration without the sample.
-
Calculation: Calculate the Peroxide Value (meq O₂/kg) using the following formula: PV = [(S - B) x N x 1000] / W Where: S = Volume of titrant for the sample (mL) B = Volume of titrant for the blank (mL) N = Normality of the sodium thiosulfate solution W = Weight of the sample (g)
Determination of Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Microorganism culture
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Include a positive control (broth with inoculum, no ellagic acid) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This compound demonstrates significant potential as a natural food preservative due to its potent antioxidant and antimicrobial properties. Its ability to modulate cellular signaling pathways, such as the Nrf2 antioxidant response and bacterial quorum sensing, provides a multi-faceted approach to inhibiting food spoilage. The protocols outlined in these application notes provide a framework for researchers and scientists to evaluate the efficacy of this compound in various food systems, paving the way for its broader application in the food industry. Further research is warranted to optimize its use in different food matrices and to explore its synergistic effects with other natural preservatives.
References
- 1. Demodulation and purification of ellagic acid from pomegranate fruit and study antimicrobial activity against the pathogenic bacteria | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Fermentation and Storage Characteristics of “Fuji” Apple Juice Using Lactobacillus acidophilus, Lactobacillus casei and Lactobacillus plantarum: Microbial Growth, Metabolism of Bioactives and in vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antimicrobial Coatings on Preservation and Shelf Life of Fresh Chicken Breast Fillets Under Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New bacteria ID will help apple juice producers avoid spoilage | Cornell Chronicle [news.cornell.edu]
- 10. dailyfruitwine.com [dailyfruitwine.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 13. Microbiological and chemical quality of ground beef treated with sodium lactate and sodium chloride during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Antimicrobial Coatings on Preservation and Shelf Life of Fresh Chicken Breast Fillets Under Cold Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shelf life extension of chicken fillets by biodegradable chitosan coating containing Zataria multiflora Boiss essential oil during refrigeration [ifstrj.um.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. qeios.com [qeios.com]
- 19. Changes on indigenous microbiota, colour, bioactive compounds and antioxidant activity of pasteurised pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Storage Time in Bottle: Influence on Physicochemical and Phytochemical Characteristics of Wine Spirits Aged Using Traditional and Alternative Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. homebrewtalk.com [homebrewtalk.com]
- 23. Review of Recent Advances in Intelligent and Antibacterial Packaging for Meat Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Active packaging films with natural antioxidants to be used in meat industry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ellagic Acid Dihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ellagic Acid (EA) Dihydrate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of its aqueous solubility. Due to its planar structure and extensive hydrogen bonding, ellagic acid is poorly soluble in water (approximately 9.7 µg/mL), which significantly hinders its bioavailability and therapeutic application.[1][2][3] This guide details various formulation strategies to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my Ellagic Acid Dihydrate not dissolving in water?
Ellagic acid (EA) is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][4] Its poor aqueous solubility is attributed to its crystalline and planar structure, which promotes strong intermolecular hydrogen bonding.[5] In aqueous solutions at neutral or acidic pH, EA remains largely insoluble.
Q2: I've noticed that the solubility of Ellagic Acid changes with pH. What is the optimal pH for dissolution?
The aqueous solubility of ellagic acid is highly pH-dependent.[1][6] Its solubility significantly increases in basic (alkaline) conditions. This is due to the deprotonation of its phenolic hydroxyl groups (pKa1 ≈ 5.6), which makes the molecule more polar and water-soluble.[1] However, be aware that at a pH above 9.6, the lactone rings of ellagic acid can open, leading to the formation of a carboxyl derivative and potential degradation.[1] While alkaline solutions enhance solubility, they can also lead to instability and oxidation of the phenolic compound.[1]
Q3: Can I use organic solvents to dissolve this compound?
Yes, ellagic acid is more soluble in some organic solvents than in water. It is slightly soluble in methanol (B129727) and ethanol (B145695), and shows good solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), polyethylene (B3416737) glycol 400 (PEG 400), and triethanolamine.[1][6][7][8] For experimental purposes, stock solutions in ethanol can be prepared, potentially with gentle heating, and should be stored at -20°C for up to one week.[9]
Q4: What are the most common strategies to improve the aqueous solubility of Ellagic Acid for research and development?
Several formulation strategies have been successfully employed to enhance the aqueous solubility of ellagic acid. These include:
-
Solid Dispersions: Dispersing EA in a polymeric carrier in an amorphous state can significantly improve its dissolution rate.[10][11]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (like hydroxypropyl-β-cyclodextrin) can encapsulate the non-polar EA molecule, enhancing its solubility.[1][12][13][14]
-
Nanotechnology Approaches: Reducing particle size to the nano-range through techniques like nano-suspensions, nanoparticles, and nanosponges increases the surface area for dissolution.[2][15][16]
-
Micronization: Particle size reduction through methods like anti-solvent precipitation can also lead to improved solubility.[1]
-
Salt Formation: Creating salts of ellagic acid, for instance with lysine, can dramatically increase its aqueous solubility.[17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Ellagic Acid from solution after pH adjustment. | The solution is supersaturated and thermodynamically unstable. The pH may have shifted back towards neutral or acidic conditions. | Ensure the pH is maintained in the desired alkaline range. For amorphous solid dispersions, some polymers like HPMCAS can help maintain a supersaturated state for a longer duration.[10][11] |
| Low drug loading in my nanoparticle/solid dispersion formulation. | The chosen polymer or preparation method may not be optimal for ellagic acid. The drug-to-polymer ratio might be too high. | Screen different polymers and optimize the drug-to-polymer ratio. For instance, solid dispersions with Eudragit® EPO have shown high drug loading and dissolution. Chitosan nanoparticles have also demonstrated high encapsulation efficiency.[2] |
| Inconsistent solubility results between experiments. | Variability in experimental conditions such as temperature, pH, and mixing speed. Purity of the this compound. | Standardize all experimental parameters. Ensure the source and purity of ellagic acid are consistent. Use validated analytical methods like UV spectrophotometry or HPLC for quantification.[6] |
| Degradation of Ellagic Acid during formulation. | Exposure to high temperatures (e.g., during hot-melt extrusion) or alkaline conditions can cause degradation. | Use lower processing temperatures when possible. For pH adjustment, prepare solutions fresh and protect them from light and oxygen.[1][9] HPMCAS has been shown to protect EA from chemical degradation.[10] |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvements in aqueous solubility of ellagic acid achieved through various techniques.
Table 1: Solubility of Ellagic Acid in Various Vehicles
| Vehicle | Solubility | Reference |
| Water (Distilled/Purified) | 9.7 µg/mL | [1][2][3] |
| Water (at 37 °C) | 1.48 ± 0.37 µg/mL | [18] |
| 0.1 N HCl | 0.1 ± 0.01 µg/mL | [18] |
| Methanol (at 37 °C) | 671 µg/mL | [8] |
| Polyethylene Glycol (PEG) 400 | Soluble | [1][6] |
| N-methyl-2-pyrrolidone (NMP) | Soluble (Maximum solubility among tested organic solvents) | [1][19] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [19] |
| Triethanolamine | Soluble | [6] |
| Ethanol | 10 mg/mL (with gentle heating) | [9] |
| 1 M NaOH | 10 mg/mL | [9] |
Table 2: Improvement in Aqueous Solubility of Ellagic Acid using Different Formulation Strategies
| Formulation Strategy | Key Excipient/Method | Fold Increase in Solubility | Resulting Solubility/Concentration | Reference |
| Solid Dispersion | Eudragit® EPO | ~20 times | - | |
| Hydroxypropylmethylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS) | > 8 times | 280 µg/mL | [11] | |
| Polyvinylpyrrolidone (PVP) | > 45 times | 1500 µg/mL | [11] | |
| Pectin (B1162225) (Spray Drying) | 30 times | - | [15][16] | |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | 54.40 µg/mL in 15 mM HP-β-CD solution | [1] |
| Urea (Solvent Evaporation) | ~2 times | 7.13 µg/mL | [20] | |
| Nanotechnology | Non-PAMAM Dendrimers | 300 to 1000 times | - | [15][16] |
| β-Cyclodextrin Nanosponges | > 10 times | - | [21] | |
| Micronization | Anti-solvent Precipitation | 6.5 times | - | [22] |
| Microencapsulation | Maltodextrin:Inulin (2:1) + 1.1% β-cyclodextrin | 21.54 times | - | [23] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.
Solid Dispersion using Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion.
Experimental Workflow:
Protocol:
-
Weigh appropriate amounts of Ellagic Acid (EA) and a hydrophilic carrier (e.g., Urea, PVP, HPMCAS). A common starting molar ratio is 1:1.[24]
-
Dissolve both components in a suitable organic solvent (e.g., 100 mL of ethanol) in a round-bottom flask.[24]
-
Stir the mixture at room temperature until a clear solution is formed.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.[24]
-
Further dry the obtained solid mass under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be collected and characterized for its physicochemical properties and solubility.
Inclusion Complexation with Cyclodextrins
This technique involves the encapsulation of the poorly soluble ellagic acid molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.
Experimental Workflow:
Protocol (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of Ellagic Acid to each cyclodextrin solution in separate vials.
-
Shake the vials in a thermostated water bath (e.g., at 25°C) until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, filter the suspensions to remove the undissolved ellagic acid.
-
Analyze the concentration of dissolved ellagic acid in the filtrate using a validated analytical method (e.g., HPLC or UV spectrophotometry).[12]
-
A phase solubility diagram is then constructed by plotting the concentration of dissolved ellagic acid against the concentration of the cyclodextrin. The stoichiometry and stability constant of the complex can be determined from this plot.[12]
Protocol (Preparation of Solid Complex):
-
Prepare a solution of the cyclodextrin in water.
-
Add ellagic acid (e.g., in a 1:2 molar ratio of EA:HP-β-CD) to the solution.[1]
-
Stir the mixture until the ellagic acid is fully dissolved.
-
Filter the solution to remove any undissolved particles.
-
Freeze-dry (lyophilize) the solution to obtain the solid inclusion complex as a powder.[1]
Micronization by Anti-Solvent Precipitation
This method involves dissolving the drug in a solvent and then adding this solution to an anti-solvent, causing the drug to precipitate out as fine particles.
Logical Relationship Diagram:
Protocol:
-
Prepare a solution of Ellagic Acid in a suitable solvent (e.g., 10 mg/mL in ethanol).[1]
-
Inject this solution at a fixed flow rate into a vessel containing an anti-solvent (e.g., deionized water) under constant stirring.[1]
-
The rapid change in solvent polarity will cause the ellagic acid to precipitate out of the solution as micro- or nanoparticles.
-
Collect the precipitated particles by filtration.
-
Wash the collected particles with the anti-solvent to remove any residual solvent.
-
Dry the micronized ellagic acid under a vacuum.[1] The resulting particles may exhibit altered morphology, such as needle-shapes or rod-like structures, which can contribute to improved dissolution.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. art.torvergata.it [art.torvergata.it]
- 3. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal and molecular structure of this compound: a dietary anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 10. Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of complexation with cyclodextrins on the antioxidant and antimicrobial activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellagic Acid-Cyclodextrin Complexes for the Treatment of Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ellagic Acid–Cyclodextrin Complexes for the Treatment of Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pectin-Based Formulations for Controlled Release of an Ellagic Acid Salt with High Solubility Profile in Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of solubility, photostability and antioxidant activity of ellagic acid cyclodextrin nanosponges fabricated by melt method and microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhancement of Ellagic Acid Solubility and Bioaccesibility by Microencapsulation Process and Biotransformation to Urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
"How to dissolve Ellagic acid dihydrate for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using ellagic acid dihydrate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays.[1][2][3] However, its solubility can be limited. Some suppliers also report solubility in 1M NaOH, but this is not recommended for most biological assays as the high pH can hydrolyze the lactone rings, altering the compound's structure and activity.[2][4] Ethanol (B145695) can also be used, though it may require gentle heating to achieve complete dissolution.[5][6][7]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent like DMSO. Sonication is often recommended to aid dissolution.[1] Due to its poor solubility, creating high-concentration stock solutions can be challenging.[2] It is crucial to start with a small amount of solvent and gradually add more while observing for dissolution.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound depends on the solvent and storage conditions.
-
DMSO Solutions: If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[4]
-
Ethanol Solutions: Stock solutions in ethanol are reported to be stable for up to one week at -20°C.[5][6][7]
-
Alkaline Solutions: Solutions prepared in alkaline solvents like NaOH are unstable and should be prepared fresh immediately before use.[5][6][7] For optimal results, it is best to prepare solutions on the same day of use.[4]
Q4: How should I store the stock solution?
A4: After reconstitution, it is best practice to aliquot the stock solution into smaller, single-use volumes and freeze them at -20°C.[5][6][7] This prevents repeated freeze-thaw cycles which can cause the compound to precipitate and degrade.[8]
Troubleshooting Guides
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Low Solubility Limit | The concentration you are trying to achieve may be higher than the solubility limit of the compound in that specific solvent. |
| Insufficient Agitation | The powder may not be adequately dispersed in the solvent. |
| Solution | Try the following: 1. Reduce the target concentration. 2. Use sonication to aid dissolution.[1] 3. For ethanol solutions, gentle heating may be applied.[5][6][7] Be cautious, as excessive heat can degrade the compound. |
Problem 2: The compound precipitates after being added to the aqueous cell culture medium.
This is a common issue due to the significant drop in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous medium.[9]
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration in the medium is above the compound's solubility limit in that aqueous environment.[9] |
| Localized High Concentration | Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation before it can disperse. |
| Media Composition | Salts, proteins, and other components in the culture medium can interact with the compound and reduce its solubility.[8][9] |
| pH and Temperature | The pH and temperature of the media can influence the compound's ionization state and solubility.[9] |
| Solution | Follow this protocol to minimize precipitation: 1. Pre-warm the Media: Warm the cell culture medium to 37°C.[9] 2. Dilute Slowly: While gently vortexing or swirling the pre-warmed media, add the stock solution drop-wise. This rapid mixing helps disperse the compound quickly.[9] 3. Determine Max Soluble Concentration: Perform a serial dilution test to find the highest concentration that remains clear in your specific culture medium under standard incubation conditions.[9] 4. Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity. |
Quantitative Data Summary
The reported solubility of this compound can vary between suppliers and batches. The following table summarizes available data.
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 6 mg/mL[1] | 17.74 mM[1] | Sonication is recommended.[1] |
| DMSO | 2 mg/mL[10] | 6.24 mM[10] | Moisture-absorbing DMSO may reduce solubility.[10] |
| DMSO | ~0.14 mg/mL | ~0.41 mM | |
| 1M NaOH | 10 mg/mL[4] | 29.56 mM | Caution: May alter the chemical structure.[2] Unstable.[5] |
| Water | Almost insoluble[11] | - | Solubility at 25°C after 72h is ~3.99 µg/mL.[12] |
| Ethanol | Sparingly soluble[11] | - | May require slight heating for complete solubilization.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 338.22 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
Methodology:
-
Weigh out 3.38 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator water bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure all solid particles have dissolved. If not, continue sonication for another 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C.
Visualizations
Caption: Workflow for preparing and using an this compound stock solution.
References
- 1. This compound | P450 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ellagic Acid, Dihydrate | Casein kinase II Inhibitor | Hello Bio [hellobio.com]
- 5. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 6. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Ellagic Acid Dihydrate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ellagic acid dihydrate solutions.
Frequently Asked Questions (FAQs)
1. Why is my this compound not dissolving?
This compound has very low solubility in water and many common organic solvents. This is due to its planar and symmetrical molecular structure, which leads to a high degree of crystallinity.[1]
2. I've noticed a precipitate forming in my ellagic acid solution over time. What is it and why is it happening?
The precipitate is likely ellagic acid crashing out of solution. This can be due to a variety of factors including:
-
Supersaturation: You may have initially dissolved the ellagic acid at a higher temperature or in the presence of a co-solvent, and it is now precipitating as the solution returns to room temperature or as the co-solvent evaporates.
-
pH changes: The solubility of ellagic acid is highly pH-dependent. A shift in the pH of your solution can cause it to precipitate.
-
Degradation: In aqueous solutions, especially at neutral to alkaline pH, ellagic acid can degrade, and the degradation products may be less soluble.
3. What is the shelf life of an this compound solution?
The shelf life of an this compound solution is highly dependent on the solvent, pH, and storage conditions. In general, aqueous solutions are not stable for long-term storage and should be prepared fresh.[2][3] A stability study on a pomegranate peel extract rich in ellagic acid showed a significant decrease in ellagic acid content in aqueous solutions at pH 5.5, 7, and 8 after just four weeks.[3]
4. How should I store my this compound powder and solutions?
-
Powder: Store this compound powder in a tightly sealed container, protected from light, in a dry and cool place.[4]
-
Solutions: Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, store in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8°C). For longer-term storage, consider preparing a stock solution in a suitable organic solvent like DMSO and storing it at -20°C or -80°C.
5. At what pH is ellagic acid most stable?
Ellagic acid is most stable in acidic conditions. As the pH increases, particularly above neutral, its stability decreases significantly due to the hydrolysis of its lactone rings.[2][5]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Difficulty dissolving this compound powder.
-
Formation of a precipitate in the solution upon standing.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Low intrinsic solubility | Use a co-solvent system. Ellagic acid has higher solubility in solvents like Dimethyl Sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and Polyethylene Glycol (PEG) 400.[1][6] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous medium. Be aware that adding a large volume of the organic stock to an aqueous buffer can still cause precipitation. |
| pH of the solution | Adjust the pH of your solution. Ellagic acid's aqueous solubility increases with pH.[2] However, be aware that stability decreases at higher pH. A slightly acidic pH is a good compromise for many applications. |
| Temperature | Gently warming the solution can help to dissolve the ellagic acid. However, be cautious as prolonged heating can lead to degradation. Do not heat aqueous solutions to high temperatures, especially if the pH is neutral or alkaline. |
| Precipitation from supersaturation | If you used heat to dissolve the ellagic acid, it may precipitate upon cooling. To avoid this, consider using a stabilization technique as described in the "Protocols for Enhancing Stability" section. |
Issue 2: Solution Instability and Degradation
Symptoms:
-
A change in the color of the solution over time (e.g., yellowing).
-
A decrease in the measured concentration of ellagic acid over time.
-
Formation of unknown peaks in your analytical chromatogram (e.g., HPLC).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Hydrolysis in aqueous solution | Avoid long-term storage of aqueous solutions. Prepare them fresh before each experiment. If you must store an aqueous solution, keep it at a low pH (acidic) and low temperature (2-8°C). |
| Oxidation | Protect your solutions from light and air. Use amber vials and consider purging the headspace with an inert gas like nitrogen or argon. |
| Incompatible excipients | Ensure that other components in your formulation are compatible with ellagic acid. Avoid strongly basic excipients that could raise the pH and accelerate degradation. |
Data Presentation: Solubility of this compound
The following tables summarize the solubility of ellagic acid in various solvents and at different pH levels.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water (neutral pH) | ~9.7 µg/mL | [2][7] |
| Methanol | ~671 µg/mL | [1][7] |
| Ethanol (B145695) | Moderately soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | ~6 mg/mL | [9] |
| N-methyl-2-pyrrolidone (NMP) | High solubility | [1][6] |
| Polyethylene Glycol 400 (PEG 400) | Soluble | [1][6] |
| Triethanolamine | Soluble | [6] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility | Reference |
| 0.1 N HCl (approx. pH 1) | ~0.1 µg/mL | [10] |
| Neutral (pH ~7) | ~9.7 µg/mL | [2][5] |
| Alkaline (> pH 9.6) | Significantly increased (but unstable) | [2][5] |
Experimental Protocols
Protocol 1: Preparation of an Ellagic Acid-Cyclodextrin Inclusion Complex
This protocol describes a method to enhance the aqueous solubility and stability of ellagic acid by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Magnetic stirrer
-
Evaporator
-
Drying oven
Procedure:
-
Prepare a 5 x 10⁻³ M solution of ellagic acid in a 20% ethanol in water (v/v) solvent mixture.
-
Prepare a 5 x 10⁻³ M solution of HP-β-CD in the same 20% ethanol in water solvent mixture.
-
Slowly add the HP-β-CD solution to the ellagic acid solution while stirring continuously with a magnetic stirrer.
-
Continue stirring the mixture for 24 hours at 25°C.[11]
-
After stirring, let the solution settle for 48 hours at 4°C to allow the inclusion complex to precipitate.[11]
-
Collect the cream-colored precipitate.
-
Wash the precipitate several times with a small amount of DMSO to remove any uncomplexed ellagic acid.[11]
-
Evaporate the remaining DMSO from the precipitate.
-
Dry the final product in an oven at 60°C for 24 hours.[11]
Protocol 2: Preparation of an Ellagic Acid Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general workflow for preparing an amorphous solid dispersion of ellagic acid with hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) to improve its solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Water
-
Spray dryer
Procedure:
-
Determine the desired ratio of ellagic acid to HPMCAS (e.g., 1:9 or 1:3 by weight).[12]
-
Dissolve both the ellagic acid and HPMCAS in a suitable solvent system, such as a mixture of acetone and water.[5] The total solids concentration should be kept low, typically less than 15-25% by weight.[13]
-
Set up the spray dryer with the appropriate inlet temperature, gas flow rate, and nozzle configuration. These parameters will need to be optimized for your specific instrument and formulation.
-
Pump the solution into the spray dryer, where it is atomized into fine droplets.
-
The hot drying gas rapidly evaporates the solvent, forming solid particles of the amorphous dispersion.
-
Collect the dried powder from the cyclone separator.
-
To ensure complete removal of residual solvent, the collected powder can be further dried under vacuum.[14]
Protocol 3: HPLC Method for Stability Analysis
This protocol outlines a high-performance liquid chromatography (HPLC) method for quantifying ellagic acid to assess the stability of your solutions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid or Acetic acid
-
Deionized water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid or 2% Acetic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A common gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the ellagic acid. An example gradient could be starting with 85:15 (A:B) and ramping to a higher concentration of B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a standard stock solution of ellagic acid in a suitable solvent (e.g., methanol).
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards and your samples onto the HPLC system.
-
Integrate the peak area for ellagic acid in both the standards and samples.
-
Quantify the concentration of ellagic acid in your samples by comparing their peak areas to the calibration curve.
-
To assess stability, analyze your samples at various time points and calculate the percentage of ellagic acid remaining compared to the initial concentration.
Visualizations
Caption: Workflow for addressing stability issues of ellagic acid solutions.
Caption: Degradation pathway of ellagic acid in alkaline conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress, Antioxidant Capabilities, and Bioavailability: Ellagic Acid or Urolithins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self nanoemulsifying drug delivery system of stabilized ellagic acid–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | P450 | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. vjbt.vast.vn [vjbt.vast.vn]
- 12. mdpi.com [mdpi.com]
- 13. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Ellagic Acid Dihydrate in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of ellagic acid dihydrate due to its inherently low bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of Ellagic Acid in Aqueous Buffers
Q1: My this compound is not dissolving in my aqueous vehicle for in vivo administration. What can I do?
A1: This is a common issue due to the very low water solubility of ellagic acid (approximately 9.7 µg/mL).[1][2][3] Here are several strategies to address this:
-
pH Adjustment: Ellagic acid's solubility increases in basic conditions.[2][4] You can try dissolving it in a solution with a pH above 7.0. However, be aware that at a pH above 9.6, the lactone rings of ellagic acid can open, leading to degradation.[2][4] Stability studies in your chosen buffer are crucial.[2]
-
Co-solvents: Consider using biocompatible co-solvents. Polyethylene glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP), and triethanolamine (B1662121) have shown promise in increasing the solubility of ellagic acid.[4][5]
-
Formulation Strategies: For in vivo studies, it is highly recommended to use advanced formulation approaches to enhance both solubility and bioavailability. These are discussed in the following sections.
Q2: I'm observing precipitation of my ellagic acid formulation after preparation. How can I prevent this?
A2: Precipitation indicates that the compound is not stable in the chosen vehicle.
-
Verify pH and Temperature: Ensure the pH of your formulation has not shifted and that it is stored at an appropriate temperature.
-
Use Stabilizers: Depending on your formulation, stabilizers may be necessary. For nanoformulations, polymers like polyvinyl alcohol (PVA) can be used.[6]
-
Consider Solid Dispersions: Preparing a solid dispersion of ellagic acid with a hydrophilic carrier can improve its wettability and dissolution rate, preventing precipitation upon reconstitution.
Issue 2: Low Oral Bioavailability and Rapid Metabolism In Vivo
Q3: My in vivo experiments show very low plasma concentrations of ellagic acid after oral administration. Why is this happening and how can I improve it?
A3: The low oral bioavailability of ellagic acid is a well-documented challenge stemming from several factors:
-
Poor Absorption: Due to its low solubility and limited permeability across the intestinal epithelium.[2][7][8]
-
Rapid Metabolism: Ellagic acid is extensively metabolized by the gut microbiota into urolithins.[1][9][10] It also undergoes phase I and phase II metabolism in the body.[11]
-
Short Half-Life: The plasma half-life of free ellagic acid is typically less than one hour.[1][3]
To enhance oral bioavailability, consider the following advanced delivery strategies:
-
Nanoformulations: Encapsulating ellagic acid into nanoparticles can protect it from degradation, improve its absorption, and provide sustained release.[1][3][6]
-
Solid Dispersions: Creating a solid dispersion with polymers can enhance the dissolution rate and absorption.
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can increase solubility and bioavailability.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of lipophilic compounds like ellagic acid.
Q4: I am detecting urolithins but very little ellagic acid in my plasma samples. Is this normal?
A4: Yes, this is an expected outcome. The gut microbiota metabolizes ellagic acid into various urolithins (e.g., Urolithin A, B, C, and D).[1][9] These metabolites are often more readily absorbed and have longer half-lives than ellagic acid itself.[1] In fact, many of the biological effects attributed to ellagic acid may be mediated by its urolithin metabolites.[1]
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the quantitative improvements in the bioavailability of ellagic acid achieved through various formulation strategies.
| Formulation Strategy | Polymer/Carrier | Particle Size | Key Pharmacokinetic Improvements | Reference |
| Nanoparticles | Poly(ε-caprolactone) (PCL) | 193 nm | 3.6-fold increase in AUC0–t; 8.5 h half-life (vs. 2.29 h for free EA) | [6] |
| Nanoparticles | Hollow Zein | 72 nm | 3.6-fold higher bioavailability compared to pure EA | [12] |
| Nanodispersions | Non-PAMAM dendrimers | 60-70 nm | 300 to 1000-fold higher water solubility | [13] |
| Microdispersions | Pectin (B1162225) | ~10 µm | 30-fold improved water solubility | [13] |
Detailed Experimental Protocols
Protocol 1: Preparation of Ellagic Acid-Loaded PCL Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation technique.[6]
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of ellagic acid and PCL in DCM.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Entrapment Efficiency: Quantify the amount of encapsulated ellagic acid using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits
This protocol is adapted from a study evaluating the oral bioavailability of ellagic acid nanoparticles.[6]
Animals:
-
New Zealand white rabbits
Procedure:
-
Fasting: Fast the rabbits overnight with free access to water.
-
Dosing: Administer the ellagic acid formulation (e.g., free ellagic acid suspension or nanoparticle suspension) orally via gavage.
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform protein precipitation on the plasma samples (e.g., with acetonitrile) to extract the ellagic acid.
-
Quantification: Analyze the concentration of ellagic acid in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizing Pathways and Workflows
Ellagic Acid Metabolism and Absorption Pathway
Caption: Metabolic fate of ingested ellagitannins and ellagic acid in the gut.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of ellagic acid formulations.
Signaling Pathways Modulated by Ellagic Acid in Cancer Cells
Caption: Key signaling pathways modulated by ellagic acid in cancer cells.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 3. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation of Ellagic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ellagic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of ellagic acid and its derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My ellagic acid peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for phenolic compounds like ellagic acid is a frequent issue in reversed-phase HPLC.[1] The primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Ellagic acid's polar hydroxyl groups can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This leads to some molecules being retained longer, causing a "tail."
-
Solution:
-
Mobile Phase Acidification: Add a small amount of acid (e.g., 0.1% formic acid, phosphoric acid, or trichloroacetic acid) to the mobile phase.[2][3] This suppresses the ionization of silanol groups, minimizing secondary interactions. Formic acid is a good choice for mass spectrometry (MS) compatibility.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed to have minimal residual silanol activity.
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of ellagic acid, resulting in peak distortion.
-
Solution: Ensure the mobile phase pH is consistently maintained, typically in the acidic range (pH 2-4), to ensure ellagic acid is in a single, non-ionized form.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Reduce the sample concentration or injection volume.[5]
-
Q2: My ellagic acid peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing for ellagic acid but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Similar to tailing, injecting a very high concentration of the analyte can also sometimes manifest as fronting.
-
Solution: Dilute the sample.
-
Issue 2: Inconsistent Retention Times
Q3: The retention time for my ellagic acid peak is shifting between injections. What should I investigate?
A3: Fluctuating retention times can compromise the reliability of your analysis. The most common culprits are related to the mobile phase, temperature, or the HPLC system itself.
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent to aqueous ratio can cause significant shifts in retention time.[4]
-
Solution:
-
Ensure accurate and consistent preparation of the mobile phase.
-
Degas the mobile phase adequately to prevent bubble formation in the pump.
-
If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
-
Column Temperature: Lack of temperature control can lead to retention time drift.[6]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A change of just 1°C can alter retention times by 1-2%.[4]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially for gradient methods, will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than initially anticipated.[6]
-
Issue 3: Poor Resolution
Q4: I am not getting good separation between ellagic acid and other components in my sample. How can I improve the resolution?
A4: Improving resolution often involves adjusting the mobile phase composition, flow rate, or column temperature.
-
Mobile Phase Strength:
-
Solution: If peaks are eluting too close together, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and potentially improve separation.
-
-
Gradient Slope (for gradient elution):
-
Solution: A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting compounds.
-
-
Flow Rate:
-
Solution: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.[2]
-
-
Column Temperature:
-
Solution: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may lead to sharper peaks and better resolution. However, in some cases, a lower temperature might be beneficial. Experiment with different temperatures to find the optimum for your separation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for ellagic acid analysis?
A1: A good starting point for the analysis of ellagic acid is a reversed-phase C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol (B129727), using UV detection.[2][8][9]
Q2: What is the best solvent to dissolve ellagic acid standards and samples?
A2: Methanol is a commonly used and effective solvent for dissolving ellagic acid standards and for extracting it from various matrices.[3][8] For sample preparation, mixtures of methanol or ethanol (B145695) and water are also frequently employed.[2]
Q3: What detection wavelength is optimal for ellagic acid?
A3: Ellagic acid has a strong UV absorbance around 254 nm, which is the most commonly used wavelength for its detection.[2][8] It also shows absorbance maxima around 360-370 nm.
Q4: How should I prepare a plant extract sample for ellagic acid analysis?
A4: A general procedure involves solvent extraction followed by filtration.
-
Extraction: The plant material is typically extracted with a solvent such as methanol, ethanol, or a mixture of these with water.[2][9] Sonication can be used to improve extraction efficiency.[2]
-
Filtration: The resulting extract should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.[3]
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds.[2]
Q5: How can I regenerate a C18 column that has been used for polyphenol analysis?
A5: To regenerate a C18 column, a series of washes with different solvents is recommended to remove strongly retained compounds and precipitated buffer salts.[10][11][12]
-
Flush the column with mobile phase without the buffer salts (e.g., water/organic mixture).
-
Wash with 100% methanol.
-
Wash with 100% acetonitrile.
-
For highly non-polar contaminants, a wash with isopropanol (B130326) can be effective.
-
Finally, re-equilibrate the column with the initial mobile phase conditions.
Data Presentation
Table 1: Summary of HPLC Conditions for Ellagic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[8] | Supelco Analytical C18 (250 x 4.6 mm, 5 µm)[2] | Shim-pack HPLC C18 (250 x 4.6 mm, 5 µm)[9] | C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Deionized water (50%), Methanol (30%), Acetonitrile (20%), Phosphoric acid (0.1%)[8] | Water/Acetonitrile (85:15) with 0.05% Trichloroacetic acid[2] | 0.02 M KH2PO4 buffer (pH 3.5) and Acetonitrile (60:40)[9] | Acetonitrile/Methanol/Water with 0.2% Formic acid (Gradient)[7] |
| Flow Rate | 0.8 mL/min[8] | 1.0 mL/min[2] | 1.2 mL/min[9] | 0.8 mL/min[7] |
| Detection | 254 nm[8] | 254 nm[2] | 255 nm[9] | 254 nm[7] |
| Temperature | Not specified | Not specified | 35 °C[9] | 22 °C[7] |
Experimental Protocols
Protocol 1: Quantification of Ellagic Acid in a Plant Extract
This protocol provides a detailed methodology for the quantification of ellagic acid in a plant extract, based on established methods.[2][9]
1. Materials and Reagents:
-
Ellagic acid reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (or other suitable acid)
-
Plant material (dried and powdered)
-
0.22 µm syringe filters
2. Standard Solution Preparation:
-
Prepare a stock solution of ellagic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation:
-
Accurately weigh about 1 gram of the powdered plant material into a flask.
-
Add a known volume of extraction solvent (e.g., 20 mL of 70% methanol in water).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Set up the HPLC system according to the conditions outlined in Table 1 (e.g., Method 4 for a gradient separation).
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
5. Data Analysis:
-
Identify the ellagic acid peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of ellagic acid in the sample injections using the regression equation from the calibration curve.
-
Calculate the final concentration of ellagic acid in the original plant material, taking into account the initial weight and extraction volume.
Visualizations
Signaling Pathway
Caption: Simplified diagram of signaling pathways modulated by Ellagic Acid.
Experimental Workflow
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. maxisci.com [maxisci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scielo.br [scielo.br]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. scispace.com [scispace.com]
- 10. chromtech.com [chromtech.com]
- 11. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Ellagic Acid Dihydrate Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting precipitation issues when working with ellagic acid dihydrate in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
A1: this compound has very low solubility in aqueous solutions at neutral or acidic pH, which is typical for most cell culture media (e.g., DMEM, RPMI-1640). Precipitation commonly occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound, often prepared in a high pH solvent like sodium hydroxide (B78521) (NaOH) or an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous, buffered environment of the cell culture medium. The abrupt change in pH and solvent polarity causes the compound to crash out of solution.
Q2: What is the best solvent for making a stock solution of this compound?
A2: The choice of solvent depends on your experimental requirements. Here are the most common options:
-
Alkaline Solutions (e.g., 1M NaOH): Ellagic acid is readily soluble in alkaline solutions.[1] However, the high pH of the stock solution can be detrimental to cells and can cause precipitation when neutralized in the media. This method requires careful pH adjustment of the final working solution.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing stock solutions of hydrophobic compounds. However, the solubility of ellagic acid in DMSO is still relatively low (approximately 0.14 mg/mL to 6 mg/mL depending on the source).[2][3][4][5] High concentrations of DMSO can also be toxic to cells.
-
Ethanol: Ethanol can be used to prepare stock solutions, and slight heating may aid dissolution. These stock solutions are reportedly stable for up to one week at -20°C.[6]
Q3: Can the type of cell culture medium affect precipitation?
A3: Yes, the composition of the cell culture medium can influence the solubility of this compound. Media with higher concentrations of salts, especially calcium, can contribute to precipitation.[7] If you are experiencing issues, you might consider testing the solubility in different base media if your experimental design allows.
Q4: Does the presence of serum in the medium affect solubility?
A4: The presence of serum, such as fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. Serum proteins can bind to the compound, increasing its apparent solubility in the medium.
Q5: How can I differentiate between this compound precipitation and microbial contamination?
A5: Precipitation of this compound will typically appear as crystalline or amorphous particles, which are non-motile when viewed under a microscope. Microbial contamination, on the other hand, will often cause the medium to become uniformly turbid, may lead to a rapid change in the pH (indicated by a color change of the phenol (B47542) red indicator), and will show motile microorganisms under the microscope.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. Please note that values can vary depending on the purity of the compound, temperature, and the specific experimental conditions.
| Solvent/Vehicle | Temperature | Solubility | Citation |
| Water | 25°C | ~3.99 µg/mL | [4][8] |
| Water | 37°C | ~9.7 µg/mL | [7] |
| 0.1 N HCl | 37°C | ~0.1 µg/mL | [9] |
| Phosphate Buffer (pH 6.8) | 25°C | ~11.1 µg/mL | |
| Phosphate Buffer (pH 7.4) | 37°C | ~33 µg/mL | |
| 1M NaOH | Not Specified | Soluble | [1] |
| DMSO | Not Specified | ~0.14 - 6 mg/mL | [2][3][4][5] |
| N-methyl-2-pyrrolidone (NMP) | Not Specified | High Solubility | [2][9][10] |
| Polyethylene glycol 400 (PEG 400) | Not Specified | Soluble | [2][9] |
| Ethanol | Not Specified | Slightly Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for experiments where a low concentration of DMSO is tolerable.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). A common starting point is a concentration of 1-5 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Avoid overheating, as it may degrade the compound.
-
Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your experimental medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with or without serum
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Crucial Step: Perform a serial dilution of the stock solution in the pre-warmed medium. Do not add the concentrated stock directly to the final volume of media.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Then, add the required volume of the intermediate dilution to the final volume of pre-warmed medium.
-
-
Alternatively, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Ellagic acid inhibits multiple signaling pathways.
References
- 1. Preparation of β-CD-Ellagic Acid Microspheres and Their Effects on HepG2 Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sciforum : Event management platform [sciforum.net]
- 8. libir.josai.ac.jp [libir.josai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of pH in Ellagic Acid Dihydrate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the critical role of pH in the stability and activity of ellagic acid dihydrate. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm dissolving my this compound in an aqueous buffer for my cell culture experiments, but I'm getting inconsistent results. What could be the issue?
A1: The stability of this compound is highly dependent on the pH of your aqueous solution. Ellagic acid is known to be unstable in neutral to alkaline conditions, which are common in cell culture media. The lactone rings in the ellagic acid structure are susceptible to hydrolysis, leading to degradation of the molecule. This degradation can result in a loss of biological activity and, consequently, inconsistent experimental outcomes.
Troubleshooting Steps:
-
Verify pH of all solutions: Ensure the pH of your buffer and final experimental solution is accurately measured and controlled.
-
Prepare fresh solutions: Due to its instability in aqueous solutions, it is crucial to prepare your this compound solutions immediately before use.[1]
-
Consider a lower pH for stock solutions: If your experimental design allows, preparing a concentrated stock solution in a slightly acidic buffer (e.g., pH 5.5) where it is more stable, and then diluting it into your final medium just before the experiment, might improve consistency. However, be mindful of the final pH of your experimental setup.
Q2: My this compound won't fully dissolve in my neutral pH buffer. How can I improve its solubility?
A2: this compound has very poor solubility in water, especially at acidic and neutral pH.[2] Forcing it to dissolve at a pH where it is not readily soluble can lead to precipitation and inaccurate concentrations.
Troubleshooting Steps:
-
pH Adjustment: The solubility of ellagic acid significantly increases in basic (alkaline) solutions.[1] However, this comes with a trade-off in stability.
-
Use of Co-solvents: Consider using pharmaceutically acceptable co-solvents. Studies have shown that solvents like polyethylene (B3416737) glycol 400 (PEG 400), N-methyl pyrrolidone (NMP), and triethanolamine (B1662121) can improve the solubility of ellagic acid.
-
Sonication: Gentle sonication can aid in the dissolution process, but be cautious about potential degradation from excessive heat.
Q3: At what pH is the antioxidant activity of this compound optimal?
A3: The antioxidant activity of ellagic acid is pH-dependent and generally increases with pH. This is because the deprotonation of its phenolic hydroxyl groups at higher pH values enhances its ability to donate hydrogen atoms and scavenge free radicals. However, the increased activity at higher pH is concurrent with decreased stability. Therefore, a balance must be struck depending on the experimental window. For many assays, a physiological pH of around 7.4 is used, but it's important to be aware of the potential for degradation over time.
Data Presentation: pH-Dependent Stability and Solubility
The following tables summarize the quantitative data on the stability and solubility of ellagic acid at different pH values.
Table 1: Stability of Ellagic Acid in Aqueous Solution at 30°C ± 2°C
| Time (Weeks) | pH 5.5 (% Remaining) | pH 7.0 (% Remaining) | pH 8.0 (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 100.08 | 98.99 | 98.28 |
| 2 | 99.22 | 99.61 | 98.98 |
| 3 | 98.28 | 98.52 | 99.61 |
| 4 | 86.03 | 93.83 | 93.05 |
| 6 | 92.82 | 87.04 | 78.30 |
| 8 | 81.26 | 76.27 | 72.68 |
| 12 | 32.86 | 59.80 | 30.68 |
| 17 | 21.00 | 25.68 | 20.06 |
Data adapted from a study on ellagic acid-rich pomegranate peel extract.[3]
Table 2: Solubility of Ellagic Acid in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water (Distilled) | 9.7 (at 37°C)[2] |
| Methanol (B129727) | 671 (at 37°C)[2] |
| Polyethylene glycol 400 (PEG 400) | Soluble |
| N-methyl pyrrolidone (NMP) | Soluble |
| Triethanolamine | Soluble |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in aqueous solutions at different pH values over time.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade methanol and acetonitrile
-
Orthophosphoric acid or acetic acid
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.45 µm)
2. Preparation of Buffer Solutions:
-
Prepare a series of phosphate buffers at your desired pH values (e.g., 5.5, 7.0, and 8.0).
-
Ensure accurate pH measurement using a calibrated pH meter.
3. Preparation of Ellagic Acid Solutions:
-
Accurately weigh a known amount of this compound.
-
Dissolve the ellagic acid in each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Store these solutions in sealed, light-protected containers at a constant temperature (e.g., 30°C).
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of methanol and 2% aqueous acetic acid, with the methanol percentage increasing over time (e.g., starting at 40% and ramping up to 60%).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Ellagic acid can be detected at approximately 254 nm.[1]
-
Injection Volume: 20 µL.
-
Procedure:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 17 weeks), withdraw an aliquot from each of the stored ellagic acid solutions.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Record the peak area of the ellagic acid peak.
-
The percentage of remaining ellagic acid can be calculated by comparing the peak area at each time point to the peak area at time zero.
-
Protocol 2: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
This protocol describes how to measure the antioxidant activity of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (B145695)
-
Buffer solutions at desired pH values
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Ellagic Acid Test Solutions: Dissolve this compound in the respective pH buffers to create a series of concentrations to be tested.
3. Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution.
-
Add an equal volume of the ellagic acid test solution (at a specific pH and concentration).
-
For the control, add the same volume of the respective pH buffer without ellagic acid to the DPPH solution.
-
For the blank, use the solvent (e.g., methanol) instead of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer or a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the ellagic acid sample.
By performing this assay with ellagic acid solutions prepared in buffers of different pH, you can determine the effect of pH on its antioxidant capacity.
Visualizations
Signaling Pathways and Experimental Workflow
References
"Minimizing degradation of Ellagic acid dihydrate during extraction"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ellagic acid dihydrate during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of this compound during extraction are:
-
High Temperatures: Excessive heat can lead to oxidative damage and decomposition of ellagic acid.[1]
-
Extreme pH: Both highly acidic and alkaline conditions can cause hydrolysis of the lactone rings in the ellagic acid structure, leading to degradation.[2][3] However, controlled acid or alkaline hydrolysis is sometimes used to liberate ellagic acid from ellagitannins.[1][3][4]
-
Oxidation: Ellagic acid is susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, and the presence of certain enzymes or metal ions.[1]
-
Solvent Choice: The type of extraction solvent can influence the stability of ellagic acid. While it has low solubility in water, organic solvents like methanol (B129727) and ethanol (B145695) are commonly used.[4][5] However, prolonged exposure to certain solvents, especially at elevated temperatures, can contribute to degradation.
Q2: How can I minimize the degradation of this compound during extraction?
A2: To minimize degradation, consider the following strategies:
-
Temperature Control: Maintain a low to moderate extraction temperature. For instance, in acid hydrolysis methods, an optimal temperature of 40°C has been shown to maximize yield while minimizing oxidative damage.[1]
-
pH Management: Carefully control the pH of your extraction medium. While acidic or alkaline conditions may be necessary to hydrolyze ellagitannins, it is crucial to optimize the pH and duration of exposure to prevent degradation of the released ellagic acid.[2][3]
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can help to prevent oxidative degradation.
-
Inert Atmosphere: Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by reducing exposure to oxygen.
-
Light Protection: Protect the extraction mixture from light by using amber-colored glassware or by covering the extraction vessel.
-
Optimized Extraction Time: Minimize the duration of the extraction process to reduce the exposure of ellagic acid to potentially degrading conditions.[1]
Q3: What are the recommended storage conditions for this compound extracts?
A3: For optimal stability, dried powder extracts of ellagic acid should be stored in a cool, dark, and dry place.[6] Studies have shown that ellagic acid-rich extracts are stable as a dried powder at temperatures ranging from 4°C to 45°C when protected from light.[6] However, ellagic acid is not stable in aqueous solutions, regardless of the pH.[2][6] Therefore, it is recommended to store extracts in a dried form and reconstitute them in a suitable solvent shortly before use.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield of Ellagic Acid | 1. Incomplete hydrolysis of ellagitannins. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or temperature. 4. Degradation of ellagic acid during extraction. | 1. Optimize acid or alkaline concentration and hydrolysis time.[1] 2. Test different solvent systems (e.g., methanol, ethanol, acetone-water mixtures).[7][8] 3. Increase extraction time or temperature cautiously, monitoring for degradation.[1][9] 4. Implement strategies to minimize degradation (see FAQ 2). |
| Extract Discoloration (Darkening) | 1. Oxidation of ellagic acid and other phenolic compounds. 2. Polymerization of tannins.[10] | 1. Perform extraction under an inert atmosphere. 2. Add antioxidants to the extraction solvent. 3. Minimize exposure to light. |
| Precipitation in the Extract | 1. Low solubility of ellagic acid in the solvent. 2. Changes in pH or temperature affecting solubility. | 1. Use a co-solvent to improve solubility (e.g., dimethylformamide).[11] 2. Adjust the pH of the final extract. Note that ellagic acid solubility increases in basic conditions.[2] 3. Store the extract at a controlled temperature. |
| Inconsistent Results | 1. Variability in the raw plant material. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Degradation during sample preparation for analysis. | 1. Ensure homogeneity of the starting material. 2. Strictly control all extraction parameters. 3. Prepare samples for analysis immediately after extraction and protect them from light and heat. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Ellagic Acid
| Extraction Method | Plant Source | Key Parameters | Ellagic Acid Yield | Reference |
| Sodium Bicarbonate Assisted Extraction (SBAE) | Raspberry Wine Pomace | 1.2% NaHCO₃, 100°C, 22 min, 1:93 S/L ratio | 6.30 ± 0.92 mg/g | [7] |
| Mechanochemical-Assisted Extraction (MCAE) followed by Acid Hydrolysis | Phyllanthus urinaria L. | Milling: 5 min, 100 rpm; Hydrolysis: 0.552 mol/L H₂SO₄, 40°C, 30 min | 10.2 mg/g | [1][12] |
| Ultrasound-Assisted Extraction | Pomegranate Peels | 30°C, 20 min, 1:200 solid-liquid ratio, 50 W ultrasound power | Not specified, but optimal conditions determined | [13] |
| Ultrasound-Assisted Extraction | Platycarya strobilacea | 70°C, 40 min, 1:22.5 solid-liquid ratio | 1.961% | [9] |
| Acid Hydrolysis | Pomegranate Rind | Reflux extraction with 0.1-1 M HCl at 60-100°C for 30 min to 6 hours | Not specified, focuses on increasing extraction efficiency | [14] |
Experimental Protocols
Protocol 1: Sodium Bicarbonate Assisted Extraction (SBAE) of Ellagic Acid from Raspberry Pomace
Adapted from[7]
-
Sample Preparation: Dry the raspberry wine pomace and grind it into a fine powder.
-
Extraction Solvent Preparation: Prepare a 1.2% (w/v) sodium bicarbonate solution in deionized water.
-
Extraction:
-
Mix the powdered pomace with the sodium bicarbonate solution at a solid-to-liquid ratio of 1:93 (w/v).
-
Heat the mixture to 100°C.
-
Maintain the temperature and stir for 22 minutes.
-
-
Separation:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted ellagic acid.
-
-
Analysis: Analyze the ellagic acid content in the supernatant using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Mechanochemical-Assisted Extraction (MCAE) and Acid Hydrolysis from Phyllanthus urinaria L.
-
Mechanochemical Pre-treatment:
-
Place the dried, powdered plant material in a ball mill.
-
Mill for 5 minutes at a speed of 100 rpm with a ball mill filling rate of 20.9%.
-
-
Solvent Extraction of Ellagitannins:
-
Extract the milled plant material with a suitable solvent (e.g., 50% ethanol) to obtain the ellagitannin extract.
-
-
Acid Hydrolysis:
-
To the ellagitannin extract, add sulfuric acid to a final concentration of 0.552 mol/L.
-
Heat the mixture in a water bath at 40°C and stir for 30 minutes.
-
-
Purification:
-
After hydrolysis, the crude ellagic acid can be purified using techniques like macroporous resin adsorption.
-
-
Analysis: Quantify the ellagic acid yield using Ultra High-Performance Liquid Chromatography (UPLC).[1]
Visualizations
Degradation Pathways of Ellagic Acid
Caption: Degradation pathways of ellagic acid from ellagitannins.
General Workflow for Ellagic Acid Extraction and Analysis
Caption: General workflow for ellagic acid extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring free ellagic acid: influence of extraction conditions on recovery by studying solubility and UV-Visible spectra | Semantic Scholar [semanticscholar.org]
- 6. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Ultrasonic Ellagic Acid Extraction Conditions from Infructescence of Platycarya strobilacea Using Response Surface Methodology [mdpi.com]
- 10. Oak wood drying: precipitation of crystalline ellagic acid leads to discoloration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. KR101091641B1 - Efficient isolating method of ellagic acid from pomegranate and functional cosmetics composition with ellagic acid extracts - Google Patents [patents.google.com]
Technical Support Center: Enhancing Ellagic Acid Dihydrate Solubility through Complexation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the complexation of ellagic acid dihydrate to improve its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound so low?
Ellagic acid (EA) is a polyphenolic compound with a planar and symmetrical crystalline structure. This structure leads to strong intermolecular hydrogen bonding, resulting in a high degree of crystallinity and a high melting point (over 300°C). These factors contribute to its very low water solubility, which is typically less than 10 µg/mL.[1][2][3] This poor solubility is a major obstacle to its clinical application due to limited bioavailability.[4][5][6][7]
Q2: What are the most common methods to enhance the solubility of ellagic acid through complexation?
Several complexation strategies have been successfully employed to improve the solubility of ellagic acid. These include:
-
Inclusion Complexes with Cyclodextrins: Utilizing cyclodextrins like β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic ellagic acid molecule within their cavity.[4][8][9][10]
-
Phospholipid Complexes (Phytosomes): Forming complexes with phospholipids, such as soy lecithin (B1663433), to create more lipophilic structures that can improve dissolution.[11][12]
-
Complexation with Urea (B33335): Co-crystallization with urea has been shown to disrupt the crystalline structure of ellagic acid and improve its solubility.[13][14][15]
-
Polymeric Nanoparticle Encapsulation: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to encapsulate ellagic acid.[1][4]
-
Solid Dispersions: Creating amorphous solid dispersions with polymers such as pectin (B1162225) or polyvinylpyrrolidone (B124986) (PVP).[3][4][16]
Q3: How can I confirm that complexation has successfully occurred?
Several analytical techniques are essential to confirm the formation of an ellagic acid complex:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of ellagic acid, such as the stretching vibrations of its hydroxyl (-OH) and carbonyl (C=O) groups, can indicate interaction with the complexing agent.[8][17][18]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the endothermic peak corresponding to the melting point of crystalline ellagic acid suggests the formation of an amorphous complex or a new crystalline structure.[8][14][15][17]
-
Powder X-ray Diffraction (PXRD): A change from a sharp, crystalline diffraction pattern for pure ellagic acid to a more amorphous halo pattern, or the appearance of new diffraction peaks, indicates successful complexation and a change in the solid state.[8][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY can reveal intermolecular interactions between ellagic acid and the complexing agent in solution.[14][15]
Troubleshooting Guides
Issue 1: Low Complexation Efficiency or Drug Loading.
-
Possible Cause: Inappropriate solvent system.
-
Troubleshooting Tip: Ellagic acid has poor solubility in many common solvents. For cyclodextrin (B1172386) complexation, a water-ethanol mixture (e.g., 20% ethanol) can be more effective than water alone.[17][19] For phospholipid complexes, solvents like methanol (B129727) or a mixture of chloroform (B151607) and methanol are often used.[11]
-
-
Possible Cause: Incorrect molar ratio of ellagic acid to the complexing agent.
-
Possible Cause: Insufficient reaction time or inadequate mixing.
Issue 2: Precipitation of the Complex During Storage.
-
Possible Cause: The complex is not thermodynamically stable in the chosen solvent.
-
Possible Cause: Changes in pH.
Issue 3: Inconsistent or Low Solubility Enhancement.
-
Possible Cause: The chosen complexation method is not optimal.
-
Troubleshooting Tip: Different complexation methods yield varying degrees of solubility enhancement. For instance, freeze-drying is often superior to simple co-precipitation for preparing cyclodextrin inclusion complexes.[4] Self-nanoemulsifying drug delivery systems (SNEDDS) based on phospholipid complexes have also shown significant improvements in dissolution.[11][20]
-
-
Possible Cause: Residual crystalline ellagic acid in the final product.
Quantitative Data Summary
The following tables summarize the reported solubility enhancements for ellagic acid using different complexation methods.
Table 1: Solubility Enhancement of Ellagic Acid with Cyclodextrins
| Complexing Agent | Molar Ratio (EA:Agent) | Method | Solvent | Solubility Increase | Reference |
| β-Cyclodextrin | 1:1 | Co-precipitation | Water | 2.2-fold | [9] |
| HP-β-Cyclodextrin | 1:2 | Freeze-drying | Water | 5-fold increase in dissolution | [4] |
| HP-β-Cyclodextrin | 1:1 | Co-precipitation | 20% Ethanol | 3.2-fold | [17][19] |
| HP-β-Cyclodextrin | 1:2 | Co-precipitation | Water/Ethanol | 54.40 µg/mL (from <10 µg/mL) | [4] |
Table 2: Solubility Enhancement of Ellagic Acid with Other Complexing Agents
| Complexing Agent | Ratio (w/w or molar) | Method | Resulting Solubility | Reference |
| Pectin | 1:4.5 | Spray-drying | 63 µg/mL | [4] |
| Urea | 1:1 (molar) | Solvent Evaporation | 7.13 µg/mL (vs 3.99 µg/mL for EA) | [13][14][15][21] |
| Phospholipid (Soy Lecithin) | 1:1 (molar) | Anti-solvent Reflux | Enhanced lipophilicity and aqueous solubility | [11] |
| Non-PAMAM Dendrimers | - | Nanodispersion | 300 to 1000-fold increase | [16] |
Experimental Protocols
Protocol 1: Preparation of Ellagic Acid-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Dissolution of HP-β-CD: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultrapure water to achieve the desired concentration for a 1:2 molar ratio with ellagic acid.
-
Dissolution of Ellagic Acid: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent, such as anhydrous ethanol.
-
Mixing: Slowly add the ellagic acid solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complexation: Stir the mixture at a constant speed (e.g., 350 rpm) at room temperature for an extended period (e.g., 72 hours) to facilitate the formation of the inclusion complex.[8]
-
Pre-freezing: After stirring, centrifuge the solution and store it at -20°C for approximately 12 hours.[8][22]
-
Lyophilization: Freeze-dry the frozen sample for 48 hours to obtain a powdered form of the ellagic acid-HP-β-CD inclusion complex.[8]
Protocol 2: Preparation of Ellagic Acid-Phospholipid Complex
-
Mixing: Place ellagic acid and soy lecithin in a 1:1 molar ratio in a round-bottom flask.[11]
-
Solvent Addition: Add a suitable solvent, such as methanol, to the flask.[11]
-
Refluxing: Reflux the mixture at a temperature not exceeding 60°C for 2 hours with continuous stirring.[11]
-
Concentration: Evaporate the resulting solution to a smaller volume (e.g., 5-8 mL).[11]
-
Precipitation: Add an anti-solvent, such as n-hexane, to the concentrated solution with continuous stirring to precipitate the ellagic acid-phospholipid complex.[11]
-
Drying: Filter the precipitate and dry it under a vacuum.[11]
Visualizations
Caption: General experimental workflow for the complexation of ellagic acid.
Caption: Troubleshooting logic for low solubility enhancement of ellagic acid complexes.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Physical formulation approaches for improving aqueous solubility and bioavailability of ellagic acid: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Ellagic Acid Inclusion Complex-Loaded Hydrogels as an Efficient Controlled Release System: Design, Fabrication and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Self nanoemulsifying drug delivery system of stabilized ellagic acid–phospholipid complex with improved dissolution and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, Characterization, Solubility, and Antioxidant Capacity of Ellagic Acid-Urea Complex [mdpi.com]
- 16. Preparation of ellagic acid micro and nano formulations with amazingly increased water solubility by its entrapment in pectin or non-PAMAM dendrimers suitable for clinical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. vjbt.vast.vn [vjbt.vast.vn]
- 18. jidmr.com [jidmr.com]
- 19. Preparation of inclusion complex between ellagic acid and hydroxypropyl-β-cyclodextrin | Vietnam Journal of Biotechnology [vjs.ac.vn]
- 20. Self nanoemulsifying drug delivery system of stabilized ellagic acid-phospholipid complex with improved dissolution and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. libir.josai.ac.jp [libir.josai.ac.jp]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Nanoparticle-Based Delivery Systems for Ellagic Acid Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving nanoparticle-based delivery systems for Ellagic Acid (EA).
Frequently Asked Questions (FAQs)
Q1: Why is a nanoparticle-based delivery system necessary for Ellagic Acid?
A1: Ellagic acid (EA) has significant therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application is severely limited by its poor water solubility (approximately 9.7 µg/mL), low absorption, and rapid metabolism and elimination from the body.[2][3][4] Nanoparticle delivery systems are designed to overcome these challenges by increasing EA's solubility and bioavailability, providing sustained release, and protecting it from premature degradation.[1][3][5]
Q2: What are the common types of nanoparticles used to encapsulate Ellagic Acid?
A2: Researchers have successfully used various types of nanoparticles to deliver EA. Common examples include:
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and chitosan.[3][6] These are biodegradable and biocompatible.
-
Lipid-Based Nanoparticles: Including Nanostructured Lipid Carriers (NLCs), which are well-suited for topical and other delivery routes.[4][7]
-
Inorganic Nanoparticles: Such as zinc oxide (ZnO), gold (Au), and selenium (Se) nanoparticles, which can offer additional therapeutic or diagnostic functionalities.[8][9][10]
-
Protein-Based Nanoparticles: Using proteins like zein (B1164903), a corn-based protein, which is biodegradable and has been shown to boost EA's antioxidant and antibacterial activities.[11][12]
Q3: What factors influence the key characteristics of EA-loaded nanoparticles, such as size and encapsulation efficiency?
A3: Several formulation and process parameters are critical:
-
Choice of Stabilizer: The type and concentration of stabilizer can significantly impact particle size and encapsulation efficiency. For example, in one study, using polyvinyl alcohol (PVA) as a stabilizer for PLGA/PCL nanoparticles resulted in larger particles (~290 nm) and higher encapsulation (~60%) compared to didodecyldimethyl ammonium (B1175870) bromide (DMAB), which produced smaller particles (~120 nm) with lower encapsulation (~50%).[6]
-
Drug-to-Polymer/Lipid Ratio: The initial amount of EA relative to the carrier material affects both drug loading and encapsulation efficiency.
-
Solvent Selection: The use of co-solvents like PEG 400 can be necessary to solubilize EA in the organic phase during nanoparticle preparation, which is crucial for efficient encapsulation.[6]
-
Processing Method: Techniques like ionic gelation, emulsion-diffusion-evaporation, and homogenization-ultrasonication each have unique parameters (e.g., sonication time, stirring speed) that must be optimized to achieve desired particle characteristics.[3][4][6]
Q4: How can I improve the stability of my EA nanoparticle formulation?
A4: Preventing nanoparticle aggregation and drug leakage is key to ensuring stability. Strategies include:
-
Optimizing Surface Charge: A sufficiently high positive or negative zeta potential (typically > |30| mV) can prevent particle aggregation due to electrostatic repulsion.
-
Choice of Carrier: The inherent stability of the carrier material is important. One study found that nanostructured lipid carriers (NLCs) made with tristearin/tricaprylin maintained EA stability for nearly two months, significantly longer than an EA solution.[4]
-
Lyophilization (Freeze-Drying): For long-term storage, converting the nanoparticle suspension into a dry powder through lyophilization, often with cryoprotectants, can prevent degradation and aggregation.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
| Possible Causes | Recommended Solutions |
| Poor solubility of EA in the organic phase during formulation. | Incorporate a co-solvent such as PEG 400 to improve EA solubility in the solvent used for the polymer/lipid.[6] |
| Drug leakage into the external aqueous phase during particle formation. | Optimize the stabilizer concentration. Adjust the pH of the aqueous phase, as EA's solubility is pH-dependent.[5] |
| Inappropriate drug-to-carrier ratio. | Systematically vary the initial EA-to-carrier ratio. An excessively high drug load can lead to drug precipitation or failure to encapsulate efficiently. |
| Suboptimal process parameters (e.g., stirring speed, homogenization pressure). | Re-optimize the parameters of your chosen method. For emulsion-based methods, ensure the formation of a stable primary emulsion. |
A logical workflow for troubleshooting low encapsulation efficiency is visualized below.
References
- 1. Ellagic acid as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mvmj.researchcommons.org [mvmj.researchcommons.org]
- 3. art.torvergata.it [art.torvergata.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of biodegradable nanoparticles for oral delivery of ellagic acid and evaluation of their antioxidant efficacy against cyclosporine A-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.rsu.lv [science.rsu.lv]
- 8. Ellagic acid-enhanced biocompatibility and bioactivity in multilayer core-shell gold nanoparticles for ameliorating myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nano-ellagic acid: inhibitory actions on aldose reductase and α-glucosidase in secondary complications of diabetes, strengthened by in silico docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and characterization of ellagic acid-loaded zein nanoparticles and their effect on the antioxidant and antibacte… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ellagic Acid Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ellagic acid dihydrate, focusing on the effects of temperature.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the thermal stability of this compound.
Issue 1: Unexpectedly fast degradation of this compound at moderate temperatures.
-
Question: My this compound sample shows significant degradation at temperatures I thought were safe (e.g., 40-60°C). What could be the cause?
-
Answer: Several factors beyond temperature can accelerate the degradation of this compound. Consider the following:
-
pH of the medium: Ellagic acid is more susceptible to degradation in neutral to alkaline conditions. Ensure your solvent system is neutral or slightly acidic.
-
Presence of oxidizing agents: Oxidizing agents can promote the degradation of phenolic compounds like ellagic acid. Ensure all glassware is thoroughly cleaned and that your reagents are free from oxidizing impurities.
-
Exposure to light: Ellagic acid is known to be light-sensitive.[1][2] Protect your samples from light during storage and experimentation by using amber vials or covering your containers with aluminum foil.
-
Presence of metal ions: Metal ions can catalyze the oxidation of polyphenols. The use of chelating agents like EDTA can help mitigate this.
-
Purity of the sample: Impurities in your this compound sample could be catalyzing its degradation. Ensure you are using a high-purity standard.
-
Issue 2: Inconsistent results in thermal stability studies.
-
Question: I am getting variable results when I repeat my thermal stability experiments for this compound. Why might this be happening?
-
Answer: Inconsistent results in stability studies often stem from a lack of rigorous control over experimental parameters. Here are some potential sources of variability:
-
Inaccurate temperature control: Ensure your oven or heating block provides uniform and stable temperature. Calibrate your equipment regularly.
-
Variable sample preparation: Use a consistent and validated procedure for preparing your samples. This includes the solvent, concentration, and handling of the stock solutions.
-
Inconsistent analysis timing: Analyze your samples at precisely the same time points for each experiment.
-
Analytical method variability: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of solid this compound?
A1: Solid this compound is a relatively thermostable molecule, with a high melting point reported to be above 300°C. However, thermogravimetric analysis (TGA) has shown that it can begin to lose its water of hydration at temperatures around 100-128°C and significant decomposition occurs at much higher temperatures, in the range of 322-502°C. For practical laboratory purposes at moderately elevated temperatures, the rate of degradation is a more critical factor than the melting or decomposition point.
Q2: How does temperature affect the stability of this compound in solution?
A2: The stability of this compound in solution is significantly more sensitive to temperature than in its solid state. The rate of degradation generally follows first-order kinetics and increases with temperature. The actual rate of degradation will also depend on other factors like the solvent, pH, and presence of light and oxygen.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] For research purposes, storage at 2-8°C is often recommended.
Q4: What are the primary degradation products of this compound upon thermal stress?
A4: The degradation of ellagic acid under thermal stress can involve hydrolysis of the lactone rings and oxidation of the phenolic hydroxyl groups. The exact nature and distribution of degradation products will depend on the specific conditions (e.g., presence of water, oxygen, pH).
Data Presentation
The following tables summarize plausible quantitative data on the thermal degradation of this compound in a neutral aqueous solution, protected from light. This data is illustrative and based on the typical behavior of similar phenolic compounds. Actual degradation rates should be determined experimentally.
Table 1: Percentage Degradation of this compound Over Time at Various Temperatures
| Time (hours) | 40°C | 60°C | 80°C |
| 0 | 0.0% | 0.0% | 0.0% |
| 24 | 1.2% | 4.5% | 15.2% |
| 48 | 2.3% | 8.8% | 28.0% |
| 72 | 3.5% | 12.9% | 39.1% |
| 96 | 4.6% | 16.8% | 48.5% |
| 168 | 7.8% | 27.2% | 67.3% |
Table 2: First-Order Degradation Rate Constants (k) and Half-Life (t½) of this compound at Various Temperatures
| Temperature (°C) | Rate Constant (k) (x 10⁻³ h⁻¹) | Half-Life (t½) (hours) |
| 40 | 0.48 | 1444 |
| 60 | 1.8 | 385 |
| 80 | 6.7 | 103 |
Experimental Protocols
Protocol 1: Thermal Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the thermal stability of this compound in a solution.
1. Materials and Equipment:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., water, methanol, or a buffer of a specific pH)
-
Calibrated oven or heating block
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Validated stability-indicating HPLC method
2. Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquot the stock solution into several amber HPLC vials.
-
Place the vials in ovens set to the desired temperatures (e.g., 40°C, 60°C, and 80°C). Keep a control set of vials at a reference temperature (e.g., 4°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from each temperature.
-
Immediately cool the samples to room temperature to quench the degradation reaction.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time to calculate the first-order rate constant (k) and the half-life (t½).
References
"Preventing oxidation of Ellagic acid dihydrate in solution"
Welcome to the technical support center for Ellagic Acid Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its oxidation in solution and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution, often to a yellow or brownish hue, is a common indicator of degradation, specifically oxidation. Ellagic acid is susceptible to oxidation, especially when exposed to air, light, and alkaline conditions. The formation of quinone-type structures and other oxidation byproducts can lead to this discoloration. It is crucial to handle and store the solution under conditions that minimize these exposures.
Q2: What is the best solvent for dissolving this compound to ensure stability?
A2: this compound has poor solubility in water. While its solubility increases in alkaline aqueous solutions, these conditions also accelerate its degradation[1]. Organic solvents are generally preferred for achieving higher concentrations and better stability.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) are effective in solubilizing ellagic acid[2][3]. Ethanol can also be used, and gentle heating may aid dissolution[1].
-
Avoid: Preparing stock solutions in alkaline buffers for long-term storage is not recommended due to rapid degradation[1].
Q3: How should I store my this compound solutions to prevent oxidation?
A3: Proper storage is critical to maintaining the integrity of your this compound solutions.
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to aliquot the solution into smaller volumes and freeze them at -20°C or -80°C[1]. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil[1].
-
Atmosphere: To minimize oxidation, it is best practice to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Q4: Can I add antioxidants to my ellagic acid solution to improve its stability?
A4: Yes, adding other antioxidants can help protect ellagic acid from degradation. Ascorbic acid (Vitamin C) has been shown to have a protective effect on ellagic acid[4]. The addition of a small amount of ascorbic acid to your solution can help to scavenge oxygen and other reactive species, thereby preserving the ellagic acid. Other antioxidants like butylated hydroxytoluene (BHT) could also be considered, though specific compatibility and efficacy studies for your experimental system are recommended.
Q5: Are there any other additives that can help prevent the oxidation of ellagic acid?
A5: Besides antioxidants, chelating agents can be beneficial. Metal ions, such as iron and copper, can catalyze the oxidation of polyphenols like ellagic acid. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffer or solution can sequester these metal ions and inhibit their catalytic activity, thus enhancing the stability of the ellagic acid.
Troubleshooting Guides
Issue 1: Rapid Degradation of Ellagic Acid in Aqueous Solution
| Symptom | Possible Cause | Recommended Solution |
| Solution turns yellow/brown within hours of preparation. | High pH of the solution. Alkaline conditions promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. | Prepare aqueous solutions in acidic to neutral buffers (pH < 7). Note that solubility will be lower at acidic pH. Use freshly prepared solutions whenever possible. |
| Presence of dissolved oxygen. Oxygen is a key reactant in the oxidation process. | De-gas your solvent (e.g., by sonication or bubbling with nitrogen) before dissolving the ellagic acid. Work in a low-oxygen environment (e.g., a glove box) if possible. | |
| Contamination with metal ions. Transition metals can catalyze oxidation reactions. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester any trace metal ions. | |
| Exposure to light. Light, particularly UV light, can provide the energy to initiate oxidative reactions. | Prepare and handle the solution in a dark room or under amber light. Store the solution in a light-protected container. |
Issue 2: Precipitation of Ellagic Acid from Solution
| Symptom | Possible Cause | Recommended Solution |
| A solid precipitate forms in the solution upon standing or after a change in conditions. | Low solubility in the chosen solvent. Ellagic acid is poorly soluble in many common solvents, especially at higher concentrations. | Use a solvent in which ellagic acid has higher solubility, such as DMSO or NMP. For ethanolic solutions, gentle warming can help dissolve the compound initially. Be aware that the solution may become supersaturated and precipitate upon cooling. |
| Change in pH. A decrease in pH can significantly reduce the solubility of ellagic acid, causing it to precipitate. | Ensure the pH of your solution remains constant, especially when mixing with other reagents or buffers. | |
| Solvent evaporation. If the solvent evaporates over time, the concentration of ellagic acid will increase, potentially exceeding its solubility limit. | Keep containers tightly sealed to prevent solvent evaporation. |
Quantitative Data on Ellagic Acid Stability
Table 1: Stability of Ellagic Acid in Different Solvents and Conditions
| Solvent/Condition | Temperature | Duration | Stability | Reference |
| Ethanol Stock Solution | -20°C | 1 week | Stable | [1] |
| Alkaline Aqueous Solution | Room Temperature | Should be used immediately | Unstable | [1] |
| Pomegranate Peel Extract (dried powder) | 4°C and 30°C | 4 months | Stable | [5] |
| Pomegranate Peel Extract in Aqueous Solution (pH 5.5, 7.0, 8.0) | Not specified | 4 weeks | Unstable, significant decrease in ellagic acid content | [6] |
Table 2: Solubility of Ellagic Acid in Various Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) | Reference |
| Water | 9.7 | 37 | [7] |
| Methanol (B129727) | 671 | 37 | [7] |
| DMSO | 6000 (6 mg/mL) | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
-
Sterile, disposable syringes and needles
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
If necessary, gently warm the vial and sonicate to aid dissolution.
-
Once completely dissolved, purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any oxygen.
-
Immediately cap the vial tightly.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of Ellagic Acid and its Degradation Products by HPLC
Objective: To quantify the concentration of ellagic acid in a solution and to monitor its degradation over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Methanol (for sample preparation)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of ellagic acid standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute your experimental samples with methanol to fall within the concentration range of your calibration curve.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used for better separation of degradation products. For example:
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the ellagic acid standard against its concentration.
-
Determine the concentration of ellagic acid in your samples by comparing their peak areas to the calibration curve.
-
Degradation can be assessed by the decrease in the peak area of ellagic acid over time and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Oxidative Degradation Pathway of Ellagic Acid
The oxidation of ellagic acid is a complex process that can be initiated by various factors, including light, alkaline pH, and the presence of metal ions. The initial steps involve the formation of semiquinone radicals, which can then undergo further reactions to form quinone structures and other degradation products.
Caption: Oxidative degradation of ellagic acid.
Experimental Workflow for Assessing Ellagic Acid Stability
This workflow outlines the key steps in designing and executing an experiment to evaluate the stability of ellagic acid under various conditions.
Caption: Workflow for stability testing.
Logical Relationship for Preventing Oxidation
This diagram illustrates the key factors that contribute to the oxidation of ellagic acid and the corresponding preventative measures.
Caption: Factors and prevention of oxidation.
References
- 1. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]
- 2. This compound | P450 | TargetMol [targetmol.com]
- 3. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence of Ellagic Acid in Cellular Imaging
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges posed by the intrinsic fluorescence (autofluorescence) of ellagic acid in your cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with ellagic acid?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which is not due to the application of any fluorescent label. Ellagic acid, a polyphenolic compound, is known to be fluorescent. This intrinsic fluorescence can interfere with the detection of your intended fluorescent signals (e.g., from GFP-tagged proteins or immunofluorescence labels), leading to a poor signal-to-noise ratio and potentially confounding your experimental results.
Q2: What are the spectral properties of ellagic acid's autofluorescence?
A2: The fluorescence of ellagic acid is generally weak in aqueous solutions but can be enhanced under certain conditions, such as when it forms a complex with borax (B76245) or is in a hydrophobic microenvironment.[1][2] While precise excitation and emission spectra in a physiological buffer like PBS are not extensively documented, available data suggests its fluorescence is most prominent in the blue to green region of the spectrum. One study reports an emission maximum at 430 nm when excited at 358 nm in the presence of borax.[3] Another study observed fluorescence emission in the 300-500 nm range upon excitation at 280 nm when interacting with a protein.[4]
Q3: How can I determine if the signal I'm seeing is from my specific label or from ellagic acid autofluorescence?
A3: The best practice is to include a crucial control in your experiment: cells treated with ellagic acid but without your fluorescent label(s). Image these cells using the same settings you use for your fully stained samples. Any signal detected in this control group can be attributed to the autofluorescence of ellagic acid and/or the cells themselves.
Troubleshooting Guide
Problem 1: High background fluorescence in cells treated with ellagic acid.
This is the most common issue and can obscure the signal from your fluorescent probes.
Solution 1: Optimize Your Imaging Parameters
-
Choose Fluorophores with Red-Shifted Spectra: Since ellagic acid's autofluorescence is likely in the blue-green range, select fluorescent dyes that are excited by and emit light at longer wavelengths (e.g., in the red or far-red spectrum). This spectral separation will minimize the overlap between the autofluorescence and your signal of interest.[5]
Solution 2: Chemical Quenching of Autofluorescence
Certain chemical treatments can reduce autofluorescence. These should be performed after fixation and before antibody incubation. Always test these methods on a small sample first, as they can sometimes affect your specific signal.
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent can diminish aldehyde-induced autofluorescence that may be exacerbated by fixation.[5]
-
Sudan Black B (SBB): SBB is a lipophilic dye that can quench autofluorescence from lipofuscin, which is a common source of autofluorescence in aging cells. However, be aware that SBB itself can have some fluorescence in the far-red.[5]
-
Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.
Solution 3: Photobleaching
Exposing your sample to intense light before labeling can selectively destroy the fluorescent molecules contributing to autofluorescence.
-
Pre-labeling photobleaching: Before adding your fluorescent probes, expose the ellagic acid-treated cells to broad-spectrum, high-intensity light. The duration will need to be optimized to reduce autofluorescence without damaging the sample's integrity.
Solution 4: Computational Correction - Spectral Unmixing
If you have access to a spectral confocal microscope, you can use spectral unmixing to computationally separate the ellagic acid autofluorescence from your specific fluorescent signals.[4][6] This technique requires acquiring the emission spectrum of ellagic acid's autofluorescence from your control sample (cells treated with ellagic acid only). This "autofluorescence signature" is then used by the software to subtract its contribution from your fully stained samples.[7][8]
Problem 2: Weak specific signal in the presence of ellagic acid.
Ellagic acid's autofluorescence might not be high, but it could be sufficient to lower the signal-to-noise ratio, making your specific signal difficult to detect.
Solution: Signal Amplification
If your specific signal is weak, consider using signal amplification techniques in your staining protocol. For immunofluorescence, this could involve using a biotin-streptavidin system or tyramide signal amplification (TSA) to enhance the signal from your primary antibody.
Data Presentation
Table 1: Estimated Spectral Properties of Ellagic Acid and Potential Overlap with Common Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with Ellagic Acid |
| Ellagic Acid (with Borax)[3] | ~358 | ~430 | - |
| DAPI | ~358 | ~461 | High |
| FITC / GFP | ~495 / ~488 | ~519 / ~509 | Moderate |
| Rhodamine (TRITC) | ~557 | ~576 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Disclaimer: The spectral data for ellagic acid is based on studies under specific, non-physiological conditions and should be used as a guideline. Actual spectral properties in a cellular environment may vary.
Experimental Protocols
Protocol 1: General Chemical Quenching with Sodium Borohydride
This protocol is adapted from general methods for reducing aldehyde-induced autofluorescence.
-
Fixation and Permeabilization: Fix and permeabilize your cells as required for your specific staining protocol.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Quenching: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Prepare this solution immediately before use in a well-ventilated area, as it will fizz.
-
Incubation: Incubate the cells in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash: Wash the cells thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your blocking and antibody incubation steps as planned.
Protocol 2: General Workflow for Spectral Unmixing
This is a generalized workflow for using spectral unmixing to remove ellagic acid autofluorescence. The exact steps will depend on your microscope's software.
-
Prepare Control Samples:
-
Unstained cells (no ellagic acid, no fluorescent labels).
-
Cells treated with ellagic acid only.
-
Cells with each of your fluorescent labels individually (single-color controls).
-
-
Acquire Reference Spectra:
-
On your spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each of your control samples.
-
From the "ellagic acid only" sample, define the emission spectrum of ellagic acid's autofluorescence. This will be your "autofluorescence reference spectrum."
-
Similarly, define the reference spectra for each of your fluorescent labels from your single-color controls.
-
-
Acquire Image of Experimental Sample:
-
Acquire a lambda stack of your fully stained experimental sample (cells treated with ellagic acid and all fluorescent labels).
-
-
Perform Spectral Unmixing:
-
In the microscope software, use the linear unmixing function.
-
Provide the software with the reference spectra you collected for autofluorescence and each of your fluorophores.
-
The software will then computationally separate the mixed signals from your experimental sample into distinct channels, one for each of your labels and one for the autofluorescence. You can then exclude the autofluorescence channel from your final image and analysis.
-
Visualizations
References
- 1. Ellagic Acid Reduces Cadmium Exposure-Induced Apoptosis in HT22 Cells via Inhibiting Oxidative Stress and Mitochondrial Dysfunction and Activating Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees [frontiersin.org]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Unmixing fluorescence signals - a powerful tool in the Life Sciences | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
- 7. youtube.com [youtube.com]
- 8. What Is Spectral Unmixing And Why It's Important In Flow Cytometry [expertcytometry.com]
Technical Support Center: Controlling for Ellagic Acid Dihydrate Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address potential interference from ellagic acid dihydrate in biochemical assays. The information provided is intended to help researchers identify, understand, and mitigate common assay artifacts associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
Ellagic acid is a naturally occurring polyphenol found in various fruits and nuts. While it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, it is also known as a Pan-Assay Interference Compound (PAINS).[1] PAINS are molecules that can produce false-positive results in high-throughput screening and other biochemical assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. This can lead to the misinterpretation of results and the pursuit of non-viable drug candidates.
Q2: What are the primary mechanisms by which this compound interferes with biochemical assays?
This compound can interfere with assays through several mechanisms:
-
Aggregation: At micromolar concentrations, many small molecules, including ellagic acid, can self-associate in aqueous solutions to form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not related to direct binding at an active site.[2][3]
-
Fluorescence Interference: Ellagic acid is a fluorescent molecule.[4] If its excitation and emission spectra overlap with those of the fluorophores used in an assay, it can lead to false-positive (autofluorescence) or false-negative (quenching) signals.[5][6]
-
Non-specific Binding and Reactivity: As a polyphenol with multiple hydroxyl groups, ellagic acid can engage in non-specific hydrogen bonding and other interactions with various proteins.[7] It has also been reported to be a promiscuous inhibitor of multiple kinases and other enzymes.[8][9]
Q3: My compound, this compound, is showing activity in my primary screen. How can I determine if this is a true hit or an artifact?
Observing activity in a primary screen is the first step. To validate this "hit," a series of counter-assays and secondary assays should be performed. The goal is to rule out common interference mechanisms. A suggested workflow is outlined below.
Caption: A decision-making workflow for troubleshooting potential small molecule interference.
Troubleshooting Guides
Issue 1: Suspected Aggregation-Based Inhibition
Symptoms:
-
Inhibition is observed at low micromolar concentrations.
-
The dose-response curve may have a steep Hill slope.
-
Results may be poorly reproducible.
Troubleshooting Protocol: Detergent-Based Counter-Screen
This protocol is adapted from established methods for identifying promiscuous aggregating inhibitors.[2][10] The principle is that non-ionic detergents will disrupt the colloidal aggregates, thus reversing the non-specific inhibition.
Experimental Protocol:
-
Prepare Reagents:
-
Assay buffer used in the primary screen.
-
Assay buffer containing 0.01% (v/v) Triton X-100 or Tween-20.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Target enzyme and substrate.
-
A control aggregating inhibitor (e.g., rottlerin) and a non-aggregating inhibitor.
-
-
Assay Procedure:
-
Perform the standard biochemical assay in parallel in two sets of conditions: one with the standard assay buffer and one with the assay buffer containing the detergent.
-
For each condition, include a full dose-response curve for this compound.
-
Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme or fully inhibited).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in the presence and absence of detergent.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent strongly suggests that the inhibition is due to aggregation.
-
Quantitative Data Summary:
| Compound | Target Enzyme | IC50 (no detergent) | IC50 (with 0.01% Triton X-100) | Fold Shift in IC50 |
| This compound | Casein Kinase 2 (CK2) | 40 nM[8] | Data not available | - |
| Ellagic Acid | VEGFR-2 Kinase | ~25.8 nM[11] | Data not available | - |
| Ellagic Acid | Sphingosine (B13886) Kinase 1 | 0.74 µM[8] | Data not available | - |
| Hypothetical Data | Generic Kinase | 1 µM | >50 µM | >50 |
Issue 2: Suspected Fluorescence Interference
Symptoms:
-
A high background signal in a fluorescence-based assay.
-
A dose-dependent increase or decrease in signal that is independent of enzyme activity.
Troubleshooting Protocol: Fluorescence Interference Assay
This protocol helps to determine if this compound itself is contributing to the fluorescence signal.
Experimental Protocol:
-
Prepare Reagents:
-
Assay buffer.
-
Serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the serial dilutions of this compound to wells in the absence of the fluorescent substrate and enzyme.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound has intrinsic fluorescence at the assay wavelengths.
-
Fluorescence Properties of Ellagic Acid:
| Solvent/Condition | Excitation (nm) | Emission (nm) | Reference |
| Methanol with Borax | 383 | 456 | [12] |
| Ethanol with Boric Acid | 387 | 447 | [13] |
| Borax-HCl buffer with CTAB | 266 / 388 | - | [14] |
| Solid-state | 388 | 424 / 471 (with Urea) | [4] |
The fluorescence of ellagic acid is weak in many solvents but can be significantly enhanced under certain conditions, such as in the presence of borax.[12] Its fluorescence is also pH-dependent.[15]
Issue 3: Suspected Non-Specific Inhibition or Promiscuity
Symptoms:
-
The compound shows activity against multiple, unrelated targets.
Troubleshooting Protocol: Counter-Screen with an Unrelated Enzyme
A common method to test for promiscuous inhibition is to use a well-characterized enzyme that is unlikely to be a specific target, such as β-lactamase.[2][16]
Experimental Protocol:
-
Follow the "Detergent-Based Counter-Screen" protocol , substituting the primary target enzyme with β-lactamase and its corresponding substrate (e.g., nitrocefin).
-
Data Analysis:
-
Determine the IC50 of this compound against β-lactamase.
-
Interpretation: Inhibition of an unrelated enzyme like β-lactamase, especially if it is reversed by detergent, is a strong indicator of non-specific, aggregation-based inhibition.
-
Signaling Pathway Interference
Ellagic acid has been reported to modulate several key signaling pathways, often through non-specific inhibition of upstream kinases. Understanding these interactions can help to interpret cellular assay results.
PI3K/Akt Signaling Pathway:
Ellagic acid has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[17][18] This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis.
Caption: Ellagic acid can inhibit the PI3K/Akt signaling pathway at multiple points.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli and regulates processes like proliferation, differentiation, and apoptosis. Ellagic acid has been observed to inhibit key components of this pathway, such as ERK, JNK, and p38.[2][10]
Caption: Ellagic acid can inhibit multiple kinases within the MAPK signaling cascade.
NF-κB Signaling Pathway:
The NF-κB pathway is a key regulator of the inflammatory response. Ellagic acid has been shown to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects.[16][19][20]
Caption: Ellagic acid can inhibit the NF-κB signaling pathway by targeting upstream kinases.
This technical support center provides a starting point for addressing potential interference from this compound. It is crucial to employ a multi-faceted approach of counter-screens and orthogonal assays to confidently validate any observed biological activity.
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axxam.com [axxam.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of ellagic acid as an inhibitor of sphingosine kinase 1: A targeted approach towards anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. graphviz.org [graphviz.org]
- 14. sketchviz.com [sketchviz.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Ellagic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two prominent polyphenolic compounds: ellagic acid and gallic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of ellagic acid and gallic acid have been evaluated using various in vitro assays. The following table summarizes the quantitative data from several key assays, providing a basis for comparison. It is important to note that direct comparisons are most valid when data is sourced from the same study under identical experimental conditions.
| Antioxidant Assay | Ellagic Acid | Gallic Acid | Reference(s) |
| DPPH Radical Scavenging Activity (IC50) | 15.9 µM | 13.2 µM | [1][2] |
| ABTS Radical Scavenging Activity (IC50) | - | 3.55 µg/mL | [3] |
| FRAP (Ferric Reducing Antioxidant Power) | Exhibits strong reducing power | Exhibits high FRAP values, often used as a standard | [3][4] |
| ORAC (Oxygen Radical Absorbance Capacity) | Weaker than other polyphenols in some studies | Generally shows high ORAC values | [4] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Values for ABTS, FRAP, and ORAC are presented as reported in the literature; direct numerical comparison may be challenging due to variations in experimental units and conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A defined volume of the DPPH stock solution is added to various concentrations of the test compound (ellagic acid or gallic acid) in a cuvette or a 96-well plate. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.
Procedure:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small volume of the test compound at various concentrations is added to a defined volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a reagent such as 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing an acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of ferric chloride (e.g., 20 mM FeCl₃·6H₂O) in a specific ratio (typically 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Reaction: A small volume of the test sample is added to a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. Results are often expressed as Trolox equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by comparing its protective effect to that of a standard antioxidant, typically Trolox.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: The fluorescent probe, the test compound, and the buffer are mixed in a 96-well plate.
-
Initiation: The reaction is initiated by adding the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a standard curve prepared with Trolox, and the results are expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
Signaling Pathways and Mechanisms of Action
Both ellagic acid and gallic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. A key pathway implicated in the action of both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway .
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or activators like ellagic acid and gallic acid, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[5][6][[“]][8][9]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 5. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. consensus.app [consensus.app]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
A Comparative Guide to the Synergistic Antioxidant Effects of Ellagic Acid and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of ellagic acid and quercetin (B1663063), both individually and in combination. It synthesizes experimental data to highlight their synergistic potential and provides detailed methodologies for key experimental assays to support further research.
Introduction to Ellagic Acid and Quercetin
Ellagic acid, a naturally occurring polyphenol found in numerous fruits and nuts, and quercetin, a flavonoid abundant in vegetables and fruits, are both renowned for their potent antioxidant properties.[1] Their structural characteristics, rich in hydroxyl groups, enable them to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While both compounds are powerful antioxidants individually, emerging research indicates that their combined application results in synergistic effects, where the total antioxidant capacity is greater than the sum of their individual effects. This guide explores the experimental evidence for this synergy.
Quantitative Comparison of Antioxidant Activity
While direct comparative studies quantifying the synergistic increase in radical scavenging activity of an ellagic acid and quercetin mixture are not extensively available in the literature, we can compare their individual potencies from various studies. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, with a lower value indicating greater potency.
Table 1: In Vitro Antioxidant Activity (IC50) of Individual Compounds
| Compound | Assay | IC50 (µM) | Reference |
| Ellagic Acid | DPPH | 31 | [2] |
| Quercetin | DPPH | 4.60 ± 0.3 | [3] |
| Ellagic Acid | ABTS | 0.524 µg/mL (~1.73 µM) | [4] |
| Quercetin | ABTS | 48.0 ± 4.4 | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
While the data above shows the individual antioxidant capacities, studies on their combined effects in cellular models suggest a significant enhancement of their bioactivity. For instance, ellagic acid has been shown to significantly potentiate the effects of quercetin in reducing cell proliferation and inducing apoptosis in human leukemia (MOLT-4) cells, indicating a synergistic interaction at the cellular level.[5]
Synergistic Interactions and Cellular Effects
The synergy between ellagic acid and quercetin has been notably documented in the context of anti-cancer research. This anti-proliferative and pro-apoptotic activity is intrinsically linked to their ability to modulate cellular oxidative stress. The combination of these polyphenols has been observed to have a more than additive effect on these outcomes.[1][6]
One of the key mechanisms underlying their synergistic antioxidant and cytoprotective effects is the modulation of intracellular signaling pathways. Both ellagic acid and quercetin are known to influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[7][8][9][10] By activating this pathway, they can upregulate the expression of a suite of antioxidant and detoxifying enzymes, thereby enhancing the cell's intrinsic defense against oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of the test compounds (ellagic acid, quercetin, and their combination) in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Include a control (methanol without the test compound) and a blank (methanol without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the test sample to that of Trolox, a water-soluble vitamin E analog.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[11][12]
Methodology:
-
Culture a suitable cell line (e.g., HepG2, HeLa) in a 96-well plate to confluence.
-
Wash the cells with a buffer and then incubate them with a solution containing DCFH-DA. The DCFH-DA is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Remove the DCFH-DA solution and add the test compounds (ellagic acid, quercetin, and their combination) at various concentrations.
-
After an incubation period, induce oxidative stress by adding a radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) over time using a microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. A lower area under the curve indicates higher antioxidant activity.
Visualizations
Experimental Workflow for Assessing Synergy
Caption: A generalized workflow for evaluating the synergistic antioxidant effects.
Keap1-Nrf2 Signaling Pathway in Cellular Antioxidant Response
Caption: The Keap1-Nrf2 pathway is activated by Ellagic Acid and Quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Low concentrations of quercetin and ellagic acid synergistically influence proliferation, cytotoxicity and apoptosis in MOLT-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid and quercetin interact synergistically with resveratrol in the induction of apoptosis and cause transient cell cycle arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zen-bio.com [zen-bio.com]
Unveiling the In Vivo Anti-Inflammatory Potential of Ellagic Acid Dihydrate: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of ellagic acid dihydrate against other established anti-inflammatory agents. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] In vivo studies have consistently demonstrated its efficacy in mitigating inflammatory responses across various animal models, positioning it as a promising candidate for further therapeutic development. This guide synthesizes key findings from preclinical research to offer an objective comparison of its performance.
Comparative Efficacy of this compound
The anti-inflammatory effects of ellagic acid have been evaluated in several well-established in vivo models, often demonstrating comparable or superior efficacy to conventional anti-inflammatory drugs.
Carrageenan-Induced Paw Edema Model
A widely used model for acute inflammation, the carrageenan-induced paw edema assay in rats has been instrumental in quantifying the anti-inflammatory activity of ellagic acid. Intraperitoneal administration of ellagic acid has been shown to dose-dependently reduce paw edema.[2]
| Treatment Group | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Ellagic Acid | 75 mg/kg | 4 h | 45.47% | [3] |
| Ellagic Acid | 150 mg/kg | 4 h | 58.02% | [3] |
| Indomethacin | 5 mg/kg | 4 h | 63.14% | [3] |
Table 1: Comparison of the anti-inflammatory effect of Ellagic Acid and Indomethacin in the carrageenan-induced rat paw edema model.[3]
Adjuvant-Induced Arthritis Model
In a mouse model of chronic inflammation, adjuvant-induced arthritis (AIA), ellagic acid treatment significantly inhibited foot paw swelling and attenuated the pathological progression of the disease.[1]
| Treatment Group | Dose | Outcome | Result | Reference |
| Ellagic Acid | 58.33 mg/kg | Foot Paw Swelling | Significantly inhibited (p < 0.01) | [1][4] |
| Ellagic Acid | 58.33 mg/kg | Serum IL-1β | Significantly reduced (p < 0.01) | [1] |
| Ellagic Acid | 58.33 mg/kg | Serum TNF-α | Significantly reduced (p < 0.01) | [1] |
| Ellagic Acid | 58.33 mg/kg | Serum IL-17 | Significantly reduced (p < 0.01) | [1] |
| Ellagic Acid | 58.33 mg/kg | Serum IL-10 | Significantly increased (p < 0.01) | [1] |
Table 2: Effects of Ellagic Acid on paw edema and serum cytokine levels in the adjuvant-induced arthritis mouse model.[1][4]
Acute Lung Injury Model
In a mouse model of acid-induced acute lung injury (ALI), orally administered ellagic acid demonstrated potent anti-inflammatory effects, comparable to the corticosteroid dexamethasone.[5]
| Treatment Group | Dose | Outcome | Result | Reference |
| Ellagic Acid | 10 mg/kg | Total cells in BALF | Reduced by ~69% | [5] |
| Dexamethasone | 1 mg/kg | Total cells in BALF | Reduced by ~77% | [5] |
| Ellagic Acid | 10 mg/kg | IL-6 in BALF | Significantly reduced | [5] |
| Ellagic Acid | 10 mg/kg | IL-10 in BALF | Increased ~8-fold | [5] |
| Dexamethasone | 1 mg/kg | IL-10 in BALF | Increased ~11-fold | [5] |
Table 3: Comparison of Ellagic Acid and Dexamethasone in a mouse model of acute lung injury. BALF: Bronchoalveolar Lavage Fluid.[5]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies investigating the acute anti-inflammatory effects of ellagic acid.[2][3]
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups:
-
Vehicle Control (e.g., N-Methylpyrrolidine:Triethanolamine (9:1))
-
Ellagic Acid (e.g., 75 and 150 mg/kg, intramuscularly)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, intramuscularly)
-
-
Procedure:
-
Initial paw volume of the left hind paw is measured using a plethysmometer.
-
The respective treatments are administered intramuscularly.
-
After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Adjuvant-Induced Arthritis in Mice
This protocol is based on a study evaluating the effect of ellagic acid on a chronic inflammatory condition.[1]
-
Animals: MF1 mice are used.
-
Induction of Arthritis: Arthritis is induced by a subcutaneous injection of 0.02 mL of Complete Freund's Adjuvant (CFA) containing 5 mg/mL of heat-killed Mycobacterium tuberculosis into the footpad of the right hind limb.
-
Treatment:
-
Ellagic acid is dissolved in DMSO and diluted with PBS to a final DMSO concentration of 2% (v/v).
-
Mice receive injections of ellagic acid (58.33 mg/kg body weight) three times per week, starting one week before CFA immunization and continuing for three weeks after.
-
-
Assessment:
-
Foot paw swelling is measured every three days.
-
On day 21 post-induction, serum is collected for the quantification of cytokines (IL-1β, TNF-α, IL-17, IL-10) using ELISA.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of ellagic acid are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][6]
Caption: Ellagic acid inhibits the NF-κB signaling pathway.
Caption: Workflow for in vivo anti-inflammatory screening.
References
- 1. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luvas.edu.in [luvas.edu.in]
- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ellagic Acid Content in Different Berries
This guide provides a comparative overview of ellagic acid content across various berry species, tailored for researchers, scientists, and professionals in drug development. It synthesizes quantitative data from multiple studies, details common experimental protocols for extraction and analysis, and presents a generalized workflow for quantification. The objective is to offer a clear, data-driven comparison to aid in the selection of botanical sources for research and development.
Data Summary: Ellagic acid Content in Berries
The concentration of ellagic acid in berries is highly variable, influenced by the species, cultivar, ripening stage, and the analytical method employed (i.e., measurement of free ellagic acid versus total ellagic acid after hydrolysis of ellagitannins).[1] The following table summarizes findings from various studies, standardizing units to milligrams per 100 grams (mg/100g) of fresh weight (FW) or dry weight (DW) for ease of comparison.
| Berry Species | Cultivar/Variety | Form of Ellagic Acid | Content (mg/100g) | Basis | Analytical Method | Reference |
| Blackberry (Rubus sp.) | Hull | Total | 567 | FW | Not Specified | [2] |
| Blackberry (Rubus sp.) | Not Specified | Total | 21.5 - 311 | FW | HPLC | [1] |
| Boysenberry (Rubus ursinus x R. idaeus) | Not Specified | Free | 5.5 | DW | UPLC | [3] |
| Strawberry (Fragaria x ananassa) | Camarosa | Free | 4.8 | DW | UPLC | [3] |
| Strawberry (Fragaria x ananassa) | Camarosa | Total | 64.3 | DW | UPLC | [3] |
| Strawberry (Fragaria x ananassa) | Senga Sengana | Total | 31.5 | FW | HPLC-UV | [4] |
| Red Raspberry (Rubus idaeus) | Not Specified | Total | 50.8 - 66.2 | FW | HPLC-UV | [4] |
| Arctic Bramble (Rubus arcticus) | Not Specified | Total | 68.6 | FW | HPLC-UV | [4] |
| Cloudberry (Rubus chamaemorus) | Not Specified | Total | up to 330 | FW | Not Specified | [5] |
| Blueberry (Vaccinium corymbosum) | Bluecrop | Total | 0.916 | DW | HPLC-DAD/LC-MS/MS | [6] |
| Blueberry (Vaccinium corymbosum) | Brigitta | Total | 0.295 | DW | HPLC-DAD/LC-MS/MS | [6] |
| Blueberry (Vaccinium corymbosum) | Darrow | Total | 0.165 | DW | HPLC-DAD/LC-MS/MS | [6] |
| Blueberry (Vaccinium corymbosum) | Bluejay | Total | 0.931 | DW | HPLC-DAD/LC-MS/MS | [6] |
| Sea-Buckthorn (Hippophae rhamnoides) | Not Specified | Free | 0.48 | DW | UHPLC-ESI-MS/MS | [7] |
| Barberry (Berberis vulgaris) | Not Specified | Free | 0.329 | DW | UHPLC-ESI-MS/MS | [7] |
| Blackthorn (Prunus spinosa) | Not Specified | Free | 0.35 | DW | UHPLC-ESI-MS/MS | [7] |
Note: Content can vary significantly. For instance, the highest ellagic acid content in Hull blackberries was found in the green, unripe fruit.[2] Ellagic acid is primarily present in berries as ellagitannins, which are hydrolyzable tannins that release ellagic acid upon hydrolysis.[5][8]
Experimental Protocols
Accurate quantification of ellagic acid requires optimized extraction and analytical procedures. The choice of method depends on whether the goal is to measure free ellagic acid or the total amount, which includes ellagic acid released from ellagitannins.
Sample Preparation
Fresh berry samples are typically lyophilized (freeze-dried) to remove water and then ground into a fine powder to ensure homogeneity and increase the surface area for extraction.[2][6]
Extraction Methodologies
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. For blackberries, an optimized protocol involved using 40% ethanol (B145695) with a solid-to-liquid ratio of 1:20 (g/mL), sonicating for 20 minutes at 80°C.[2] A similar method for raspberries used a 1:14 solid-to-liquid ratio with anhydrous ethanol for 20 minutes at 80°C.[2]
-
Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. It has been successfully used for extracting ellagic acid from various blueberry varieties.[6][9]
-
Organic Solvent-Free Extraction: A novel method for raspberry pomace utilizes an aqueous solution of sodium bicarbonate. Optimal conditions were found to be 1.2% (w/v) NaHCO₃ with a solid-to-liquid ratio of 1:93, heated to 100°C for 22 minutes.[10][11] This method is noted for its high yield, attributed to the saponification of lipids and hydrolysis of ellagitannins by the basic solution.[10][11]
-
Conventional Solvent Extraction: A common solvent mixture for extracting ellagitannins and ellagic acid is methanol–acetone–water (7:7:6, v/v/v).[10]
Hydrolysis of Ellagitannins (for Total Ellagic Acid)
To quantify the total ellagic acid content, the extract undergoes acid hydrolysis to break down ellagitannins. This typically involves adding a strong acid (e.g., HCl or H₂SO₄) to the extract and heating it to release the bound ellagic acid. The specific conditions (acid concentration, temperature, and time) must be optimized for each plant matrix to ensure complete hydrolysis without degrading the target compound.[4]
Quantification by Chromatography
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying ellagic acid.
-
UPLC-PDA/MS Method: A common method employs a C18 reverse-phase column with a gradient elution.
-
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient might start at 15% B, increase linearly to 20% B over 20 minutes, then ramp up to 90% B to wash the column, before re-equilibrating.[3]
-
Detection: A Photodiode Array (PDA) detector is used for quantification based on UV absorbance, while a mass spectrometer (MS) confirms the identity of the compound.[3]
-
-
LC-MS/MS Analysis: For high sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. Ellagic acid is often analyzed in negative ion mode.
-
Ionization: Heated electrospray ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[8][12]
-
Monitoring: The analysis is performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. A common transition for ellagic acid is the fragmentation of the precursor ion [M-H]⁻ at m/z 301.1 to a product ion at m/z 229.[6][12]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and quantification of both free and total ellagic acid from berry samples.
References
- 1. docs.bvsalud.org [docs.bvsalud.org]
- 2. Ellagic Acid from Hull Blackberries: Extraction, Purification, and Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] The extraction and determination of ellagic acid and resveratrol in blueberry species by HPLC-DAD and LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 10. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid Dihydrate vs. Urolithins: A Comprehensive Bioactivity Comparison
In the landscape of nutritional science and drug development, the discourse surrounding the bioactivity of ellagic acid and its metabolites, urolithins, is pivotal. While ellagic acid, a polyphenol abundant in various fruits and nuts, has long been recognized for its therapeutic potential, emerging evidence increasingly suggests that its gut-derived metabolites, urolithins, are the more potent bioactive agents. This guide provides an objective comparison of the bioactivity of ellagic acid dihydrate and urolithins, supported by experimental data, detailed methodologies, and pathway visualizations to empower researchers in their scientific endeavors.
The fundamental difference in the bioactivity of this compound and urolithins lies in their bioavailability. Ellagic acid itself exhibits very low absorption in the human body. In contrast, urolithins, which are produced from ellagic acid by the gut microbiota, are readily absorbed and detected in plasma and various tissues, making them the primary drivers of the health benefits associated with ellagitannin-rich foods.[1][2]
Quantitative Bioactivity Comparison
To facilitate a clear comparison, the following tables summarize quantitative data from various experimental studies, highlighting the differences in antioxidant, anti-inflammatory, and anticancer activities between ellagic acid and specific urolithins.
Antioxidant Activity
| Compound | Assay | Result | Reference |
| Ellagic Acid | ORAC | 4.35 Trolox Equivalents | [3] |
| Urolithin A | ORAC | 6.67 Trolox Equivalents | [3] |
| Urolithin B | ORAC | 5.77 Trolox Equivalents | [3] |
| Ellagic Acid | DPPH (IC50) | 6.6 µM | [4] |
| Urolithin A | DPPH (IC50) | 152.66 µM | [4][5] |
| Urolithin C | DPPH (IC50) | ~3.3 µg/mL | [6] |
| Urolithin D | DPPH (IC50) | ~2.1 µg/mL | [6] |
ORAC: Oxygen Radical Absorbance Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: half maximal inhibitory concentration.
Anti-inflammatory Activity
| Compound | Cell Line | Assay | Key Finding | Reference |
| Ellagic Acid | 3T3-L1 Adipocytes | p-NF-κB Western Blot | No significant effect on LPS-induced p-NF-κB | [7] |
| Urolithin A | 3T3-L1 Adipocytes | p-NF-κB Western Blot | Decreased LPS-induced p-NF-κB | [7] |
| Urolithin B | 3T3-L1 Adipocytes | p-NF-κB Western Blot | Decreased LPS-induced p-NF-κB | [7] |
Anticancer Activity (IC50 Values)
| Compound | Cell Line | Incubation Time | IC50 | Reference |
| Ellagic Acid | DU-145 (Prostate) | 96 hours | 23.02 ± 2.2 µmol/L | |
| Urolithin A | DU-145 (Prostate) | 96 hours | 74.79 ± 2.4 µmol/L | |
| Ellagic Acid | PC-3 (Prostate) | 96 hours | 14.5 ± 1.5 µmol/L | |
| Urolithin A | PC-3 (Prostate) | 96 hours | > 90 µmol/L (less effective) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ellagic acid and urolithins.
Cell Viability Assessment via MTT Assay
Objective: To determine the cytotoxic effects of ellagic acid and urolithins on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., PANC-1, AsPC-1, MIA PaCA-2) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of ellagic acid or urolithins (e.g., 0-1000 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and incubate for 10 minutes at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3]
NF-κB p65 Nuclear Translocation via Immunofluorescence
Objective: To visualize and quantify the inhibition of NF-κB activation by assessing the nuclear translocation of the p65 subunit.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) on glass coverslips in 6-well plates. Pre-treat with urolithins or ellagic acid for a specified time before stimulating with an inflammatory agent (e.g., 1 µg/mL Poly(I:C) for 30 minutes).[8]
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with ice-cold methanol (B129727) for 5-10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 10% normal goat serum for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., Santa Cruz Biotechnology, sc-372) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The localization of the green fluorescence (p65) in relation to the blue fluorescence (nuclei) indicates the extent of nuclear translocation.[8]
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. jiuyuanbio.com [jiuyuanbio.com]
- 2. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ellagic Acid and Urolithins A and B Differentially Regulate Fat Accumulation and Inflammation in 3T3-L1 Adipocytes While Not Affecting Adipogenesis and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
"Confirming the anticancer mechanism of Ellagic acid in colon cancer cells"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of Ellagic acid (EA) across various colon cancer cell lines, supported by experimental data. We delve into its effects on cell viability, apoptosis, and key signaling pathways, offering detailed experimental protocols and visual representations of the molecular interactions.
I. Comparative Efficacy of Ellagic Acid on Colon Cancer Cell Viability
Ellagic acid has demonstrated significant cytotoxic effects on a range of colon cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its efficacy. The data below, collated from multiple studies, illustrates the varying sensitivity of different colon cancer cell lines to EA treatment.
| Cell Line | Treatment Duration | IC50 Value | Reference |
| HCT-116 | 72 hours | ~100 µM | [1] |
| HCT-116 | Not Specified | 187.1 ± 0.1 µM | [2] |
| HCT-116 (in nanoformulation) | Not Specified | 88.1 ± 0.01 µM | [2] |
| HT-29 | Not Specified | 300.0 ± 0.1 µM | [2] |
| HT-29 (in nanoformulation) | Not Specified | 77.6 ± 0.1 µM | [2] |
| Caco-2 | 24 hours | 80.89 µM | [3] |
| Caco-2 | 48 hours | 24.67 µM | [3] |
| Caco-2 | 72 hours | 3.67 µM | [3] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as treatment duration and the specific assays used. Nanoformulations of EA have been shown to enhance its cytotoxic effects.[2]
II. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which Ellagic acid exerts its anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction:
EA treatment leads to a significant increase in the population of apoptotic cells. This is often characterized by an increased ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2, and the activation of caspases.[4][5][6]
| Cell Line | EA Concentration | Treatment Duration | Apoptotic Cell Percentage | Key Observations | Reference |
| HT-29 | 25 µg/ml | 24 hours | 10.52% | Increased Bax/Bcl-2 ratio and caspase-3 activity. | [5] |
| HT-29 (with 5-FU) | 25 µg/ml | 24 hours | 33% | Synergistic effect with 5-Fluorouracil. | [5] |
| Colo 320DM | Not Specified | 24 hours | Increased apoptosis | More apoptotic cells with combination treatment (EA + 5-FU). | [5] |
| HCT-116 | 100 µM & 150 µM | 24 hours | Dose-dependent increase | Activation of apoptosis. | [7] |
Cell Cycle Arrest:
Ellagic acid has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting the proliferation of cancer cells.[1][6][7][8][9]
| Cell Line | EA Concentration | Phase of Arrest | Key Observations | Reference |
| HCT-116 | 100 µM & 150 µM | G0/G1 | Significant increase in the proportion of G0/G1 cells. | [7][9] |
| SW480 | 10 µM | G1/S | Mediated a cumulative effect on the G1/S transition phase. | [10] |
| HCT-15 | Not Specified | G2/M | Promoted cell cycle arrest substantially at the G2/M phase. | [6] |
III. Modulation of Key Signaling Pathways
Ellagic acid's anticancer activity is underpinned by its ability to modulate several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
1. PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. EA has been shown to inhibit this pathway in colon cancer cells.[6] This inhibition leads to decreased phosphorylation of Akt, which in turn promotes apoptosis.[4]
2. Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin pathway plays a vital role in cell proliferation and differentiation, and its aberrant activation is a hallmark of colorectal cancer. EA has been found to downregulate this pathway by decreasing the expression of β-catenin and its downstream targets, such as c-Myc and cyclin D1.[11][12]
3. TGF-β1/Smad3 Signaling Pathway:
The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter in later stages. In HCT-116 colon cancer cells, EA has been shown to induce cell cycle arrest and apoptosis by activating the TGF-β1/Smad3 signaling pathway.[7][8][9]
IV. Experimental Protocols
A. MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of Ellagic acid on colon cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Ellagic acid (e.g., 10, 25, 50, 100, 150 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
B. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Ellagic acid treatment.
-
Cell Treatment: Treat colon cancer cells with the desired concentrations of Ellagic acid for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Western Blot Analysis for Protein Expression
This protocol is for detecting the expression levels of proteins involved in the signaling pathways modulated by Ellagic acid.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin, Bax, Bcl-2, caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
V. Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Ellagic acid in colon cancer cells.
Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway.
Caption: Ellagic acid downregulates the Wnt/β-catenin signaling pathway.
Caption: Ellagic acid activates the TGF-β1/Smad3 signaling pathway.
Caption: General experimental workflow for studying Ellagic acid's effects.
References
- 1. Ellagic acid inhibits human colon cancer HCT-116 cells by regulating long noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Killing of Colon Cancer Cells by Mesoporous Silica Nanoparticles Loaded with Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicmed.org [academicmed.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Ellagic Acid on Chemosensitivity to 5-Fluorouracil in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. IGF-II down regulation associated cell cycle arrest in colon cancer cells exposed to phenolic antioxidant ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ellagic acid regulates Wnt/beta-catenin signaling pathway and CDK8 in HCT 116 and HT 29 colon cancer cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Ellagic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Ellagic acid, a natural polyphenol with significant antioxidant and potential therapeutic properties, is increasingly the subject of pharmacological studies. This guide provides a detailed comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. This objective overview, supported by experimental data, will assist in selecting the most appropriate method for your research needs.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of Ellagic acid, each with its own set of advantages and limitations. HPLC offers superior specificity and sensitivity, making it the preferred method for complex matrices and when lower concentrations need to be detected. UV-Vis spectrophotometry, while less specific, provides a simpler, more rapid, and cost-effective alternative for routine analysis of relatively pure samples. The choice between the two methods will ultimately depend on the specific requirements of the analytical task, including the nature of the sample, the required level of sensitivity and accuracy, and available resources.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides high-resolution separation of Ellagic acid from other components in a sample matrix. A common approach involves reverse-phase chromatography with UV detection.
Instrumentation : A standard HPLC system equipped with a C18 reverse-phase column, a pump capable of delivering a precise mobile phase flow rate, an autosampler, and a UV detector is required.
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A mixture of deionized water, methanol (B129727), and acetonitrile (B52724) is commonly used.[2] For example, a composition of deionized water (50%), methanol (30%), and acetonitrile (20%) with 0.1% phosphoric acid has been reported.[2] An isocratic mobile phase of acetonitrile and methanol (90:10, v/v) has also been used.[3]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength : Ellagic acid is commonly detected at 254 nm.[1][2]
-
Injection Volume : A 10 µL injection volume is frequently used.[1]
-
Retention Time : The retention time for Ellagic acid under these conditions is typically around 5.8 minutes.[2]
Sample Preparation : A stock solution of Ellagic acid is prepared in a suitable solvent such as methanol.[3] For analysis of formulations like creams, an extraction with methanol is performed.[2] All solutions should be filtered through a 0.22 µm filter before injection.[3]
UV-Vis Spectrophotometry
This method is based on the principle that Ellagic acid absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution.
Instrumentation : A UV-Vis spectrophotometer is required.
Methodology :
-
Standard Curve : A standard curve is generated by preparing a series of Ellagic acid solutions of known concentrations and measuring their absorbance at the λmax.[5]
Performance Comparison
The performance of each method is evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.99[2][6] | > 0.999[5] |
| Limit of Detection (LOD) | 0.1 µg/mL to 2.25 µg/mL[3][7] | 0.2 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.3 µg/mL to 7.53 µg/mL[3] | Not consistently reported |
| Accuracy (Recovery) | 94.57% to 110.61%[1][3] | 94.47% to 106.83%[5] |
| Precision (RSD%) | < 2% for intra-day and inter-day precision[3][6] | Typically < 2% |
| Specificity | High (separates analyte from interfering compounds) | Low (potential for interference from other absorbing compounds) |
Method Selection Guide
The following diagrams illustrate the typical experimental workflow for method validation and a logical comparison to aid in selecting the appropriate method.
Caption: Workflow for the validation and cross-validation of analytical methods.
Caption: Decision tree for selecting between HPLC and UV-Vis for Ellagic acid analysis.
Conclusion
References
- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ijariie.com [ijariie.com]
- 4. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
- 5. UV Method Development and Validation of Ellagic Acid for its Rapid Quantitative Estimation | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparing the efficacy of different Ellagic acid extraction methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting ellagic acid, a polyphenol valued for its antioxidant, anti-inflammatory, and potential anti-cancer properties. The efficacy of different extraction techniques is evaluated based on quantitative data from experimental studies, offering insights into optimizing yield and purity. Detailed experimental protocols are provided, alongside visualizations of a typical extraction workflow and a key signaling pathway influenced by ellagic acid.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the recovery of ellagic acid from plant materials. The following table summarizes quantitative data from several studies, highlighting the performance of different techniques. It is important to note that direct comparison can be challenging due to variations in the source material, solvent systems, and analytical methods used across different studies.
| Extraction Method | Raw Material | Solvent | Temperature (°C) | Time | Yield of Ellagic Acid | Purity (%) | Reference |
| Conventional Solvent Extraction | Pomegranate Husk | Methanol | - | - | 3.5 g / 100 g | 90 | [1] |
| Raspberry Wine Pomace | Methanol-Acetone-Water (7:7:6) | 30 | 3 x 20 min | 2.66 ± 0.35 mg/g | - | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Pomegranate Husk | 1.5 mol/L HCl | 60 | 30 min | 4.3% | - | [3] |
| Pomegranate Husk | 75.23% Aqueous Ethanol (B145695) | 93.60 | 55.23 min | 19.47 mg/g | - | [4] | |
| Geum japonicum | Choline chloride-oxalic acid (NADES) | - | - | Higher than conventional solvents | - | [5][6] | |
| Microwave-Assisted Extraction (MAE) | Strawberries | - | - | - | Quicker and more effective than conventional hydrolysis | - | [7][8] |
| Eucalyptus globulus leaves | [HO3S(CH2)4mim]HSO4 (Ionic Liquid) | - | 20 min | 3.32 ± 0.08 mg/g | - | [9] | |
| Supercritical Fluid Extraction (SFE) | Pomegranate Pericarp | CO2 with 20% EtOH:H2O (80:20) as modifier | 40 | 60 min | 19.59 mg/g (of total polar compounds including EA) | - | [10] |
| Enzyme-Assisted Extraction | Blueberry Pulp | Enzymatic Hydrolysis + UAE | - | - | Significantly improved yield | - | [11] |
| Pomegranate Peels | Biological Compound Enzyme | - | - | Extraction rate of 12.69-24% (based on ellagitannin content) | - | [12] | |
| Sodium Bicarbonate Assisted Extraction (SBAE) | Raspberry Wine Pomace | 1.2% NaHCO3 | 100 | 22 min | 6.30 ± 0.92 mg/g | - | [2][13] |
| Mechanochemical-Assisted Extraction (MCAE) + Acid Hydrolysis | Phyllanthus urinaria L. | H2SO4 (0.552 mol/L) after milling | 40 | 30 min | 10.2 mg/g | >97 | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a foundation for replicating or adapting these extraction techniques.
Ultrasound-Assisted Extraction (UAE) of Ellagic Acid from Pomegranate Husk[3][4]
-
Material Preparation: Pomegranate husks are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction Procedure:
-
A specific solid-to-liquid ratio of the powdered husk and the extraction solvent (e.g., 75% aqueous ethanol or an acidic solution) is prepared in a flask.[4]
-
The flask is placed in an ultrasonic bath with controlled temperature.
-
Ultrasonication is applied for a defined period (e.g., 30-55 minutes) at a specific frequency.[3][4]
-
The mixture is then centrifuged or filtered to separate the solid residue from the liquid extract.
-
The supernatant containing the extracted ellagic acid is collected for further analysis.
-
-
Analysis: The concentration of ellagic acid in the extract is typically quantified using High-Performance Liquid Chromatography (HPLC).[4]
Microwave-Assisted Extraction (MAE) for Hydrolysis of Ellagitannins[7][8]
-
Principle: This method utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the hydrolysis of ellagitannins into ellagic acid.
-
Extraction Procedure:
-
The powdered plant material (e.g., strawberries) is mixed with a suitable solvent, which can include acidic solutions or ionic liquids, in a microwave-safe extraction vessel.[7][9]
-
The vessel is placed in a microwave extractor with controlled power and time settings.
-
Microwave irradiation is applied for a short duration (e.g., 20 minutes).[9]
-
After extraction, the mixture is cooled and filtered.
-
The filtrate is then analyzed for ellagic acid content.
-
-
Advantages: MAE is noted for being a quicker, more energy-efficient, and less chemical-consuming method compared to conventional acid hydrolysis.[7][8]
Supercritical Fluid Extraction (SFE) of Ellagic Acid from Pomegranate Pericarp[10]
-
Principle: SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of CO2 can be tuned to selectively extract specific compounds.
-
Extraction Procedure:
-
Dried and ground pomegranate pericarp is packed into an extraction vessel.
-
Supercritical CO2, often with a polar co-solvent (modifier) like ethanol/water, is passed through the vessel at a set temperature (e.g., 40°C) and pressure.[10]
-
The extracted compounds are dissolved in the supercritical fluid and carried out of the vessel.
-
The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The collected extract is then analyzed.
-
-
Advantages: SFE is considered a green technology due to the use of non-toxic and non-flammable CO2. It allows for the extraction of thermally sensitive compounds at relatively low temperatures.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of ellagic acid from a plant source.
Signaling Pathway
Ellagic acid exerts its biological effects by modulating various cellular signaling pathways. The diagram below illustrates its role in the Keap1-Nrf2 antioxidant response pathway, a key mechanism for cellular protection against oxidative stress.[5]
In this pathway, ellagic acid inhibits Keap1, which normally promotes the degradation of the transcription factor Nrf2.[5] The inhibition of Keap1 allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[5] This binding activates the transcription of various antioxidant and cytoprotective genes, ultimately leading to enhanced cellular protection against oxidative stress.[5] Ellagic acid has also been shown to influence other critical pathways, including the PI3K/Akt and VEGFR-2 signaling pathways, which are implicated in cancer progression.[4] Its anti-inflammatory effects are partly mediated through the modulation of cytokines like IL-6 and TNF-α.[14]
References
- 1. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 4. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence [mdpi.com]
- 11. Ellagic Acid: A Logical Lead for Drug Development? | Semantic Scholar [semanticscholar.org]
- 12. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ellagic Acid Dihydrate: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo antioxidant activity of ellagic acid dihydrate, supported by experimental data and detailed methodologies. The significant disparity between its potent free radical scavenging abilities in laboratory assays and its physiological effects underscores the critical role of bioavailability in translating preclinical findings.
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered considerable attention for its antioxidant properties.[1][2][3] As a potent antioxidant, it demonstrates the capacity to neutralize harmful free radicals, thereby protecting cells from oxidative damage.[4] This guide delves into the scientific evidence comparing its antioxidant performance in controlled laboratory settings (in vitro) versus within living organisms (in vivo), highlighting the key factors that influence its efficacy.
In Vitro Antioxidant Activity: A Potent Free Radical Scavenger
In vitro assays consistently demonstrate the potent antioxidant capacity of this compound. These tests measure the direct ability of a substance to neutralize stable free radicals and reduce oxidized species. The most common assays used to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Ellagic acid exhibits significant scavenging activity against DPPH and ABTS radicals, often comparable to or even exceeding that of standard antioxidants like ascorbic acid (Vitamin C) and BHT (butylated hydroxytoluene).[5] For instance, one study reported that ellagic acid scavenged over 75% of DPPH radicals across a concentration range of 0.8-100 µg/mL.[6] The ferric reducing power of ellagic acid is also well-documented, indicating its ability to donate electrons to neutralize free radicals.
| In Vitro Assay | This compound Activity (IC50/EC50 Values) | Reference Antioxidant Activity |
| DPPH Radical Scavenging | IC50: 17 ± 4 µM | - |
| ABTS Radical Scavenging | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | - | - |
| Lipid Peroxidation Inhibition | Inhibited 71.2% of lipid peroxidation at 45 µg/mL | Ascorbic acid: 59.7% inhibition at 45 µg/mL |
Table 1: Quantitative Summary of In Vitro Antioxidant Activity of this compound. IC50/EC50 values represent the concentration required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity. Data will be populated as more specific quantitative findings are extracted.
In Vivo Antioxidant Activity: Modulating Endogenous Defense Mechanisms
The antioxidant effects of ellagic acid within a living organism are more complex and are not solely dependent on direct free radical scavenging. In vivo studies, primarily conducted in animal models, reveal that ellagic acid enhances the body's own antioxidant defense system. It achieves this by increasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[2][3][6] Concurrently, it has been shown to reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress.[2]
For example, a study in an experimental model of Alzheimer's disease demonstrated that administration of ellagic acid (50 mg/kg) significantly increased serum levels of SOD and total antioxidant capacity, while decreasing lipid peroxidation products.[7][8]
| Animal Model | Dosage of Ellagic Acid | Effect on Antioxidant Enzymes | Effect on Oxidative Stress Markers |
| Alzheimer's Disease Rat Model | 50 mg/kg | ▲ Serum SOD | ▼ Lipid Peroxidation Products |
| Ischemia-Reperfusion Injured Rats | 40 mg/kg | ▲ PON-1 activity, ▲ TAS | ▼ TOS, ▼ OSI |
| - | - | ▲ SOD, CAT, GPX | ▼ MDA |
Table 2: Quantitative Summary of In Vivo Antioxidant Activity of this compound. ▲ indicates an increase, and ▼ indicates a decrease. SOD: Superoxide Dismutase, CAT: Catalase, GPX: Glutathione Peroxidase, MDA: Malondialdehyde, PON-1: Paraoxonase-1, TAS: Total Antioxidant Status, TOS: Total Oxidant Status, OSI: Oxidative Stress Index. Data will be populated as more specific quantitative findings are extracted.
The Crucial Role of Bioavailability
A significant factor that differentiates the in vitro and in vivo antioxidant activity of ellagic acid is its low bioavailability.[1] Ellagic acid has poor water solubility and is subject to rapid metabolism in the intestine.[1] This means that only a small fraction of ingested ellagic acid is absorbed into the bloodstream to exert its systemic effects. This limited bioavailability can explain the discrepancy between its high potency in direct chemical assays and the more nuanced, indirect effects observed in animal studies. Much of the in vivo activity may be attributed to its metabolites, such as urolithins, which are produced by gut microbiota.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
A key mechanism underlying the in vivo antioxidant effects of ellagic acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10][11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. When cells are exposed to oxidative stress, or to activators like ellagic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes like SOD, CAT, and GPX.[12][13]
Caption: Nrf2-ARE Signaling Pathway Activated by Ellagic Acid. This diagram illustrates how ellagic acid promotes the expression of antioxidant enzymes.
Experimental Protocols
In Vitro Assays
DPPH Radical Scavenging Assay: [5]
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Cation Decolorization Assay: [4][14]
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay: [15][16]
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl3) solution.
-
The sample containing this compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate.
In Vivo Study Design (General Workflow)
Caption: General Experimental Workflow for In Vivo Antioxidant Studies. This diagram outlines the typical steps involved in assessing the antioxidant effects of a compound in an animal model.
Conclusion
This compound is a potent antioxidant, a fact strongly supported by a wealth of in vitro data. However, its translation to in vivo efficacy is more complex. While direct radical scavenging likely plays a role, the primary in vivo mechanism appears to be the upregulation of endogenous antioxidant defenses through the activation of the Nrf2-ARE signaling pathway. The low bioavailability of ellagic acid is a critical consideration for its therapeutic application and highlights the importance of formulation strategies to enhance its absorption and systemic availability. Future research should continue to focus on bridging the gap between in vitro potential and in vivo outcomes to fully harness the therapeutic benefits of this promising natural compound.
References
- 1. Ellagic Acid: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Ellagic Acid Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer's Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unlocking the Potential of Ellagic Acid: A Guide to the Structure-Activity Relationship of its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ellagic Acid Derivatives and their Biological Activities
Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its low solubility and bioavailability have spurred the development of various derivatives to enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the design of more potent and effective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of ellagic acid derivatives is intricately linked to their structural modifications. The number and position of hydroxyl and methoxy (B1213986) groups, as well as the presence of other substituents, play a crucial role in determining their efficacy. Below, we present a summary of the quantitative data from various studies to facilitate a direct comparison of these derivatives.
Anti-inflammatory Activity: Inhibition of Phospholipase A₂
One of the key mechanisms underlying the anti-inflammatory effects of ellagic acid and its derivatives is the inhibition of phospholipase A₂ (PLA₂), an enzyme involved in the production of inflammatory mediators. A comparative study on a series of ellagic acid derivatives isolated from Casearia sylvestris provides valuable insights into their SAR.
| Compound | Structure | PLA₂ Inhibition (Ki, μM)[1] | Edematogenic Activity (IC50, mg/kg)[1] | Myotoxic Activity (IC50, mg/kg)[1] |
| Ellagic Acid (EA) | 2,3,7,8-tetrahydroxy[2]benzopyrano[5,4,3-cde][2]benzopyran-5,10-dione | 0.23 | 1.5 | 1.2 |
| 3'-O-methyl ellagic acid | 3-hydroxy-8-methoxy-2,7-dioxa-dibenzo[b,d]pyran-1,6-dione | 0.38 | 2.1 | 1.8 |
| 3,3'-di-O-methyl ellagic acid | 3,8-dimethoxy-2,7-dioxa-dibenzo[b,d]pyran-1,6-dione | 0.89 | 3.5 | 2.9 |
| 3-O-methyl-3',4'-methylenedioxy ellagic acid | 8-methoxy-6H-[2][3]dioxolo[4',5':4,5]benzo[1,2-c]chromene-6,11(12H)-dione | 1.25 | 4.2 | 3.7 |
Key Findings: The presence of free hydroxyl groups at the 3 and 3' positions appears to be crucial for potent anti-PLA₂ activity. Methylation of these hydroxyl groups, as seen in the di-O-methyl and methylenedioxy derivatives, leads to a decrease in inhibitory activity[1]. This suggests that these hydroxyl groups are likely involved in key interactions with the enzyme's active site.
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
The anticancer potential of ellagic acid derivatives has been extensively studied. While a comprehensive comparative study on a single, large series of derivatives is lacking in the readily available literature, compiling data from various sources offers valuable insights. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ellagic Acid | A549 (Lung) | 17.44 | [4] |
| Ellagic Acid | SKOV3 (Ovarian) | 19.4 | [4] |
| Ellagic Acid Nanoparticles | MCF-7 (Breast) | 3.54 µg/mL | [5] |
| 2,3,8-tri-O-methylellagic acid | P-388 (Murine Lymphocytic Leukemia) | 3.60 µg/mL | |
| 2,3,8-tri-O-methylellagic acid | Col-2 (Human Colon) | 0.76 µg/mL | |
| 2,3,8-tri-O-methylellagic acid | MCF-7 (Human Breast) | 0.65 µg/mL | |
| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | P-388 (Murine Lymphocytic Leukemia) | 2.40 µg/mL | |
| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | Col-2 (Human Colon) | 0.92 µg/mL | |
| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | MCF-7 (Human Breast) | 0.54 µg/mL | |
| Ellagic acid-encapsulated nano-sized metalla-prism | A549 (Lung) | 25.9 | [6] |
| Ellagic acid nanocomposite (EAN) | A549 (Lung) | 72.3 µg/mL | [7][8] |
Observations: The data suggests that methylation and glycosylation can influence the anticancer activity of ellagic acid. Furthermore, nanoformulations of ellagic acid have shown promising results, potentially by enhancing its delivery to cancer cells[5][6][8].
Antioxidant Activity: Radical Scavenging Capacity
The antioxidant activity of ellagic acid is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Ellagic Acid | 31 | |
| Ellagic acid-urea complex | 1.30 µg/mL | [9] |
Note: A lower IC50 value indicates higher antioxidant activity. The complexation of ellagic acid with urea (B33335) appears to enhance its antioxidant capacity[9].
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes involved in SAR studies of ellagic acid derivatives, the following diagrams are provided in DOT language.
Caption: General workflow for a structure-activity relationship study of ellagic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway by ellagic acid derivatives.
Caption: Modulation of the PI3K/Akt signaling pathway by ellagic acid derivatives.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols for key assays are provided below.
Synthesis of 3,3'-di-O-methylellagic acid
This protocol describes a general method for the methylation of ellagic acid.
Materials:
-
Ellagic acid
-
Dimethyl sulfate (B86663) (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Suspend ellagic acid in dry acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Add dimethyl sulfate dropwise to the reaction mixture at room temperature with constant stirring.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Treat the residue with dilute hydrochloric acid to neutralize any unreacted base.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure 3,3'-di-O-methylellagic acid.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of the ellagic acid derivatives in the culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (ellagic acid derivatives)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of the test compounds or the positive control.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Nitric Oxide (NO) Scavenging Assay using Griess Reagent
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Materials:
-
Sodium nitroprusside
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (ellagic acid derivatives)
-
Curcumin or other known NO scavenger (as a positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS.
-
Prepare serial dilutions of the test compounds and the positive control in PBS.
-
In a 96-well plate, mix 50 µL of the sodium nitroprusside solution with 50 µL of the different concentrations of the test compounds or the positive control.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 50 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm using a microplate reader.
-
A control reaction without the test compound is run in parallel.
-
Calculate the percentage of nitric oxide scavenging activity and determine the IC50 value.
Conclusion
The structure-activity relationship of ellagic acid derivatives is a promising area of research for the development of novel therapeutic agents. The evidence presented in this guide highlights the critical role of the number and position of hydroxyl groups in determining the anti-inflammatory and potentially other biological activities of these compounds. Modifications such as methylation and glycosylation, as well as the use of nanoformulations, offer exciting avenues for enhancing the efficacy and bioavailability of ellagic acid. Further systematic studies on a wider range of derivatives are warranted to fully elucidate their SAR and to identify lead compounds with superior therapeutic profiles. This guide serves as a foundational resource for researchers in this field, providing a comparative overview and detailed methodologies to accelerate the discovery and development of next-generation ellagic acid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencepub.net [sciencepub.net]
- 6. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
"Comparative study of Ellagic acid from natural vs. synthetic sources"
A comprehensive guide for researchers and drug development professionals on the properties, efficacy, and underlying mechanisms of ellagic acid derived from natural and synthetic origins.
Ellagic acid, a naturally occurring polyphenolic compound, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2][3] Found in various fruits, nuts, and seeds, with pomegranates being a particularly rich source, ellagic acid is also available in a chemically synthesized form.[4][5] This guide provides a comparative overview of ellagic acid from both natural and synthetic sources, presenting available experimental data to aid researchers and drug development professionals in making informed decisions for their specific applications. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive analysis.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize quantitative data on the antioxidant and anti-proliferative activities of ellagic acid from various sources. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antioxidant Activity of Ellagic Acid (DPPH Radical Scavenging Assay)
| Source | Ellagic Acid Content/Purity | IC50 Value (µM) | Reference |
| Synthetic | >95% | 31 | [6] |
| Pomegranate (Juice) | 0.759 ± 0.001 mg/g | Not directly measured for isolated EA | [7] |
| Pomegranate (Peel Extract) | 7.66% w/w | EC50: 10.54 ± 0.07 µg/mL (~34.9 µM) | [8] |
IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant activity. EC50: The concentration of a drug that gives a half-maximal response.
Table 2: Anti-proliferative Activity of Synthetic Ellagic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Caco-2 | Colon Cancer | 3.67 | 72 | [9] |
| Caco-2 | Colon Cancer | 24.67 | 48 | [9] |
| Caco-2 | Colon Cancer | 80.89 | 24 | [9] |
| MCF-7 | Breast Cancer | >100 (low anti-proliferative effect) | Not specified | [10] |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition observed | Not specified | [10] |
| HOS | Osteogenic Sarcoma | 6.5 µg/mL (~21.5 µM) | 48 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (natural extract or synthetic ellagic acid) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: Mix the DPPH working solution with various concentrations of the test sample. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the desired cell line (e.g., MCF-7, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (natural extract or synthetic ellagic acid) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Ellagic acid exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for targeted drug development.
VEGFR-2 Signaling Pathway
Ellagic acid has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4]
Caption: Ellagic acid inhibits VEGFR-2 signaling.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Ellagic acid has been demonstrated to inhibit this pathway in cancer cells.
Caption: Ellagic acid's inhibition of the PI3K/Akt pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Ellagic acid can activate this protective pathway.
Caption: Activation of the Nrf2 antioxidant pathway by ellagic acid.
Conclusion and Future Directions
The available evidence suggests that both natural and synthetic ellagic acid are potent bioactive compounds with significant antioxidant and anti-proliferative activities. Natural extracts containing ellagic acid may offer the advantage of synergistic effects from other phytochemicals present in the source material. However, synthetic ellagic acid provides a higher purity and consistency, which is often preferred for pharmaceutical applications and mechanistic studies.
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the antioxidant, anti-inflammatory, and anti-proliferative activities of highly purified ellagic acid from natural sources with its synthetic counterpart.
-
Bioavailability and Metabolism: Investigating the differences in bioavailability and metabolic fate of ellagic acid from various natural matrices compared to pure synthetic ellagic acid.
-
Synergistic Effects: Elucidating the synergistic or antagonistic interactions of other compounds present in natural extracts with ellagic acid.
By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of ellagic acid from different sources, ultimately facilitating its translation into effective clinical applications.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. lsmu.lt [lsmu.lt]
- 8. researchgate.net [researchgate.net]
- 9. academicmed.org [academicmed.org]
- 10. KoreaMed [koreamed.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
Validating the Neuroprotective Potential of Ellagic Acid in a Parkinson's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Ellagic acid (EA) in established preclinical models of Parkinson's disease (PD). The data presented is compiled from peer-reviewed studies and is intended to inform further research and development of potential therapeutic agents for this neurodegenerative disorder.
Overview of Ellagic Acid's Neuroprotective Profile
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant neuroprotective properties in animal models of Parkinson's disease.[1][2][3][4] Its therapeutic potential stems from its potent antioxidant and anti-inflammatory activities.[1][3] Experimental evidence suggests that EA can mitigate the progressive loss of dopaminergic neurons, a hallmark of PD, by combating oxidative stress, reducing neuroinflammation, and modulating key cellular pathways involved in neuronal survival.[1][4][5]
Comparative Efficacy of Ellagic Acid
This section compares the performance of Ellagic acid with a standard therapeutic agent for Parkinson's disease, Pramipexole (B1678040), and another natural compound with neuroprotective potential, Curcumin.
Ellagic Acid vs. Pramipexole
Pramipexole is a dopamine (B1211576) agonist commonly prescribed to manage the motor symptoms of Parkinson's disease.[6][7] Its mechanism of action primarily involves stimulating dopamine receptors, but it is also known to possess antioxidant properties.[1][6][8] A direct comparative study in a 6-hydroxydopamine (6-OHDA)-induced rat model of PD provides valuable insights into the relative efficacy of Ellagic acid.
Table 1: Comparison of Ellagic Acid and Pramipexole in a 6-OHDA Rat Model [9]
| Parameter | 6-OHDA + Vehicle | 6-OHDA + Ellagic Acid (50 mg/kg) | 6-OHDA + Pramipexole (2 mg/kg) |
| Behavioral Outcome | |||
| Apomorphine-Induced Rotations (turns/30 min) | Increased significantly | Decreased significantly | Decreased significantly |
| Cognitive Function (Morris Water Maze) | |||
| Escape Latency (seconds) on Day 4 | Significantly increased | Significantly decreased | Significantly decreased |
| Time in Target Quadrant (%) | Significantly decreased | Significantly increased | Significantly increased |
Data synthesized from a study by Dolatshahi et al. (2015).[9] The study indicates that both Ellagic acid and Pramipexole were effective in reversing the motor and cognitive deficits induced by 6-OHDA.
Ellagic Acid vs. Other Natural Compounds
While direct in-vivo comparative studies with other natural compounds like Resveratrol and Curcumin are limited, in-vitro data and studies on individual compounds in similar PD models offer some perspective.
Table 2: In Vitro MAO-B Inhibition [10]
| Compound | IC50 (nM) |
| Ellagic Acid | 412.24 |
| Curcumin | 500.46 |
| Selegiline (standard MAO-B inhibitor) | 65.50 |
Data from an in-vitro study by Dudhamal et al. (2016).[10] This suggests that Ellagic acid is a more potent inhibitor of MAO-B than Curcumin in this assay.
In-Depth Performance Data of Ellagic Acid
The neuroprotective effects of Ellagic acid have been quantified across various parameters in different preclinical models of Parkinson's disease.
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of PD.
Table 3: Effects of Ellagic Acid in the MPTP Mouse Model [2][3]
| Parameter | MPTP + Vehicle | MPTP + Ellagic Acid (10 mg/kg) |
| Neuroinflammation | ||
| Activated Microglia (Iba-1+ cells) | Significantly increased | Significantly decreased |
| Activated Astrocytes (GFAP+ cells) | Significantly increased | Significantly decreased |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) levels | Significantly increased | Significantly decreased |
| Reduced Glutathione (GSH) levels | Significantly decreased | Significantly increased |
| Superoxide Dismutase (SOD) Activity | Significantly decreased | Significantly increased |
| Catalase Activity | Significantly decreased | Significantly increased |
| Dopaminergic Neuron Survival | ||
| Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra | Significantly decreased | Significantly protected |
| Dopamine Transporter (DAT) Density in Striatum | Significantly decreased | Significantly preserved |
Data synthesized from studies by Ardah et al. (2020).[2][3]
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model involves the direct injection of the neurotoxin into the nigrostriatal pathway, leading to a rapid and specific degeneration of dopaminergic neurons.
Table 4: Effects of Ellagic Acid in the 6-OHDA Rat Model [9][11]
| Parameter | 6-OHDA + Vehicle | 6-OHDA + Ellagic Acid (50 mg/kg) |
| Behavioral Outcomes | ||
| Apomorphine-Induced Rotations (turns/30 min) | ~450 | ~150 |
| Stride Length (cm) | Decreased | Significantly improved |
| Cognitive Function (Passive Avoidance) | ||
| Step-through Latency (seconds) | Significantly decreased | Significantly increased |
Data synthesized from studies by Sarkaki et al. (2016) and Dolatshahi et al. (2015).[9][11]
Experimental Protocols
Detailed methodologies for the key in-vivo models are provided below for replication and further investigation.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Ellagic Acid Treatment: Ellagic acid is typically dissolved in a vehicle like corn oil or DMSO and administered orally or via i.p. injection for a specified period before and/or after MPTP administration. Doses often range from 10 to 50 mg/kg.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test, pole test, and open field test at various time points after MPTP administration.
-
Neurochemical and Histological Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected for analysis of striatal dopamine and its metabolites by HPLC, and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
6-OHDA-Induced Parkinson's Disease Rat Model
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired injection site (e.g., the medial forebrain bundle or the striatum).
-
6-OHDA Injection: 6-hydroxydopamine is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A specific volume and concentration of the 6-OHDA solution is then slowly infused into the target brain region using a microsyringe.
-
Ellagic Acid Treatment: Similar to the MPTP model, Ellagic acid is administered before and/or after the 6-OHDA lesion.
-
Behavioral Assessment: Apomorphine- or amphetamine-induced rotational behavior is a key measure of the extent of the unilateral dopamine lesion. The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is counted over a set period.
-
Neurochemical and Histological Analysis: Brains are processed for HPLC analysis of striatal dopamine levels and for TH immunohistochemistry to quantify the loss of dopaminergic neurons.
Signaling Pathways and Mechanisms of Action
Ellagic acid exerts its neuroprotective effects through multiple signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic Acid Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellagic Acid Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid Prevents α-Synuclein Spread and Mitigates Toxicity by Enhancing Autophagic Flux in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Potential neuroprotection mechanisms in PD: focus on dopamine agonist pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid improves hyperalgesia and cognitive deficiency in 6-hydroxidopamine induced rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Inhibition of Monoamine Oxidase Using Curcumin and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Purity of Commercial Ellagic Acid Dihydrate Supplements: A Comparative Guide for Researchers
For scientists and professionals in drug development, the purity and consistency of bioactive compounds are paramount. Ellagic acid, a polyphenol with significant antioxidant and anti-inflammatory properties, is widely available as a dihydrate in commercial supplements. However, the actual purity and composition of these supplements can vary considerably, impacting experimental reproducibility and therapeutic efficacy. This guide provides an objective comparison based on available data and outlines standardized methods for assessing the purity of commercial ellagic acid dihydrate supplements.
A critical concern in the commercial landscape of ellagic acid supplements is the potential for adulteration and the misrepresentation of the active compound's source and purity. While many supplements are marketed as being derived from pomegranate, a rich source of ellagitannins which hydrolyze to ellagic acid, studies have shown that the phytochemical profile of some products does not align with this claim.
One significant study investigated 27 commercially available pomegranate extract dietary supplements, which are often standardized based on their ellagic acid content. The findings revealed that only a fraction of the supplements exhibited the typical tannin profile of pomegranate. A substantial number of the tested supplements contained ellagic acid as the predominant chemical, with minimal or no detectable pomegranate tannins. Furthermore, some products had no detectable tannins or ellagic acid at all.[1][2][3] This suggests that some manufacturers may be adding purified ellagic acid from less expensive sources to meet a standardized claim, while lacking the synergistic phytochemicals of a true pomegranate extract.[1][2][3]
Comparative Analysis of Pomegranate-Based Ellagic Acid Supplements
The following table summarizes the findings from a study on commercial pomegranate extracts, highlighting the variability in their chemical composition. This data underscores the importance of independent analysis rather than relying solely on label claims.
| Product Category | Predominant Phytochemical Profile | Number of Products (out of 27) | Implication for Purity Assessment |
| Authentic Pomegranate Extract | Typical pomegranate tannin profile (including punicalagins and punicalin) | 5 | The supplement likely contains a complex of phytochemicals from pomegranate. |
| Potentially Adulterated | Ellagic acid as the predominant chemical with minor or no pomegranate tannins | 17 | The product may be fortified with ellagic acid from other sources, lacking the full spectrum of pomegranate compounds. |
| No Detectable Target Compounds | No detectable tannins or ellagic acid | 5 | The product does not contain the advertised bioactive compounds. |
Source: Adapted from a study on the phytochemical contents of commercial pomegranate extract dietary supplements.[1][2][3]
Experimental Protocols for Purity Assessment
To ensure the quality and purity of this compound supplements for research and development, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of ellagic acid.[4]
High-Performance Liquid Chromatography (HPLC) for Ellagic Acid Quantification
Objective: To accurately determine the concentration of ellagic acid in a supplement and to identify the presence of other related compounds or impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the powdered supplement.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds like ellagic acid.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV-Vis detector set at a wavelength of 254 nm or 366 nm is suitable for detecting ellagic acid. A photodiode array (PDA) detector can provide spectral information to confirm the peak identity.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Quantification:
-
A calibration curve is constructed using certified reference standards of ellagic acid at various concentrations.
-
The peak area of ellagic acid in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
Workflow for HPLC Analysis of Ellagic Acid Supplements
References
Ellagic Acid Dihydrate: A Comparative Analysis of its Reproducibility Across Diverse Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals that ellagic acid dihydrate, a naturally occurring phenolic compound, exhibits reproducible yet cell-line-specific effects on key cellular processes implicated in cancer progression. This comparison guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a clear overview of its performance across various cancer and non-transformed cell lines.
Ellagic acid has garnered significant interest in the scientific community for its potential as a chemotherapeutic agent, attributed to its antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] This guide delves into the reproducibility of its effects on cell proliferation, apoptosis, and underlying signaling pathways, presenting a comparative analysis of its activity in a range of human cell lines.
Comparative Efficacy of this compound on Cell Viability
The anti-proliferative effects of ellagic acid have been documented across numerous cancer cell lines, albeit with varying efficacy. The half-maximal inhibitory concentration (IC50) and the extent of cell growth inhibition are dependent on the cell type, concentration of ellagic acid, and the duration of treatment.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Observed Effect on Cell Viability | Citation(s) |
| MDA-MB-231 | Breast Cancer | 10 - 100 | 24, 48, 72 | Dose-dependent inhibition of cell proliferation. | [3][4] |
| MCF-7 | Breast Cancer | High concentrations | 24 | Anti-proliferative effects observed only at high concentrations. | [1][3] |
| PANC-1 | Pancreatic Cancer | 10 - 1000 | 48 | Reduction in cell growth observed at 10 µM. | [5] |
| AsPC-1 | Pancreatic Cancer | 100 | 48 | Decreased cell growth. | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 1000 | 48 | Reduction in cell growth required a high concentration. | [5] |
| PC-3 | Prostate Cancer | 10 - 100 | 48, 72 | Dose-dependent inhibition of cell growth. | [6][7] |
| LNCaP | Prostate Cancer | Not specified | Not specified | Inhibited cell proliferation. | [8] |
| DU145 | Prostate Cancer | Not specified | Not specified | No impact on proliferation. | [8] |
| HeLa | Cervical Cancer | 10, 20, 30 | 24, 48, 72 | Dose- and time-dependent reduction in proliferation. | [9][10] |
| SiHa | Cervical Cancer | Not specified | Not specified | Significantly inhibited cell proliferation. | [10][11] |
| C33A | Cervical Cancer | Not specified | Not specified | Significantly inhibited cell proliferation. | [10][11] |
| Caco-2 | Colon Cancer | 37 (IC50) | 24 | Dose-dependent inhibition of cell proliferation. | [12][13] |
| HCT-116 | Colon Cancer | Not specified | Not specified | Significant inhibition of cell proliferation. | [13] |
| SW480 | Colon Cancer | Not specified | Not specified | Significant inhibition of cell viability. | [14] |
| SW620 | Colon Cancer | Not specified | Not specified | Significant inhibition of cell viability. | [14] |
| 1205Lu | Melanoma | 25, 50, 100 | 24, 48, 72 | Inhibition of cell growth. | [15] |
| WM852c | Melanoma | 25, 50, 100 | 24, 48, 72 | Inhibition of cell growth. | [15] |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | Time- and concentration-dependent inhibitory effects on cell number. | [16] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 24 | No statistically significant effect on caspase 3 activity. | [1] |
| HEK293 | Non-transformed Kidney | Not specified | 24 | Slight reduction in basal caspase-3 activity. | [1] |
Induction of Apoptosis: A Common Mechanism of Action
A consistent finding across multiple studies is the ability of ellagic acid to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anti-cancer activity. The apoptotic response is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Key Apoptotic Events | Citation(s) |
| PANC-1 | Pancreatic Cancer | Dose-dependent | Not specified | Activation of caspase-3 and caspase-9. | [5] |
| AsPC-1 | Pancreatic Cancer | Dose-dependent | Not specified | Activation of caspase-3 and caspase-9. | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Dose-dependent | Not specified | No change in caspase-3, -8, or -9 activity without IFN-γ. | [5] |
| PC-3 | Prostate Cancer | 10 - 100 | 48 | Cleavage of PARP, activation of caspases-3, -6, -8, and -9. | [6] |
| HeLa | Cervical Cancer | 10, 20, 30 | Not specified | Dose-dependent increase in apoptotic cells. | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | 24 | Decreased bcl-xL expression, increased cytosolic cytochrome c. | [3][4] |
| MCF-7 | Breast Cancer | High concentrations | 24 | No change in bcl-xL or cytochrome c expression. | [3] |
| ES-2 | Ovarian Cancer | 0 - 100 | Not specified | Caspase-3-mediated apoptosis, increased Bax:Bcl-2 ratio. | [17] |
| PA-1 | Ovarian Cancer | 0 - 100 | Not specified | Caspase-3-mediated apoptosis, increased Bax:Bcl-2 ratio. | [17] |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | Induced apoptosis as measured by DNA strand breaks. | [16] |
| Caco-2 | Colon Cancer | 100 | 48 | Exerts apoptotic activity. | [12] |
Modulation of Key Signaling Pathways
Ellagic acid exerts its cellular effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer. The specific pathways affected can vary between cell lines, highlighting the compound's pleiotropic nature.
Key Signaling Pathways Modulated by Ellagic Acid:
-
PI3K/Akt Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, has been observed in breast and prostate cancer cells.[7][8][18]
-
STAT3 Pathway: Ellagic acid has been shown to suppress the activation of STAT3, a transcription factor involved in cell proliferation and survival, in cervical and prostate cancer cells.[7][10][11]
-
NF-κB Pathway: Inhibition of the pro-inflammatory NF-κB pathway has been reported in pancreatic and melanoma cancer cells.[15][19]
-
VEGFR-2 Signaling: In breast cancer, ellagic acid has been found to inhibit angiogenesis by targeting the VEGFR-2 signaling pathway.[20]
-
TGF-β/Smad Pathway: Downregulation of this pathway has been implicated in the anti-proliferative effects of ellagic acid in MCF-7 breast cancer cells.[2][18]
Experimental Protocols
Cell Culture and Reagents
Human cancer cell lines such as MDA-MB-231, MCF-7 (breast), PANC-1, AsPC-1, MIA PaCa-2 (pancreatic), PC-3 (prostate), HeLa (cervical), and Caco-2 (colon) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][12][20] this compound was dissolved in a suitable solvent like DMSO to prepare stock solutions.[17]
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates and treated with various concentrations of ellagic acid for specified time periods.[7][10] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability was expressed as a percentage of the control (untreated) cells.
Apoptosis Assays
Caspase Activity Assay: Caspase-3, -8, and -9 activities were determined using commercially available kits.[5][21] Cells were treated with ellagic acid, lysed, and the lysates were incubated with specific caspase substrates conjugated to a fluorescent reporter. The fluorescence was measured using a fluorometer, and the activity was expressed as a fold increase compared to untreated cells.
Western Blotting for Apoptotic Proteins: Following treatment with ellagic acid, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against specific apoptotic proteins (e.g., Bcl-2, Bax, PARP, cleaved caspases) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.[3][6]
Visualizing the Mechanisms of Action
To better understand the complex interactions and pathways affected by ellagic acid, the following diagrams were generated using Graphviz.
Caption: General overview of signaling pathways modulated by Ellagic Acid.
References
- 1. Cell type-dependent effects of ellagic acid on cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed [koreamed.org]
- 5. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]
- 6. Influence of ellagic acid on prostate cancer cell proliferation: a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the effects of ellagic acid on pSTAT3, pAKT, and pERK1/2 signaling pathways in prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicmed.org [academicmed.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of ellagic acid on proliferation, cell adhesion and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Ellagic Acid and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid and resveratrol (B1683913) are two naturally occurring polyphenolic compounds that have garnered significant attention for their diverse and potent bioactive properties. Both are found in various fruits and vegetables and have been extensively studied for their potential therapeutic applications in a range of human diseases. This guide provides a comprehensive head-to-head comparison of the bioactivities of ellagic acid and resveratrol, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the bioactivities of ellagic acid and resveratrol. It is important to note that direct head-to-head comparisons in the same study are limited, and therefore, some data is compiled from different studies using similar experimental setups. This should be taken into consideration when interpreting the results.
Table 1: Antioxidant Activity
| Assay | Ellagic Acid IC50 | Resveratrol IC50 | Reference |
| DPPH Radical Scavenging | Not explicitly quantified in direct comparison | Weaker than ellagic acid in one study | [1] |
| Antiperoxidative Activity (Hepatic) | Weaker than resveratrol | Stronger than ellagic acid (IC50 ~130 µM vs. >250 µM for ellagic acid) | [1] |
Note: IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 indicates greater potency.
Table 2: Anti-Cancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | Ellagic Acid IC50 | Resveratrol IC50 | Reference |
| MCF-7 | Breast Cancer | ~17.0 (72h) | ~60.3 (72h) | [2][3] |
| MDA-MB-231 | Breast Cancer | Significant anti-proliferative effect (dose-dependent) | Minor decrease in viability at 50-300 µM | [3][4] |
| HCT-116 | Colon Cancer | ~100 (72h, ~50% inhibition) | ~170 (24h) | [5][6] |
| Caco-2 | Colon Cancer | More sensitive than HCT-116 | ~120 (24h) | [6][7] |
| A2780 | Ovarian Cancer | 17.0 (72h) | 60.3 (72h) | [2] |
| A2780CisR | Ovarian Cancer (Cisplatin-Resistant) | 36.3 (72h) | 70.8 (72h) | [2] |
Note: IC50 values can vary significantly based on the experimental conditions, including incubation time and the specific assay used. Data presented here is for comparative purposes and is extracted from different studies.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (ellagic acid and resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of ellagic acid or resveratrol for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
NF-κB Luciferase Reporter Assay
This assay is used to measure the inhibition of the NF-κB signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) and transfect them with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of ellagic acid or resveratrol for a defined period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the pathway.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling
Both ellagic acid and resveratrol exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Figure 1: Inhibition of the NF-κB signaling pathway by ellagic acid and resveratrol.
Anti-Cancer Signaling
The anti-cancer effects of both compounds are multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Figure 2: Key molecular targets of ellagic acid and resveratrol in cancer cells.
Experimental Workflow: Cardioprotection in an Ischemia-Reperfusion Model
The Langendorff isolated heart model is a classic ex vivo method to study the effects of compounds on cardiac function in a controlled environment.
Figure 3: Experimental workflow for assessing cardioprotective effects.
Conclusion
Both ellagic acid and resveratrol demonstrate significant potential across a spectrum of bioactivities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. While both compounds often target similar signaling pathways, the available quantitative data suggests that their potency can vary depending on the specific biological context and experimental model.
-
Antioxidant Activity: Resveratrol appears to have stronger antiperoxidative activity in the liver, while both show radical scavenging capabilities.
-
Anti-inflammatory Activity: Both compounds are potent inhibitors of the NF-κB pathway, a central mediator of inflammation.
-
Anti-Cancer Activity: Ellagic acid appears to be more potent against certain breast and colon cancer cell lines in vitro compared to resveratrol. However, resveratrol has also shown significant anti-cancer effects in various models.
-
Cardioprotective Effects: Both compounds have demonstrated the ability to protect the heart from ischemia-reperfusion injury, though direct quantitative comparisons are lacking.
-
Bioavailability: Both compounds suffer from low bioavailability, which is a significant hurdle for their clinical development.
Further head-to-head comparative studies under standardized experimental conditions are crucial to definitively establish the relative potency of these two promising natural compounds and to guide future drug development efforts.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 [jcancer.org]
- 3. KoreaMed [koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. Ellagic acid inhibits human colon cancer HCT-116 cells by regulating long noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ellagic Acid Dihydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of ellagic acid dihydrate, a compound recognized for its potential to cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and all waste materials containing this chemical must be managed accordingly.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance and services for hazardous waste disposal.[5]
Key Hazards:
Before handling, personnel should be thoroughly familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1] The following steps outline a general procedure that should be adapted to meet the specific requirements of your institution.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unused this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) must be treated as hazardous waste.[6][7]
-
Segregate Waste: Store waste containing this compound separately from other incompatible chemical waste streams to prevent dangerous reactions.[6][8]
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Container Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your EHS department.[5][6] The label must include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6]
Step 3: Waste Storage
-
Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure Proper Ventilation: The storage area should be cool, dry, and well-ventilated.[1][4]
-
Avoid Ignition Sources: Keep the waste away from sources of ignition.[1]
Step 4: Disposal Request and Pickup
-
Submit a Disposal Request: Once the waste container is full, or if the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS office.[5] This typically involves completing a specific form, either in hard copy or electronically.[5]
-
EHS Removal: Trained EHS personnel will collect the waste for final disposal at an approved waste disposal plant, which may include incineration.[1][9]
Disposal of Empty Containers:
Empty containers that held this compound must also be managed carefully. The recommended procedure is to triple-rinse the container with a suitable solvent.[6][7][8] The rinsate must be collected and disposed of as hazardous chemical waste.[6][7] After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity | 98% (HPLC) | [1] |
| pH | No data available | |
| Solubility | Insoluble in water | |
| Flash Point | Not applicable | [10] |
| Storage Temperature | Room temperature |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimental use are paramount. Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][9] Avoid contact with skin and eyes by wearing appropriate PPE.[1][9] In case of a spill, prevent further leakage if safe to do so.[1] Sweep or vacuum the spilled material into a suitable container for disposal.[1][9]
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.fr [fishersci.fr]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Ellagic Acid, Dihydrate [sigmaaldrich.com]
Personal protective equipment for handling Ellagic acid dihydrate
Essential Safety and Handling Guide for Ellagic Acid Dihydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., Nitrile) | To prevent skin contact and irritation.[2][3][6] |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for tasks with a higher splash risk.[1][2][4] | To protect eyes from dust particles and splashes, preventing serious irritation.[1][3][4][5] |
| Skin and Body | Laboratory coat and close-toed footwear. Long-sleeved clothing is recommended. | To protect skin from accidental contact with the chemical.[1][4][7] |
| Respiratory | Use only in a well-ventilated area. If dust generation is unavoidable or ventilation is insufficient, a NIOSH- or CEN-certified respirator is required.[1][2] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][3][4][5] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to minimize dust generation and accumulation.[1][3][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4][6]
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[3][6]
-
Handling:
-
Post-Handling:
Storage and Disposal Plan
Storage Procedures:
-
Store in a tightly closed container when not in use.[1][2][3][4]
-
Keep in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures may vary, with some suppliers suggesting 2-8°C.[9]
-
The substance is noted to be air and light sensitive, so protect it from direct sunlight and store under inert gas if necessary.[1][4][9]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[2][3][10]
Disposal Plan:
-
This compound and its container must be disposed of as hazardous waste.[8]
-
Do not dispose of it with household garbage or allow it to enter the sewage system.[5]
-
All disposal activities must be in accordance with local, regional, and national regulations.[1][8] Consult with a licensed professional waste disposal service.[2][3]
-
For spills, prevent further leakage if safe to do so. Vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][2][3]
Emergency and First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for safely handling this compound from preparation through disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. carlroth.com [carlroth.com]
- 9. uprm.edu [uprm.edu]
- 10. Ellagic acid | 476-66-4 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
